molecular formula C4H8O3S2 B13152910 Ethylene glycol bis-mercaptoacetate

Ethylene glycol bis-mercaptoacetate

Cat. No.: B13152910
M. Wt: 168.2 g/mol
InChI Key: VSZSIEBALNXIFG-UHFFFAOYSA-N
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Description

Ethylene glycol bis-mercaptoacetate is a useful research compound. Its molecular formula is C4H8O3S2 and its molecular weight is 168.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H8O3S2

Molecular Weight

168.2 g/mol

IUPAC Name

2-hydroxyethyl 2,2-bis(sulfanyl)acetate

InChI

InChI=1S/C4H8O3S2/c5-1-2-7-3(6)4(8)9/h4-5,8-9H,1-2H2

InChI Key

VSZSIEBALNXIFG-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)C(S)S)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethylene Glycol Bis-mercaptoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethylene (B1197577) Glycol Bis-mercaptoacetate (EGBMA), a versatile crosslinking agent and building block in various fields, including polymer chemistry and drug delivery systems. This document details the synthetic route, experimental protocols, and in-depth characterization of the compound.

Synthesis of Ethylene Glycol Bis-mercaptoacetate

This compound is synthesized via a direct esterification reaction between ethylene glycol and thioglycolic acid. This reaction is typically catalyzed by an acid catalyst to drive the equilibrium towards the formation of the diester.

Reaction Scheme:

Experimental Protocol:

The following protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • Ethylene glycol

  • Thioglycolic acid

  • p-Toluenesulfonic acid (or other suitable acid catalyst)

  • Toluene (or other azeotroping agent)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (or other suitable drying agent)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethylene glycol (1.0 eq), thioglycolic acid (2.2 eq), a catalytic amount of p-toluenesulfonic acid (0.02 eq), and toluene.

  • Heat the reaction mixture to reflux. The water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Characterization of this compound

The synthesized this compound can be characterized using various spectroscopic and analytical techniques to confirm its structure and purity.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C6H10O4S2[1]
Molecular Weight 210.27 g/mol [1]
Appearance Colorless to yellowish liquid[2]
Boiling Point 137-139 °C at 2 hPa[1]
Density 1.32 g/cm³ at 20 °C[1]
CAS Number 123-81-9[1]
Spectroscopic Data

While direct spectral data is often behind paywalls, typical expected spectral features are described below. Publicly available spectral information can be found on databases such as SpectraBase.[3]

1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.3s4H-O-CH2 -CH2 -O-
~3.3d4HHS-CH2 -COO-
~2.0t2HHS -CH2-COO-

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

Chemical Shift (δ) ppmAssignment
~170C =O
~65-O-C H2-C H2-O-
~26HS-C H2-COO-

IR (Infrared) Spectroscopy:

Wavenumber (cm⁻¹)Assignment
~2570S-H stretch
~1735C=O stretch (ester)
~1150C-O stretch (ester)

Mass Spectrometry (MS):

The mass spectrum would be expected to show a molecular ion peak [M]+ at m/z = 210, corresponding to the molecular weight of the compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product reactants Ethylene Glycol Thioglycolic Acid p-Toluenesulfonic Acid Toluene reflux Reflux with Dean-Stark Trap reactants->reflux cooling Cool to RT reflux->cooling extraction Extraction with Ethyl Acetate cooling->extraction washing Wash with NaHCO3, Water, Brine extraction->washing drying Dry over MgSO4 washing->drying filtration Filtration drying->filtration concentration Concentration filtration->concentration distillation Vacuum Distillation concentration->distillation product Pure Ethylene Glycol Bis-mercaptoacetate distillation->product

Caption: Synthesis and purification workflow for this compound.

Characterization Logic

This diagram shows the logical relationship between the synthesized product and the methods used for its characterization.

Characterization_Logic cluster_spectroscopy Spectroscopic Analysis cluster_properties Physical Properties product Ethylene Glycol Bis-mercaptoacetate nmr NMR (1H, 13C) product->nmr Structural Elucidation ir IR Spectroscopy product->ir Functional Group ID ms Mass Spectrometry product->ms Molecular Weight phys_props Boiling Point, Density product->phys_props Physical Constants

Caption: Logical flow of the characterization of this compound.

References

Ethylene glycol bis-mercaptoacetate synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of Ethylene (B1197577) Glycol Bis-mercaptoacetate

This guide provides a comprehensive overview of the synthesis of ethylene glycol bis-mercaptoacetate, a versatile chemical intermediate. The protocol is intended for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as ethylene glycol dithioglycolate, is a diester formed from the reaction of ethylene glycol and thioglycolic acid. It finds applications in various fields, including as a crosslinking agent in polymer chemistry and as an intermediate in the synthesis of more complex molecules. The primary synthesis route is the direct esterification of ethylene glycol with two equivalents of thioglycolic acid.

Chemical Reaction Pathway

The synthesis of this compound is a Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. In this case, the diol (ethylene glycol) reacts with two equivalents of the thiol-containing carboxylic acid (thioglycolic acid) to form the corresponding diester and water as a byproduct. The reaction is reversible, and to drive it towards the product, the water is typically removed as it is formed.

Reaction_Pathway reactant1 Ethylene Glycol (HOCH₂CH₂OH) product This compound ((HSCH₂COOCH₂)₂) reactant1->product H⁺ (catalyst) Heat reactant2 2 x Thioglycolic Acid (HSCH₂COOH) reactant2->product plus + water 2 x Water (H₂O)

Caption: Chemical reaction for the synthesis of this compound.

Experimental Protocol

This protocol details a laboratory-scale synthesis of this compound using a Dean-Stark apparatus to facilitate the removal of water.

3.1. Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )PurityNotes
Ethylene Glycol62.07≥ 99%Anhydrous
Thioglycolic Acid92.12≥ 98%
p-Toluenesulfonic acid monohydrate190.22≥ 98%Catalyst
Toluene (B28343)92.14≥ 99%Anhydrous, for azeotropic distillation
Saturated Sodium Bicarbonate Solution--For neutralization
Brine (Saturated NaCl solution)--For washing
Anhydrous Magnesium Sulfate120.37-Drying agent

3.2. Equipment

  • Three-neck round-bottom flask (500 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Thermometer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

3.3. Reaction Setup and Procedure

  • Assembly: Set up the reaction apparatus in a fume hood. The three-neck round-bottom flask is placed in the heating mantle, equipped with a magnetic stir bar, a thermometer, and the Dean-Stark apparatus. The reflux condenser is attached to the top of the Dean-Stark trap.

  • Charging Reactants: To the round-bottom flask, add ethylene glycol (0.5 mol, 31.04 g), thioglycolic acid (1.1 mol, 101.33 g, a slight excess to ensure complete reaction of the diol), and toluene (200 mL).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 mol, 1.90 g).

  • Reaction: Begin stirring and heating the mixture. The reaction mixture should be heated to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the toluene will overflow and return to the reaction flask.

  • Monitoring: Continue the reaction until the theoretical amount of water (1 mol, approximately 18 mL) has been collected in the Dean-Stark trap, or until no more water is being collected. This may take several hours.

  • Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

3.4. Work-up and Purification

  • Neutralization: Transfer the cooled reaction mixture to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the p-toluenesulfonic acid catalyst. Repeat the washing until the aqueous layer is no longer acidic (test with pH paper).

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by vacuum distillation to obtain the final this compound as a clear, colorless to pale yellow liquid.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Assemble Apparatus B Charge Reactants (Ethylene Glycol, Thioglycolic Acid, Toluene) A->B C Add Catalyst (p-Toluenesulfonic Acid) B->C D Heat to Reflux & Collect Water C->D E Cool to Room Temperature D->E F Neutralize with NaHCO₃ E->F G Wash with Brine F->G H Dry with MgSO₄ G->H I Remove Toluene (Rotary Evaporation) H->I J Vacuum Distillation I->J K Final Product: This compound J->K

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Table 1: Physical and Chemical Properties of Reactants and Product

CompoundCAS NumberMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³) at 20°C
Ethylene Glycol107-21-1C₂H₆O₂62.07197.31.113
Thioglycolic Acid68-11-1C₂H₄O₂S92.12123 (at 29 mmHg)1.325
This compound123-81-9C₆H₁₀O₄S₂210.27137-139 (at 2 hPa)1.32

Table 2: Typical Reaction Parameters

ParameterValue
Molar Ratio (EG:TGA)1 : 2.2
Catalystp-Toluenesulfonic acid monohydrate
Catalyst Loading~1 mol% relative to ethylene glycol
SolventToluene
Reaction TemperatureReflux temperature of toluene (~111°C)
Reaction TimeSeveral hours (until water evolution ceases)

Safety Precautions

  • Thioglycolic acid has a strong, unpleasant odor and is corrosive. Handle it in a well-ventilated fume hood.

  • Toluene is flammable and toxic. Avoid inhalation and contact with skin.

  • Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves, throughout the experiment.

  • Ensure that the reaction apparatus is properly assembled and secured to prevent leaks.

  • Dispose of all chemical waste according to institutional and local regulations.

An In-depth Technical Guide to Ethylene Glycol Bis-mercaptoacetate for Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the properties and applications of Ethylene glycol bis-mercaptoacetate (EGBMA) in polymer synthesis, with a particular focus on its relevance to the fields of materials science and drug delivery. EGBMA is a versatile dithiol monomer that readily participates in various polymerization reactions, most notably thiol-ene click chemistry, to produce polymers with tunable properties.

Core Properties of this compound

EGBMA is a clear, colorless liquid with a characteristic stench. Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.

PropertyValueReference
Molecular Formula C6H10O4S2[1]
Molecular Weight 210.27 g/mol [1]
CAS Number 123-81-9
Appearance Clear, colorless liquid[2][3]
Density 1.32 g/cm³ at 20 °C
Boiling Point 137-139 °C at 2 hPa
Refractive Index n20/D 1.522[1]
Solubility in Water 20 g/L at 20 °C[1][2]
LD50 (oral, rat) 330 mg/kg[3]

Polymer Synthesis via Thiol-Ene Chemistry

EGBMA is an ideal monomer for thiol-ene polymerization, a type of click chemistry known for its high efficiency, rapid reaction rates, and insensitivity to oxygen inhibition. This reaction proceeds via a radical-mediated step-growth mechanism, where a thiol group adds across a carbon-carbon double bond (ene) in the presence of a photoinitiator and UV light.

Experimental Protocol: Photoinitiated Thiol-Ene Polymerization of EGBMA with a Vinyl Ether

This protocol describes the synthesis of a crosslinked polymer network using EGBMA and Di(ethylene glycol) vinyl ether as the 'ene' component.

Materials:

  • This compound (EGBMA)

  • Di(ethylene glycol) vinyl ether (DEGVE)

  • 2-hydroxy-2-methyl-1-phenyl-propan-1-one (photoinitiator)

  • Nitrogen gas

  • Glass slides

  • UV curing system (365 nm)

Procedure:

  • Monomer Mixture Preparation: In a clean, dry vial, prepare a monomer mixture by combining EGBMA and DEGVE in a 1:1 molar ratio of thiol to ene functional groups.

  • Photoinitiator Addition: To the monomer mixture, add the photoinitiator at a concentration of 1 wt% with respect to the total mass of the monomers.

  • Homogenization: Thoroughly mix the components until the photoinitiator is completely dissolved and the solution is homogeneous. This can be done by gentle vortexing or magnetic stirring.

  • Molding: Pipette the reactive mixture between two glass slides separated by a spacer of desired thickness (e.g., 1 mm) to create a thin film.

  • Inerting: Place the mold in a chamber and purge with nitrogen for 5 minutes to create an inert atmosphere, minimizing oxygen inhibition.

  • Photopolymerization: Expose the mold to UV radiation (365 nm) with a light intensity of approximately 10-20 mW/cm² for 5-10 minutes. The exact time may need to be optimized based on the specific setup and desired conversion.

  • Post-Curing and Characterization: After UV exposure, the solid polymer film can be carefully removed from the mold. The resulting polymer can then be characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the disappearance of the thiol and ene peaks.

Polymer Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR is a powerful tool to monitor the progress of the thiol-ene reaction. Key spectral features to observe include:

  • Disappearance of the S-H stretching peak: The characteristic peak for the thiol group in EGBMA, typically found around 2570 cm⁻¹, will decrease in intensity as the reaction proceeds.

  • Disappearance of the C=C stretching peak: The peak corresponding to the vinyl ether double bond, usually in the region of 1610-1640 cm⁻¹, will also diminish.

  • Appearance of C-S stretching peaks: The formation of the thioether linkage will result in the appearance of new peaks in the fingerprint region.

Application in Drug Delivery: PEGylated Nanoparticles

Polymers derived from EGBMA can be integrated into polyethylene (B3416737) glycol (PEG) structures to form amphiphilic block copolymers. These copolymers can self-assemble into nanoparticles in aqueous solutions, which are promising vehicles for drug delivery. PEGylation, the process of attaching PEG chains to the nanoparticle surface, is a widely used strategy to improve the pharmacokinetic properties of drug carriers. It creates a hydrophilic shell that can reduce opsonization (the process of marking particles for phagocytosis) and prolong circulation time in the bloodstream.

Cellular Uptake of PEGylated Nanoparticles

The primary mechanism for the cellular uptake of many nanoparticles is endocytosis. For PEGylated nanoparticles, this often occurs via clathrin-mediated endocytosis, a receptor-mediated process.

The diagram below illustrates the key steps in the clathrin-mediated endocytosis of a PEGylated nanoparticle designed for drug delivery.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NP PEGylated Nanoparticle (with encapsulated drug) Receptor Cell Surface Receptor ClathrinPit Clathrin-Coated Pit Formation Receptor->ClathrinPit Binding CCV Clathrin-Coated Vesicle ClathrinPit->CCV Vesicle Budding (Dynamin-mediated) EarlyEndosome Early Endosome CCV->EarlyEndosome Uncoating LateEndosome Late Endosome EarlyEndosome->LateEndosome Maturation RecyclingVesicle Recycling Vesicle EarlyEndosome->RecyclingVesicle Sorting Lysosome Lysosome LateEndosome->Lysosome Fusion DrugRelease Drug Release Lysosome->DrugRelease Degradation & Drug Release RecyclingVesicle->Receptor Recycling

Caption: Clathrin-mediated endocytosis of a PEGylated nanoparticle.

Experimental Workflow: From Monomer to Polymer Characterization

The following diagram outlines a typical workflow for the synthesis and characterization of a polymer derived from EGBMA.

G MonomerPrep Monomer & Initiator Mixture Preparation Polymerization Photopolymerization (UV Curing) MonomerPrep->Polymerization Purification Polymer Purification (e.g., Solvent Washing) Polymerization->Purification Drying Drying Purification->Drying Characterization Polymer Characterization Drying->Characterization FTIR FTIR Spectroscopy Characterization->FTIR NMR NMR Spectroscopy Characterization->NMR GPC Gel Permeation Chromatography (GPC) Characterization->GPC DSC Differential Scanning Calorimetry (DSC) Characterization->DSC

Caption: Workflow for polymer synthesis and characterization.

References

An In-Depth Technical Guide on the Crosslinking Mechanism of Ethylene glycol bis-mercaptoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene (B1197577) glycol bis-mercaptoacetate is a versatile crosslinking agent utilized in the formation of polymer networks for a variety of applications, including in the development of biomaterials and drug delivery systems. Its efficacy stems from the reactivity of its terminal thiol groups, which can participate in efficient "click" chemistry reactions, primarily thiol-ene reactions. This guide delineates the core mechanisms of action by which ethylene glycol bis-mercaptoacetate facilitates crosslinking, details relevant experimental protocols for characterization, and presents quantitative data from analogous systems to provide a comprehensive technical overview for researchers in the field.

Core Mechanism of Action: The Thiol-Ene Reaction

The crosslinking action of this compound is predominantly governed by the thiol-ene reaction , a highly efficient and versatile chemical transformation that involves the addition of a thiol group (S-H) across a carbon-carbon double bond (an "ene").[1][2] This reaction can proceed via two primary mechanistic pathways: free-radical addition and Michael addition.[2][3]

Free-Radical Mediated Thiol-Ene Addition

This pathway is initiated by a radical species, which can be generated by photolysis of a photoinitiator or by thermal decomposition of a thermal initiator. The process involves a chain-growth mechanism:

  • Initiation: A radical initiator, upon exposure to UV light or heat, generates initial radical species.

  • Chain Transfer: The initiator radical abstracts a hydrogen atom from the thiol group of this compound, forming a thiyl radical (RS•).

  • Propagation: The thiyl radical then adds to an 'ene' functional group of a co-monomer (e.g., a diacrylate or a vinyl ether), forming a carbon-centered radical. This new radical can then abstract a hydrogen from another thiol group, regenerating a thiyl radical and continuing the chain reaction.

This free-radical process is rapid and leads to the formation of a homogeneous polymer network.[4]

Free_Radical_Thiol_Ene cluster_initiation Initiation cluster_chain_transfer Chain Transfer cluster_propagation Propagation cluster_crosslinking Crosslinked Network I Initiator (I) I_rad Initiator Radical (I•) I->I_rad UV/Heat RS_rad Thiyl Radical (RS•) I_rad->RS_rad H-abstraction RSH Ethylene Glycol bis-mercaptoacetate (R-SH) RSC_rad Carbon-centered Radical (R-S-C-C•) RS_rad->RSC_rad Addition Ene Ene (C=C) RSC_rad->RS_rad H-abstraction from another R-SH Network Thioether Crosslink (R-S-C-C-S-R) RSC_rad->Network

Figure 1: Free-Radical Thiol-Ene Crosslinking Pathway.
Base-Catalyzed Thiol-Michael Addition

The Michael addition pathway is a nucleophilic conjugate addition that is typically catalyzed by a base (e.g., an amine) or a nucleophile.

  • Thiolate Formation: A base deprotonates the thiol group of this compound to form a highly nucleophilic thiolate anion (RS⁻).

  • Nucleophilic Attack: The thiolate anion attacks the electron-deficient β-carbon of an activated 'ene,' such as an acrylate (B77674) or maleimide, forming a carbanion intermediate.

  • Protonation: The carbanion is subsequently protonated by a proton source in the reaction medium (often the protonated base or another thiol molecule) to yield the final thioether product and regenerate the catalyst.

This reaction proceeds under mild conditions and avoids the use of radical initiators, which can be advantageous for applications involving sensitive biological molecules.[2]

Michael_Addition_Thiol_Ene cluster_thiolate_formation Thiolate Formation cluster_nucleophilic_attack Nucleophilic Attack cluster_protonation Protonation cluster_crosslinking Crosslinked Network RSH Ethylene Glycol bis-mercaptoacetate (R-SH) RS_anion Thiolate Anion (RS⁻) RSH->RS_anion + B Base Base (B) Carbanion Carbanion Intermediate RS_anion->Carbanion Addition Ene Activated Ene (e.g., Acrylate) Product Thioether Product Carbanion->Product + BH⁺ BH_plus Protonated Base (BH⁺) Network Thioether Crosslink Product->Network

Figure 2: Base-Catalyzed Thiol-Michael Addition Pathway.

Experimental Protocols

Characterization of the crosslinking process and the resulting polymer network is crucial for understanding and tailoring material properties. Below are detailed methodologies for key experiments.

Synthesis of a Crosslinked Hydrogel via Photopolymerization

This protocol describes the formation of a hydrogel using UV-initiated thiol-ene chemistry.

Materials:

  • This compound (dithiol crosslinker)

  • Poly(ethylene glycol) diacrylate (PEGDA, 'ene' monomer)

  • Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Precursor Solution Preparation:

    • Prepare a stock solution of PEGDA in PBS (e.g., 20% w/v).

    • Dissolve the photoinitiator in the PEGDA stock solution to a final concentration of 0.05-0.5% (w/v).

    • Add this compound to the PEGDA-initiator solution. The molar ratio of thiol to ene groups can be varied (e.g., 1:1, 1:2, 2:1) to control the crosslinking density and resulting hydrogel properties.

    • Vortex the solution thoroughly to ensure homogeneity.

  • Hydrogel Formation:

    • Pipette the precursor solution into a mold of desired dimensions.

    • Expose the solution to UV light (e.g., 365 nm, ~5-10 mW/cm²) for a sufficient time to ensure complete gelation (typically a few minutes).

    • Carefully remove the crosslinked hydrogel from the mold for subsequent characterization.

Hydrogel_Synthesis_Workflow A Prepare PEGDA Stock Solution B Dissolve Photoinitiator A->B C Add Ethylene Glycol bis-mercaptoacetate B->C D Vortex to Homogenize C->D E Pipette into Mold D->E F Expose to UV Light E->F G Crosslinked Hydrogel F->G

Figure 3: Experimental Workflow for Hydrogel Synthesis.
Characterization of Crosslinking

2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to monitor the disappearance of characteristic functional group peaks, confirming the crosslinking reaction.

Procedure:

  • Acquire FTIR spectra of the individual precursors (this compound and the 'ene' monomer) and the final crosslinked polymer.

  • Look for the disappearance or significant reduction of the thiol S-H stretching peak (around 2570 cm⁻¹) and the C=C stretching peak of the 'ene' group (e.g., around 1635 cm⁻¹ for acrylates).[5]

2.2.2. Rheometry

Rheological analysis provides information on the viscoelastic properties of the hydrogel, including the storage modulus (G') and loss modulus (G''), which are indicative of the crosslinking density.

Procedure:

  • Place a sample of the hydrogel on the rheometer plate.

  • Perform a frequency sweep at a constant strain within the linear viscoelastic region.

  • The storage modulus (G'), representing the elastic component, should be significantly higher than the loss modulus (G''), representing the viscous component, for a well-crosslinked gel.[6]

Quantitative Data

While specific quantitative data for crosslinking with this compound is not extensively available in the public literature, the following tables provide representative data from similar thiol-ene crosslinked systems, primarily using poly(ethylene glycol) diacrylate (PEGDA) as the 'ene' component. These values can serve as a benchmark for experimental design. It is important to note that mercaptoacetates can exhibit lower reactivity compared to mercaptopropionates, which may influence reaction kinetics and final properties.[3]

Table 1: Representative Mechanical Properties of Thiol-Ene Crosslinked Hydrogels

Thiol:Ene Molar RatioTotal Polymer Conc. (wt%)Compressive Modulus (kPa)Reference System
1:120~400PEGDA with a dithiol
1:140~1700PEGDA with a dithiol
Varied20 - 40400 - 1600Blends of low and high MW PEGDA

Data adapted from studies on PEGDA hydrogels crosslinked with various thiols. The compressive modulus is highly dependent on the total polymer concentration and the molecular weight of the precursors.[1]

Table 2: Representative Rheological Properties of Thiol-Ene Crosslinked Hydrogels

PropertyTypical Value RangeSignificance
Storage Modulus (G')1 - 100 kPaIndicates the stiffness and crosslink density of the hydrogel.
Loss Modulus (G'')< G'A much lower G'' than G' signifies a predominantly elastic, well-crosslinked network.
Gelation TimeSeconds to MinutesDependent on initiator/catalyst concentration, light intensity (for photo-polymerization), and pH (for Michael addition).

These are typical ranges for PEG-based hydrogels and can be tuned by altering the formulation.[6]

Applications in Drug Development

The efficient and biocompatible nature of the thiol-ene crosslinking chemistry makes this compound a valuable tool in drug development. Key applications include:

  • Hydrogel-based Drug Delivery: The crosslinked polymer network can encapsulate therapeutic molecules, allowing for their sustained and controlled release.[7]

  • Tissue Engineering Scaffolds: The tunable mechanical properties of the resulting hydrogels can mimic the extracellular matrix of various tissues, providing a supportive environment for cell growth and tissue regeneration.[1]

  • Redox-Responsive Systems: While not inherent to the thioether bond itself, the presence of thiol groups in the precursor can be exploited for creating redox-responsive materials, for instance, by incorporating disulfide bonds that can be cleaved in a reducing environment, such as that found inside cells.[8][9]

Conclusion

This compound serves as an effective crosslinking agent through the robust and versatile thiol-ene reaction. The ability to proceed via either a free-radical or a Michael addition pathway allows for significant control over the reaction conditions and the properties of the final crosslinked material. By carefully selecting the co-monomer, initiator or catalyst, and reaction parameters, researchers can design and fabricate polymer networks with tailored mechanical and chemical properties for a wide range of applications in drug development and biomedical research. Further investigation into the specific reaction kinetics and quantitative mechanical properties of systems utilizing this compound will undoubtedly expand its utility in these fields.

References

Unveiling the Early Scientific Landscape of Ethylene Glycol Bis-mercaptoacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the early scientific investigations surrounding Ethylene (B1197577) glycol bis-mercaptoacetate, a dithiol compound with applications in polymer chemistry and materials science. While detailed pre-1980 research articles focusing exclusively on this compound are scarce in readily accessible literature, this document pieces together information from related studies, patent literature, and modern data sources to provide a comprehensive overview of its foundational science. The guide focuses on its synthesis, physical and chemical properties, and early toxicological considerations, presenting the available data in a structured format for clarity and comparative analysis.

Physicochemical Properties

Ethylene glycol bis-mercaptoacetate is a colorless liquid with a characteristic unpleasant odor. The following table summarizes its key physical and chemical properties based on available data. It is important to note that much of this data is from contemporary sources, as specific pre-1980 characterization studies were not identified in the search.

PropertyValue
Molecular Formula C6H10O4S2
Molecular Weight 210.27 g/mol
CAS Number 123-81-9
Density 1.32 g/cm³ at 20 °C
Boiling Point 137-139 °C at 2 hPa
Appearance Colorless liquid
Odor Unpleasant, characteristic of mercaptans

Early Synthesis Methodologies

Key Experimental Steps:

  • Reaction: The synthesis would involve reacting two equivalents of thioglycolic acid with one equivalent of ethylene glycol.

  • Catalyst: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, would likely have been used to accelerate the reaction.

  • Water Removal: A crucial step in driving the esterification to completion would be the removal of water formed during the reaction. This was commonly achieved through azeotropic distillation, often using a solvent like benzene (B151609) or toluene (B28343) with a Dean-Stark apparatus.

  • Purification: The crude product would then be purified. This could involve washing with a basic solution to remove unreacted acid, followed by distillation under reduced pressure to obtain the pure diester.

The following diagram illustrates the probable synthetic pathway.

G thioglycolic_acid Thioglycolic Acid (2 eq.) reaction thioglycolic_acid->reaction ethylene_glycol Ethylene Glycol (1 eq.) ethylene_glycol->reaction product This compound water Water (2 eq.) reaction->product  Acid Catalyst, Heat   reaction->water  (Azeotropic Removal)  

Caption: Probable synthesis of this compound.

Early Toxicological Profile

Specific toxicological studies on this compound from before 1980 are not well-documented in the available literature. However, the toxicological profile of its constituent parts, thioglycolic acid and ethylene glycol, was a subject of study. It is reasonable to infer that the toxicity of the diester would be related to these components, particularly through hydrolysis back to the parent acid and alcohol.

Early research on thioglycolic acid and its salts indicated potential for skin irritation and sensitization, particularly in the context of their use in cosmetics like permanent wave solutions. The primary toxicological concern with ethylene glycol, established in early studies, is its metabolism in the body to toxic byproducts, including glycolic acid and oxalic acid, which can lead to metabolic acidosis and kidney damage.

The following table summarizes the known toxicological information for the parent compounds, which would have informed the handling and use of this compound in its early applications.

CompoundToxicological EndpointObservations from Early Studies
Thioglycolic Acid & Salts Skin IrritationKnown to cause skin irritation, with effects dependent on concentration and duration of exposure.
Skin SensitizationRecognized as a potential skin sensitizer, particularly with repeated contact.
Ethylene Glycol Acute ToxicityIngestion can lead to central nervous system depression, followed by cardiopulmonary and renal effects.
MetabolismMetabolized to toxic acids (glycolic and oxalic acid), causing metabolic acidosis and kidney damage due to oxalate (B1200264) crystal formation.

The logical relationship for considering the toxicity of this compound is illustrated in the following diagram.

G EGBMA This compound Hydrolysis Hydrolysis (in vivo) EGBMA->Hydrolysis Thioglycolic_Acid Thioglycolic Acid Hydrolysis->Thioglycolic_Acid Ethylene_Glycol Ethylene Glycol Hydrolysis->Ethylene_Glycol Toxicity_TGA Known Toxicity: - Skin Irritation - Sensitization Thioglycolic_Acid->Toxicity_TGA Toxicity_EG Known Toxicity: - Metabolic Acidosis - Renal Toxicity Ethylene_Glycol->Toxicity_EG

Caption: Inferred toxicological pathway for the subject compound.

Early Applications

Based on patent literature from the mid-20th century, this compound and similar dithiol esters were primarily investigated for their utility in polymer chemistry. Their functional thiol groups made them suitable for use as:

  • Chain Transfer Agents: In free-radical polymerization, these molecules could be used to control the molecular weight of polymers.

  • Crosslinking Agents: The two thiol groups could react with other polymers to form crosslinked networks, enhancing the mechanical properties and thermal stability of the material.

  • Monomers: The compound itself could serve as a monomer in condensation polymerization reactions to create sulfur-containing polyesters with unique properties.

The following workflow visualizes its role in polymer modification.

G Monomers Vinyl Monomers Polymerization Free-Radical Polymerization Monomers->Polymerization Initiator Initiator Initiator->Polymerization EGBMA Ethylene glycol bis-mercaptoacetate EGBMA->Polymerization Chain Transfer Polymer Polymer Chains Polymerization->Polymer Modified_Polymer Molecular Weight Controlled Polymer Polymer->Modified_Polymer

Caption: Role as a chain transfer agent in polymerization.

The Reactivity of Ethylene Glycol Bis-mercaptoacetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Reactivity and Applications of Ethylene Glycol Bis-mercaptoacetate (EGBMA) for Researchers, Scientists, and Drug Development Professionals.

This compound (EGBMA) is a dithiol crosslinking agent that has garnered significant interest in the fields of polymer chemistry, materials science, and drug delivery. Its reactivity, primarily driven by the two thiol (-SH) groups, allows for the formation of crosslinked polymer networks through mechanisms such as thiol-ene and Michael addition reactions. This guide provides a comprehensive overview of the reactivity of EGBMA, detailing its chemical properties, common reactions, and applications, with a focus on its use in the development of hydrogels for controlled drug release.

Physicochemical Properties of EGBMA

This compound is a clear, colorless liquid with a characteristic odor.[1] It is a combustible material that is stable under normal temperatures and pressures but may discolor upon exposure to air.[1] EGBMA is incompatible with strong bases and strong oxidizing agents.[1]

PropertyValueReference
Molecular Formula C6H10O4S2[2]
Molecular Weight 210.27 g/mol [2]
Boiling Point 137-139 °C at 2 hPa[2]
Density 1.32 g/cm³ at 20 °C[2]
Solubility in water 20 g/L (20 °C)
LD50 (oral, Rat) 330 mg/kg[2]

Core Reactivity: Thiol-Ene and Michael Addition Reactions

The primary utility of EGBMA as a crosslinker stems from the high reactivity of its thiol groups. These groups can readily participate in two main types of "click" reactions: thiol-ene reactions and Michael additions. These reactions are highly efficient, often proceed under mild conditions, and do not produce byproducts, making them ideal for the synthesis of well-defined polymer networks for biomedical applications.[3]

Thiol-Ene Reactions

Thiol-ene reactions involve the radical-mediated addition of a thiol group across a carbon-carbon double bond (an "ene"). This reaction can be initiated by light (photopolymerization) in the presence of a photoinitiator, or by thermal means.[3] The process is a step-growth polymerization, which leads to the formation of homogeneous networks.

A typical thiol-ene photopolymerization workflow is depicted below:

Thiol_Ene_Workflow cluster_prep Preparation cluster_polymerization Polymerization cluster_characterization Characterization Monomer_Mix Monomer Mixture (EGBMA + 'Ene' Monomer) Mixing Mixing & Degassing Monomer_Mix->Mixing Photoinitiator Photoinitiator (e.g., Irgacure 2959) Photoinitiator->Mixing UV_Exposure UV Exposure (e.g., 365 nm) Mixing->UV_Exposure Transfer to Mold Hydrogel Crosslinked Hydrogel UV_Exposure->Hydrogel Polymerization Swelling Swelling Studies Hydrogel->Swelling Mechanical Mechanical Testing Hydrogel->Mechanical Morphology Morphology (SEM) Hydrogel->Morphology

Fig. 1: Thiol-Ene Photopolymerization Workflow
Michael Addition Reactions

The Michael addition is the conjugate addition of a nucleophile, in this case, the thiolate anion (RS⁻) formed from the deprotonation of the thiol group of EGBMA, to an α,β-unsaturated carbonyl compound, such as an acrylate (B77674) or maleimide. This reaction is typically base-catalyzed and can proceed at room temperature.[4] The reactivity in Michael additions is highly dependent on the pH of the reaction medium, with more basic conditions favoring the formation of the nucleophilic thiolate.

Application in Drug Delivery: EGBMA-Crosslinked Hydrogels

A significant application of EGBMA is in the formation of hydrogels for controlled drug delivery. Hydrogels are three-dimensional, water-swollen polymer networks that can encapsulate therapeutic agents and release them in a sustained manner.[4][5][6] The crosslinking density of the hydrogel, which can be controlled by the concentration of EGBMA, influences the mesh size of the network and, consequently, the diffusion and release rate of the encapsulated drug.[4]

Mechanical Properties of EGBMA-Crosslinked Hydrogels

The mechanical properties of hydrogels are crucial for their application as drug delivery devices, influencing their stability and handling. The shear modulus, a measure of a material's rigidity, of polyethylene (B3416737) glycol (PEG)-based hydrogels can be tuned by varying the concentration of EGBMA as the crosslinker.

EGBMA Concentration (mM)Shear Modulus (Pa)
0.25~150
0.5~200
1.0~250

Note: Data extracted from a study on PEG-4MAL hydrogels crosslinked with EGBMA and DTT.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of EGBMA-crosslinked hydrogels, based on common practices in the literature for similar thiol-based systems.

Protocol for Thiol-Ene Photopolymerization of EGBMA Hydrogels
  • Preparation of Precursor Solution:

    • Dissolve the "ene"-containing polymer (e.g., polyethylene glycol diacrylate, PEGDA) in a suitable buffer (e.g., phosphate-buffered saline, PBS) to the desired concentration.

    • Add this compound (EGBMA) to the solution at a specific molar ratio relative to the 'ene' functional groups.

    • Add a photoinitiator (e.g., Irgacure 2959) to the solution, typically at a concentration of 0.05-0.1% (w/v).

    • Thoroughly mix the solution until all components are dissolved and then degas to remove dissolved oxygen, which can inhibit radical polymerization.

  • Photopolymerization:

    • Pipette the precursor solution into a mold of the desired shape and size.

    • Expose the solution to UV light (e.g., 365 nm) for a specified duration (typically 5-15 minutes) to initiate polymerization and form the hydrogel. The exposure time will depend on the photoinitiator concentration and the intensity of the UV source.

  • Hydrogel Characterization:

    • Swelling Ratio: Immerse the hydrogel in a buffer solution and measure its weight at equilibrium. The swelling ratio is calculated as the ratio of the weight of the swollen hydrogel to the weight of the dry hydrogel.[8]

    • Mechanical Testing: Perform compression or tensile tests to determine the mechanical properties of the hydrogel, such as the compressive modulus, tensile strength, and elongation at break.[3][7]

    • Morphology: Use scanning electron microscopy (SEM) to visualize the porous structure of the hydrogel network.[8]

Protocol for Drug Loading and In Vitro Release Study
  • Drug Loading:

    • In situ loading: Dissolve the drug in the precursor solution before polymerization. This method is suitable for hydrophilic drugs.[6]

    • Post-loading: Swell the pre-formed hydrogel in a solution containing the drug. The drug will diffuse into the hydrogel network.[6]

  • In Vitro Release Study:

    • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS) at a constant temperature (e.g., 37 °C).

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

    • Quantify the concentration of the released drug in the aliquots using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

    • Calculate the cumulative drug release as a percentage of the total drug loaded.

Below is a workflow diagram illustrating the key steps in characterizing a drug-loaded hydrogel.

Drug_Release_Workflow cluster_loading Drug Loading cluster_release Release Study cluster_analysis Data Analysis InSitu In Situ Loading DrugLoadedHydrogel Drug-Loaded Hydrogel InSitu->DrugLoadedHydrogel PostLoad Post-Loading PostLoad->DrugLoadedHydrogel Incubation Incubation in Release Medium DrugLoadedHydrogel->Incubation Sampling Aliquot Sampling Incubation->Sampling At time intervals Quantification Drug Quantification (UV-Vis/HPLC) Sampling->Quantification ReleaseProfile Cumulative Release Profile Quantification->ReleaseProfile Kinetics Release Kinetics Modeling ReleaseProfile->Kinetics

Fig. 2: Drug Loading and Release Workflow

Role in Redox-Sensitive Drug Delivery

The thiol groups of EGBMA and the resulting thioether linkages in the crosslinked polymer can be susceptible to oxidation in a redox-active environment. This property can be exploited for the development of redox-responsive drug delivery systems. For instance, in an environment with elevated levels of reactive oxygen species (ROS), which is characteristic of some disease states like cancer and inflammation, the thioether bonds could be oxidized, leading to the degradation of the hydrogel network and the triggered release of the encapsulated drug.

The following diagram illustrates a simplified redox-sensitive signaling pathway that could be targeted by a thiol-responsive drug delivery system.

Redox_Signaling cluster_cell Cellular Environment ROS Reactive Oxygen Species (ROS) DrugCarrier Redox-Responsive Drug Carrier (EGBMA-based) ROS->DrugCarrier Triggers degradation SignalingPathway Pro-inflammatory Signaling Pathway (e.g., NF-κB) ROS->SignalingPathway Activates Drug Therapeutic Drug DrugCarrier->Drug Releases Drug->SignalingPathway Inhibits Inflammation Inflammatory Response SignalingPathway->Inflammation Leads to TherapeuticEffect Therapeutic Effect SignalingPathway->TherapeuticEffect Inhibition leads to

Fig. 3: Redox-Sensitive Drug Delivery Pathway

Conclusion

This compound is a versatile and highly reactive crosslinking agent with significant potential in the development of advanced materials, particularly for biomedical applications. Its ability to readily participate in thiol-ene and Michael addition reactions allows for the facile synthesis of well-defined polymer networks with tunable properties. The use of EGBMA in the fabrication of hydrogels for controlled drug delivery offers a promising platform for the development of novel therapeutic strategies. Further research into the specific mechanical properties and degradation kinetics of EGBMA-based materials will undoubtedly expand their utility in the fields of drug development and regenerative medicine.

References

An In-depth Technical Guide to Ethylene Glycol Bis(2-cyanoethyl) Ether (CAS 3386-87-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of Ethylene (B1197577) glycol bis(2-cyanoethyl) ether, CAS number 3386-87-6. The document is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed technical information on this compound. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Chemical Identity and Physical Properties

Ethylene glycol bis(2-cyanoethyl) ether is also known by several synonyms, including 1,2-Bis(2-cyanoethoxy)ethane and 3,3'-(Ethylenedioxy)dipropionitrile. It is a colorless to pale yellow liquid under standard conditions.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 3386-87-6
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Synonyms 1,2-Bis(2-cyanoethoxy)ethane, 3,3'-(Ethylenedioxy)dipropionitrile, DENE

Table 2: Physical and Chemical Properties

PropertyValueReference(s)
Appearance Colorless to pale yellow liquid[1]
Density 1.07 g/cm³[1]
Boiling Point 165 °C at 5 mmHg[2]
Flash Point 154 °C[2]
Refractive Index 1.4470 to 1.4510[3]
Vapor Pressure 2.53E-05 mmHg at 25°C[2]
Storage Temperature 2-8°C[2]

Synthesis

The primary method for the synthesis of Ethylene glycol bis(2-cyanoethyl) ether is the cyanoethylation of ethylene glycol with acrylonitrile (B1666552). This reaction is typically carried out in the presence of a basic catalyst.

General Experimental Protocol: Base-Catalyzed Cyanoethylation

This protocol describes a general method for the synthesis of Ethylene glycol bis(2-cyanoethyl) ether.

Reagents:

  • Ethylene glycol

  • Acrylonitrile

  • A basic catalyst (e.g., sodium hydroxide, potassium hydroxide, or a quaternary ammonium (B1175870) hydroxide)

  • An appropriate solvent (optional, the reaction can sometimes be run neat)

Procedure:

  • To a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add ethylene glycol.

  • Add the basic catalyst to the ethylene glycol.

  • Slowly add acrylonitrile to the mixture while maintaining the reaction temperature between 30-70°C. The reaction is exothermic and may require external cooling.

  • After the addition of acrylonitrile is complete, continue to stir the mixture at the reaction temperature for several hours to ensure the reaction goes to completion.

  • After the reaction is complete, neutralize the catalyst with an acid.

  • The product can be purified by distillation under reduced pressure.

Synthesis_Workflow reagents Reactants: - Ethylene Glycol - Acrylonitrile - Basic Catalyst reaction Reaction: - Cyanoethylation - 30-70°C reagents->reaction 1. Mix neutralization Neutralization: - Addition of Acid reaction->neutralization 2. After several hours purification Purification: - Vacuum Distillation neutralization->purification 3. Work-up product Final Product: Ethylene Glycol Bis(2-cyanoethyl) Ether purification->product 4. Isolate

Figure 1: Generalized workflow for the synthesis of Ethylene glycol bis(2-cyanoethyl) ether.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the ethylene glycol backbone and the two cyanoethyl groups.

  • -O-CH₂-CH₂-O-: A singlet or a narrow multiplet.

  • -O-CH₂-CH₂-CN: Two triplets.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for the different carbon environments.

  • -O-CH₂-CH₂-O-: One signal.

  • -O-CH₂-CH₂-CN: Two signals for the methylene (B1212753) carbons.

  • -CN: A signal in the nitrile region of the spectrum.

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by the presence of a strong absorption band corresponding to the nitrile group.

  • C≡N stretch: A sharp, strong absorption band around 2250 cm⁻¹.

  • C-O-C stretch: Strong absorption bands in the fingerprint region, typically around 1100 cm⁻¹.

  • C-H stretch: Absorption bands just below 3000 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 168, corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the ether linkages and the cyanoethyl side chains.

Applications

The primary application of Ethylene glycol bis(2-cyanoethyl) ether is in the field of electrochemistry, specifically as a functional additive in the electrolyte of lithium-ion batteries.

Role in Lithium-Ion Batteries

As an electrolyte additive, Ethylene glycol bis(2-cyanoethyl) ether contributes to improving the performance and safety of lithium-ion batteries in several ways[1][4]:

  • Improved High-Voltage Tolerance: It helps the battery to operate at higher voltages without significant degradation.

  • Enhanced Cycle Life: It contributes to a longer lifespan of the battery by stabilizing the electrode-electrolyte interfaces.

  • Increased Safety: By improving the stability of the electrolyte, it can enhance the overall safety of the battery.

  • Inhibition of Transition Metal Dissolution: It can suppress the dissolution of transition metals from the cathode material, which is a common cause of battery degradation[1].

  • Protection of the Solid Electrolyte Interphase (SEI): It helps in forming a more stable and protective SEI layer on the anode, especially at elevated temperatures[1].

Battery_Function cluster_battery Lithium-Ion Battery cluster_effects Effects of the Additive cathode Cathode anode Anode electrolyte Electrolyte electrolyte->cathode electrolyte->anode inhibit Inhibits Transition Metal Dissolution electrolyte->inhibit protect Protects Solid Electrolyte Interphase (SEI) electrolyte->protect improve Improves High-Voltage Tolerance & Cycle Life electrolyte->improve additive Ethylene Glycol Bis(2-cyanoethyl) Ether (Additive) additive->electrolyte Added to

Figure 2: Role of Ethylene glycol bis(2-cyanoethyl) ether in a lithium-ion battery.

While the primary application is in materials science, its properties as a polar aprotic solvent with two nitrile groups might be of interest in drug delivery systems or as a building block in the synthesis of more complex molecules. However, there is currently no significant body of research on its direct application in drug development or signaling pathways.

Safety and Handling

Ethylene glycol bis(2-cyanoethyl) ether is classified as toxic if swallowed, and it can cause skin and eye irritation. Therefore, appropriate safety precautions must be taken when handling this chemical.

Table 3: Hazard and Precautionary Statements

CategoryStatementReference(s)
Hazard Statements H301: Toxic if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.[5]
Precautionary Statements P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Toxicity Information

Detailed toxicological studies specifically on Ethylene glycol bis(2-cyanoethyl) ether are limited in publicly available literature. However, information on related compounds, such as other ethylene glycol ethers and nitriles, can provide some insight into its potential toxicity.

  • Ethylene Glycol Ethers: Some ethylene glycol ethers are known to have reproductive and developmental toxicity[4][7].

  • Nitriles: The toxicity of nitriles can vary significantly, with some being highly toxic due to the in vivo release of cyanide ions[8][9].

Given these potential hazards, it is crucial to handle Ethylene glycol bis(2-cyanoethyl) ether in a well-ventilated area, preferably in a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

Ethylene glycol bis(2-cyanoethyl) ether is a specialty chemical with important applications in energy storage technology. Its synthesis is straightforward, and its properties make it an effective electrolyte additive for enhancing the performance of lithium-ion batteries. While its direct role in drug development is not established, its unique chemical structure may offer potential for future research in other areas of chemistry and materials science. Due to its potential toxicity, all handling and experimental procedures should be conducted with strict adherence to safety protocols.

References

Ethylene glycol bis(mercaptoacetate) molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on the chemical properties of ethylene (B1197577) glycol bis(mercaptoacetate).

Chemical Identity and Properties

Ethylene glycol bis(mercaptoacetate) is a chemical compound with the molecular formula C6H10O4S2.[1][2][3] Its molecular weight is approximately 210.27 g/mol .[1][3][4][5] It is also known by several synonyms, including Glycol dimercaptoacetate, Ethylene glycol bis-mercaptoacetate, and Ethylene glycol dithioglycolate.[3][4]

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C6H10O4S2[1][2][3]
Molecular Weight 210.27 g/mol [1][3][4][5]
Alternate Molecular Weight 210.263 g/mol [2]
Density 1.32 g/cm³ at 20 °C[4]
Boiling Point 137-139 °C at 2 hPa[4]
Water Solubility 20 g/L at 20 °C[1][3]
CAS Number 123-81-9[4]

Experimental Protocols and Signaling Pathways

As no specific signaling pathways, experimental workflows, or logical relationships involving ethylene glycol bis(mercaptoacetate) were identified, a corresponding diagram could not be generated.

References

Solubility Profile of Ethylene Glycol Bis-mercaptoacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Ethylene Glycol Bis-mercaptoacetate (EGBMA), a versatile crosslinking agent. Due to the limited availability of specific quantitative solubility data in a wide range of organic solvents within publicly accessible literature, this document focuses on presenting the established aqueous solubility, qualitative solubility in common organic solvent classes, and a detailed experimental protocol for determining its solubility in solvents of interest. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information and methodologies to effectively utilize EGBMA in their work.

Introduction

This compound (CAS No. 123-81-9), also known as Glycol Dimercaptoacetate, is a chemical compound widely used in the synthesis of polymers and as a curing agent for epoxy resins.[1] Its utility in various applications, including in the formulation of adhesives, sealants, and potentially in drug delivery systems as a chelating agent, necessitates a thorough understanding of its solubility characteristics.[2][] This guide aims to consolidate the available solubility data and provide a practical framework for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C6H10O4S2[1][4]
Molecular Weight 210.27 g/mol [4][5]
Appearance Clear, colorless liquid with a stench[6][7]
Density 1.313 g/mL at 25 °C[1][4]
Boiling Point 137-139 °C at 2 mm Hg[1][4]
Flash Point >110 °C (>230 °F)[1][]

Solubility Data

The solubility of a compound is a critical parameter for its application in various formulations and synthetic processes. The following sections summarize the known quantitative and qualitative solubility of this compound.

Quantitative Solubility

Currently, the most consistently reported quantitative solubility data for this compound is in water.

SolventTemperature (°C)Solubility (g/L)Reference
Water2020[1][4]
Qualitative Solubility

While extensive quantitative data is scarce, several sources provide qualitative descriptions of EGBMA's solubility in organic solvents.

Solvent ClassSolubility DescriptionReference
AlcoholsMiscible[1][4]
EthersSoluble[8]
General Organic SolventsSoluble[2]

It is important to note that terms like "soluble" and "miscible" are qualitative. For precise applications, experimental determination of solubility in the specific solvent of interest is highly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in a given solvent, adapted from the gravimetric method.

Materials
  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Analytical balance (readability to 0.0001 g)

  • Glass vials with airtight seals

  • Syringe with a filter (e.g., 0.45 µm PTFE)

  • Weighing bottles

  • Vacuum oven or desiccator

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient time to reach equilibrium. A preliminary study might be needed to determine the time to equilibrium, but 24-48 hours is often adequate.

  • Sample Collection:

    • Once equilibrium is reached, stop the agitation and allow the solid to settle.

    • Carefully draw a known volume of the supernatant (the clear liquid phase) using a pre-warmed syringe fitted with a filter to avoid drawing any solid particles.

  • Gravimetric Analysis:

    • Transfer the collected supernatant to a pre-weighed weighing bottle.

    • Record the total weight of the weighing bottle and the supernatant.

    • Evaporate the solvent from the weighing bottle using a vacuum oven at a suitable temperature or in a desiccator until a constant weight of the solute is achieved.

    • Record the final weight of the weighing bottle with the dried solute.

  • Calculation:

    • Calculate the weight of the solvent by subtracting the weight of the empty weighing bottle and the weight of the dried solute from the total weight of the weighing bottle and supernatant.

    • Calculate the solubility in g/L or other desired units using the weight of the dried solute and the volume of the supernatant collected.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess EGBMA to solvent in a sealed vial prep2 Equilibrate at constant temperature with agitation prep1->prep2 24-48 hours sampling1 Allow solid to settle prep2->sampling1 sampling2 Withdraw supernatant with a filtered syringe sampling1->sampling2 analysis1 Weigh the supernatant sampling2->analysis1 analysis2 Evaporate the solvent analysis1->analysis2 analysis3 Weigh the dried solute (EGBMA) analysis2->analysis3 calc1 Calculate solubility (e.g., in g/L) analysis3->calc1

References

Spectroscopic Analysis of Ethylene Glycol bis-Mercaptoacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Ethylene (B1197577) glycol bis-mercaptoacetate (EGBMA), a common crosslinking agent and chemical intermediate. This document outlines detailed experimental protocols for various spectroscopic techniques, presents key quantitative data in a structured format, and includes visualizations to aid in understanding the analytical workflow.

Introduction to Ethylene Glycol bis-Mercaptoacetate

This compound, with the chemical formula C₆H₁₀O₄S₂, is a dithiol compound frequently utilized in the formulation of adhesives, sealants, and as a fundamental building block in polymer and organic synthesis.[1] Its chemical structure features a central ethylene glycol diether linkage with two terminal mercaptoacetate (B1236969) groups. The presence of thiol (-SH) and ester (C=O) functional groups gives EGBMA its characteristic reactivity and also dictates its spectroscopic features. Accurate and thorough spectroscopic analysis is crucial for quality control, reaction monitoring, and characterization of materials derived from this compound.

Chemical Structure

The structure of this compound is presented below, illustrating the key functional groups.

EGBMA_structure cluster_0 S1 HS C1 CH₂ S1->C1 C2 C C1->C2 O1 O C2->O1 O2 O C2->O2 C3 CH₂ O2->C3 C4 CH₂ C3->C4 O3 O C4->O3 C5 C O3->C5 O4 O C5->O4 C6 CH₂ C5->C6 S2 SH C6->S2

Caption: Chemical structure of this compound.

Spectroscopic Analysis: Data and Protocols

This section details the common spectroscopic methods for the analysis of EGBMA, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of EGBMA by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Quantitative Data Summary

Nucleus Chemical Shift (δ) ppm Assignment Source
¹H~4.3-O-CH₂-CH₂-O-[1]
¹H~3.3-S-CH₂-C(=O)-[1]
¹H~2.0 (triplet)-SH[1]
¹³C~170-C=O[1]
¹³C~65-O-CH₂-[1]
¹³C~26-S-CH₂-[1]
Table 1: Predicted and reported NMR chemical shifts for this compound.

Experimental Protocol: ¹H and ¹³C NMR

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of EGBMA in ~0.6 mL of deuterated solvent (e.g., CDCl₃). prep2 Filter the solution into a 5 mm NMR tube. prep1->prep2 acq1 Place the NMR tube in the spectrometer. prep2->acq1 acq2 Acquire ¹H and ¹³C NMR spectra at room temperature. acq1->acq2 acq3 Use TMS as an internal standard (0 ppm). acq2->acq3 proc1 Apply Fourier transform to the raw data. acq3->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Integrate peaks and assign chemical shifts. proc2->proc3

Caption: Experimental workflow for NMR analysis of EGBMA.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in EGBMA by measuring the absorption of infrared radiation.

Quantitative Data Summary

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Source
~2950C-H stretchAlkane[1][2]
~2570S-H stretchThiol[1]
~1735C=O stretchEster[1][2]
~1200-1000C-O stretchEster/Ether[1][2]
Table 2: Characteristic FTIR absorption bands for this compound.

Experimental Protocol: FTIR (Neat Liquid)

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a drop of neat EGBMA onto a salt plate (e.g., NaCl or KBr). prep2 Place a second salt plate on top to create a thin film. prep1->prep2 acq1 Place the sample in the FTIR spectrometer. prep2->acq1 acq2 Acquire the spectrum over the range of 4000-400 cm⁻¹. acq1->acq2 proc1 Perform background correction. acq2->proc1 proc2 Identify and label characteristic absorption peaks. proc1->proc2

Caption: Experimental workflow for FTIR analysis of EGBMA.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds.

Quantitative Data Summary

Raman Shift (cm⁻¹) Vibrational Mode Functional Group Source
~2950C-H stretchAlkane[1]
~2570S-H stretchThiol[1]
~1735C=O stretchEster[1]
~600-700C-S stretchThioether linkage (if oxidized)[1]
Table 3: Expected Raman shifts for this compound.

Experimental Protocol: Raman Spectroscopy

The sample can be analyzed directly in a glass vial using a Raman spectrometer with a laser excitation source (e.g., 785 nm). The scattered light is collected and analyzed to generate the Raman spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of EGBMA, aiding in its identification and structural confirmation.

Quantitative Data Summary

m/z Proposed Fragment Source
210[M]⁺ (Molecular Ion)[1]
177[M - SH]⁺[1]
119[M - HSCH₂CO]⁺[1]
91[HSCH₂CO]⁺[1]
Table 4: Expected mass-to-charge ratios (m/z) in the mass spectrum of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry prep1 Dissolve a small amount of EGBMA in a volatile solvent (e.g., dichloromethane). gc1 Inject the sample into the GC. prep1->gc1 gc2 Separate components on a capillary column. gc1->gc2 ms1 Ionize the eluted compound (e.g., by electron impact). gc2->ms1 ms2 Separate ions based on their m/z ratio. ms1->ms2 ms3 Detect and record the mass spectrum. ms2->ms3

Caption: Experimental workflow for GC-MS analysis of EGBMA.

Signaling Pathways

A thorough search of scientific literature and databases reveals no established signaling pathways directly involving this compound. As a synthetic chemical intermediate, its primary role is in chemical reactions and material formulations rather than biological signaling.

Conclusion

The spectroscopic techniques outlined in this guide provide a comprehensive framework for the analysis and characterization of this compound. Proper application of these methods is essential for ensuring the quality and purity of this important chemical compound and for understanding its role in subsequent chemical transformations. The provided data and protocols serve as a valuable resource for researchers and professionals in the fields of chemistry and materials science.

References

Core Principles of Thiol-Ene Click Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiol-ene reaction has emerged as a powerhouse in the field of click chemistry, offering a highly efficient, versatile, and robust method for the formation of carbon-sulfur bonds. Its adherence to the principles of click chemistry—high yields, stereoselectivity, rapid reaction rates, and tolerance to a wide range of functional groups—has cemented its importance in polymer science, materials science, bioconjugation, and drug development.[1][2] This technical guide provides a comprehensive overview of the fundamental principles of thiol-ene chemistry, including detailed reaction mechanisms, quantitative data, experimental protocols, and visual workflows to aid researchers in harnessing the full potential of this remarkable reaction.

Fundamental Reaction Mechanisms

The thiol-ene reaction primarily proceeds through two distinct mechanisms: a radical-mediated addition and a nucleophilic Michael addition. The choice of mechanism is dictated by the nature of the reactants and the reaction conditions, particularly the presence of initiators or catalysts.

Radical-Mediated Thiol-Ene Addition

The radical-mediated pathway is the most common and versatile route for thiol-ene reactions. It can be initiated by light (photo-initiated), heat, or radical initiators.[1][2] The reaction proceeds via a step-growth mechanism involving a thiyl radical, which adds across an alkene in an anti-Markovnikov fashion.[1][2]

The overall process can be broken down into four key steps:

  • Initiation: A radical initiator (e.g., AIBN, DMPA) generates a radical species upon thermal or photochemical activation. This radical then abstracts a hydrogen atom from a thiol (R-SH), forming a reactive thiyl radical (RS•).[1][3]

  • Propagation (Addition): The thiyl radical adds to an alkene ('ene') to form a carbon-centered radical intermediate.[1][3]

  • Propagation (Chain Transfer): The carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical. This new thiyl radical can then participate in another addition step, propagating the chain reaction.[1][3]

  • Termination: The radical chain reaction is terminated by the combination of two radicals.

Radical_Thiol_Ene_Mechanism Initiator Initiator (I₂) Radical Radical (2I•) Initiator->Radical hv or Δ ThiylRadical Thiyl Radical (RS•) Radical->ThiylRadical H-abstraction Thiol1 Thiol (R-SH) CarbonRadical Carbon-Centered Radical ThiylRadical->CarbonRadical Addition Ene Alkene Product Thioether Product CarbonRadical->Product Chain Transfer (H-abstraction) ThiylRadical2 Thiyl Radical (RS•) Thiol2 Thiol (R-SH) ThiylRadical2->ThiylRadical Propagation Cycle

Diagram 1: Radical-Mediated Thiol-Ene Reaction Mechanism.
Nucleophilic Thiol-Ene Michael Addition

The nucleophilic pathway, also known as the thiol-Michael addition, occurs between a thiol and an electron-deficient alkene (e.g., acrylates, maleimides).[4] This reaction is typically catalyzed by a base or a nucleophile.[4]

The base-catalyzed mechanism involves the following steps:

  • Deprotonation: A base deprotonates the thiol to form a highly nucleophilic thiolate anion.[4]

  • Nucleophilic Attack: The thiolate anion attacks the β-carbon of the electron-deficient alkene in a conjugate addition, forming a resonance-stabilized enolate intermediate.[5]

  • Protonation: The enolate intermediate is protonated by a proton source (often another thiol molecule or the conjugate acid of the base) to yield the final thioether product and regenerate the catalyst.[5]

Nucleophilic_Thiol_Ene_Mechanism Thiol Thiol (R-SH) Thiolate Thiolate (RS⁻) Thiol->Thiolate Deprotonation Base Base (B:) Enolate Enolate Intermediate Thiolate->Enolate Nucleophilic Attack ConjAcid Conjugate Acid (BH⁺) Product Thioether Product Ene Electron-Deficient Alkene Enolate->Product Protonation BaseRegen Base (B:) BaseRegen->Base Catalyst Regeneration

Diagram 2: Base-Catalyzed Thiol-Ene Michael Addition Mechanism.

Quantitative Data Summary

The efficiency and kinetics of thiol-ene reactions are influenced by various factors, including the structure of the thiol and ene, the choice of initiator or catalyst, and the reaction conditions. The following tables summarize key quantitative data from the literature.

Table 1: Reaction Conditions for Photoinitiated Thiol-Ene Reactions

ThiolEnePhotoinitiator (Concentration)Light Source (Wavelength, Intensity)SolventTimeConversion/YieldReference
Thioglycolic acidStyrenePhenylglyoxylic acid (10 mol%)Household bulbDichloromethane-High Yield[6]
Poly(allyl glycidyl (B131873) ether)PEG-thiolsInitiator-free365 nm LEDCDCl₃Irradiation/dark cycles-[3]
4-arm PEG-thiol4-arm PEG-norborneneLAP (1 mM)365 nm, 10 mW/cm²PBS< 10 sGelation[7]
Thiolated GelatinPolyurethane-alkene-----[8]
DodecanethiolP(VDF-DB)TEA (1 eq)-NMP24 h-[9]

Table 2: Kinetic Parameters for Radical-Mediated Thiol-Ene Reactions

ThiolEnekp (M-1s-1)kct (M-1s-1)kp/kctSolventReference
Phenylthio radicalMethyl methacrylate1.9 x 104--DCM[10]
4-chlorophenylthio radicalMethyl methacrylate---DCM[10]
----High (kp >> kct)-[10]
----Low (kp << kct)-[10]

Experimental Protocols

General Protocol for Photoinitiated Thiol-Ene Reaction

This protocol provides a general procedure for conducting a photoinitiated thiol-ene reaction, which can be adapted for various substrates.

Photoinitiated_Workflow Start Start Prepare Prepare Reactant Solution Start->Prepare AddInitiator Add Photoinitiator Prepare->AddInitiator Degas Degas Solution (optional) AddInitiator->Degas Irradiate Irradiate with UV Light Degas->Irradiate Monitor Monitor Reaction (e.g., NMR, FTIR) Irradiate->Monitor Workup Work-up and Purification Monitor->Workup Reaction Complete Characterize Characterize Product Workup->Characterize End End Characterize->End

Diagram 3: General Experimental Workflow for Photoinitiated Thiol-Ene Reaction.

Materials:

  • Thiol reactant

  • Alkene ('ene') reactant

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), Irgacure series)

  • Anhydrous solvent (if not performed neat)

  • UV lamp (e.g., 365 nm)

  • Reaction vessel (e.g., quartz tube for UV transparency)

  • Inert gas supply (e.g., nitrogen, argon) for degassing (optional but recommended)

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, dissolve the thiol and ene reactants in the chosen solvent. A 1:1 stoichiometric ratio of thiol to ene functional groups is typically used.[11]

  • Initiator Addition: Add the photoinitiator to the reaction mixture. The concentration of the initiator typically ranges from 0.1 to 5 mol% with respect to the functional groups.[7]

  • Degassing: To minimize oxygen inhibition, which can quench the radical reaction, degas the solution by bubbling with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.[11]

  • Photoirradiation: Place the reaction vessel under a UV lamp. The irradiation time will vary depending on the reactants, initiator concentration, and light intensity, but can range from a few seconds to several hours.[7][9]

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy (disappearance of alkene protons), FTIR spectroscopy (disappearance of S-H and C=C stretching bands), or chromatography.[1][12]

  • Work-up and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can be purified by column chromatography, distillation, or recrystallization, if necessary.

  • Characterization: Confirm the structure and purity of the final thioether product using standard analytical techniques (NMR, mass spectrometry, etc.).

General Protocol for Base-Catalyzed Thiol-Ene Michael Addition

This protocol outlines a general procedure for a base-catalyzed thiol-Michael addition.

Materials:

  • Thiol reactant

  • Electron-deficient alkene reactant (e.g., acrylate, maleimide)

  • Base catalyst (e.g., triethylamine (B128534) (TEA), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • Reactant Preparation: Dissolve the thiol and the electron-deficient alkene in an anhydrous solvent in a reaction vessel.

  • Catalyst Addition: Add the base catalyst to the reaction mixture. The amount of catalyst can range from catalytic (1-10 mol%) to stoichiometric, depending on the reactivity of the substrates.[9]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction is typically rapid, often completing within minutes to a few hours.

  • Reaction Monitoring: Monitor the reaction progress using TLC, GC, or NMR spectroscopy.

  • Work-up and Purification: Upon completion, quench the reaction by adding a mild acid (e.g., saturated NH₄Cl solution). Extract the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by standard methods.

  • Characterization: Characterize the purified product to confirm its identity and purity.

Applications in Drug Development and Research

The unique attributes of thiol-ene chemistry have made it an invaluable tool in various aspects of drug development and scientific research:

  • Bioconjugation: The mild and biocompatible nature of the thiol-ene reaction allows for the selective modification of peptides, proteins, and other biomolecules containing cysteine residues or engineered with alkene handles.[11][13] This is crucial for creating antibody-drug conjugates, targeted drug delivery systems, and diagnostic probes.

  • Hydrogel Formation: Thiol-ene photopolymerization is widely used to create hydrogels for tissue engineering, controlled drug release, and 3D cell culture. The step-growth mechanism leads to the formation of uniform polymer networks with tunable mechanical properties.[14][15]

  • Surface Modification: Surfaces can be functionalized with thiol or ene groups, allowing for the subsequent attachment of biomolecules or polymers via thiol-ene chemistry. This is utilized in the development of biosensors, biocompatible coatings for medical devices, and patterned surfaces for cell studies.[16][17]

  • Dendrimer and Polymer Synthesis: The high efficiency and orthogonality of the thiol-ene reaction are leveraged in the synthesis of complex macromolecular architectures like dendrimers and functional polymers with well-defined structures.[2]

Conclusion

Thiol-ene click chemistry represents a highly reliable and versatile synthetic methodology with broad applicability. Its two primary mechanistic pathways, radical-mediated addition and nucleophilic Michael addition, offer researchers a flexible toolkit for a wide range of chemical transformations. By understanding the fundamental principles, reaction kinetics, and experimental parameters outlined in this guide, researchers, scientists, and drug development professionals can effectively implement thiol-ene chemistry to advance their respective fields. The continued exploration and application of this powerful click reaction will undoubtedly lead to further innovations in medicine, materials science, and beyond.

References

Methodological & Application

Application Notes and Protocols for Thiol-Based Drug Delivery Systems: A Conceptual Framework Based on Ethylene Glycol Bis-mercaptoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific studies on the use of Ethylene glycol bis-mercaptoacetate (EGBMA) in drug delivery systems. The following application notes and protocols are presented as a conceptual and illustrative framework. The methodologies and data are based on established principles for analogous thiol-functionalized crosslinkers and polymers, such as polyethylene (B3416737) glycol (PEG) derivatives, which are widely used in drug delivery research. Researchers should validate and optimize these hypothetical protocols for their specific applications.

Introduction

This compound (EGBMA) is a dithiol crosslinking agent. Its structure, featuring two reactive thiol groups, makes it a candidate for the formation of redox-responsive drug delivery systems. The thiol groups can form disulfide bonds, which are stable under normal physiological conditions but can be cleaved in the presence of reducing agents like glutathione (B108866) (GSH). The intracellular concentration of GSH is significantly higher than the extracellular concentration, providing a mechanism for targeted drug release within cells.

This document outlines hypothetical applications and protocols for utilizing a dithiol crosslinker like EGBMA in the formulation of drug-loaded nanoparticles. These nanoparticles could potentially be used for the targeted delivery of therapeutic agents to cells, with subsequent intracellular release.

Hypothetical Application: Redox-Responsive Nanoparticles for Intracellular Drug Delivery

A potential application of a dithiol crosslinker like EGBMA is in the formulation of biodegradable nanoparticles. These nanoparticles can encapsulate therapeutic agents, protecting them from degradation in the bloodstream and facilitating their uptake by target cells. Once inside the cell, the high concentration of glutathione would trigger the cleavage of the disulfide bonds formed by the EGBMA crosslinker, leading to the disassembly of the nanoparticle and the release of the encapsulated drug. This mechanism is particularly relevant for the delivery of anticancer drugs, where selective release in tumor cells can reduce systemic toxicity.

Experimental Protocols

Protocol 1: Synthesis of Drug-Loaded, Thiol-Crosslinked Nanoparticles

This protocol describes a hypothetical method for synthesizing drug-loaded nanoparticles using a dithiol crosslinker, based on a nanoprecipitation method.

Materials:

  • Polymer with functional groups for crosslinking (e.g., Poly(lactic-co-glycolic acid)-Poly(ethylene glycol) with reactive end groups, PLGA-PEG-N3)

  • Dithiol crosslinker (e.g., this compound - EGBMA)

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Organic solvent (e.g., Dimethyl sulfoxide, DMSO)

  • Aqueous phase (e.g., Deionized water)

  • Reducing agent for disulfide bond formation (optional, air oxidation is often sufficient)

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Polymer and Drug Dissolution: Dissolve 100 mg of the polymer and 10 mg of the drug in 5 mL of DMSO.

  • Crosslinker Addition: Add a stoichiometric amount of the dithiol crosslinker (e.g., EGBMA) to the polymer/drug solution. The exact amount will depend on the molar ratio of the reactive groups on the polymer.

  • Nanoprecipitation: Add the organic phase dropwise into 50 mL of deionized water under vigorous stirring.

  • Nanoparticle Formation: The solution will turn turbid, indicating the formation of nanoparticles.

  • Solvent Evaporation: Continue stirring for 4-6 hours to allow for the evaporation of the organic solvent.

  • Purification: Purify the nanoparticle suspension by dialysis against deionized water for 48 hours to remove unreacted reagents and non-encapsulated drug.

  • Characterization: Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and morphology.

Protocol 2: Characterization of Nanoparticles

2.1. Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the nanoparticle suspension in deionized water and measure the hydrodynamic diameter and zeta potential using a DLS instrument.

2.2. Drug Loading Content and Encapsulation Efficiency:

  • Method: UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Lyophilize a known amount of the nanoparticle suspension.

    • Dissolve the lyophilized nanoparticles in a suitable organic solvent to release the encapsulated drug.

    • Quantify the amount of drug using a pre-established calibration curve.

    • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

      • DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

      • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

2.3. Morphology:

  • Method: Transmission Electron Microscopy (TEM).

  • Procedure: Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid, allow it to air-dry, and observe the morphology under the TEM.

Protocol 3: In Vitro Drug Release Study

This protocol assesses the release of the encapsulated drug from the nanoparticles in response to a reducing agent (GSH).

Materials:

  • Drug-loaded nanoparticle suspension

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Dialysis tubing (MWCO corresponding to the drug's molecular weight)

Procedure:

  • Sample Preparation: Place 1 mL of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Release Media: Immerse the dialysis bag in 20 mL of PBS (pH 7.4) with and without 10 mM GSH to simulate intracellular and extracellular conditions, respectively.

  • Incubation: Incubate the samples at 37°C with gentle shaking.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.

  • Quantification: Quantify the amount of released drug in the collected samples using UV-Vis spectroscopy or HPLC.

  • Data Analysis: Plot the cumulative drug release as a function of time.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol evaluates the toxicity of the drug-loaded nanoparticles against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Drug-loaded nanoparticles, empty nanoparticles, and free drug solution

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of free drug, drug-loaded nanoparticles, and empty nanoparticles. Include untreated cells as a control.

  • Incubation: Incubate the cells for 48 or 72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values.

Data Presentation

Table 1: Hypothetical Physicochemical Properties of Thiol-Crosslinked Nanoparticles

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Content (%)Encapsulation Efficiency (%)
Empty Nanoparticles150 ± 50.15 ± 0.02-20 ± 2N/AN/A
Drug-Loaded NPs165 ± 80.18 ± 0.03-18 ± 38.5 ± 0.585 ± 5

Table 2: Hypothetical In Vitro Drug Release Data

Time (hours)Cumulative Release (%) in PBSCumulative Release (%) in PBS + 10 mM GSH
000
25 ± 120 ± 2
48 ± 145 ± 3
812 ± 270 ± 4
1215 ± 285 ± 5
2420 ± 395 ± 4
4822 ± 398 ± 3

Table 3: Hypothetical IC50 Values from In Vitro Cytotoxicity Assay

FormulationIC50 (µg/mL) on MCF-7 cells
Free Doxorubicin0.5 ± 0.1
Drug-Loaded NPs1.2 ± 0.3
Empty Nanoparticles> 100

Visualizations

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization cluster_evaluation In Vitro Evaluation s1 Dissolve Polymer & Drug in Organic Solvent s2 Add Dithiol Crosslinker s1->s2 s3 Nanoprecipitation in Aqueous Phase s2->s3 s4 Purification (Dialysis) s3->s4 c1 DLS (Size, PDI, Zeta Potential) s4->c1 Characterize c2 HPLC/UV-Vis (DLC, EE) s4->c2 Characterize c3 TEM (Morphology) s4->c3 Characterize e1 Drug Release Study (PBS +/- GSH) s4->e1 Evaluate e2 Cytotoxicity Assay (MTT) s4->e2 Evaluate

Caption: Experimental workflow for synthesis, characterization, and evaluation.

Drug_Release_Mechanism cluster_extracellular Extracellular (Low GSH) cluster_intracellular Intracellular (High GSH) NP_intact Intact Nanoparticle (Drug Encapsulated) NP_disassembled Disassembled Nanoparticle NP_intact->NP_disassembled  Cellular Uptake & Glutathione (GSH) Cleavage of Disulfide Bonds Drug Released Drug NP_disassembled->Drug Drug Release

Caption: Glutathione-mediated intracellular drug release mechanism.

Application Notes and Protocols for 3D Cell Culture Using Ethylene Glycol Bis-Mercaptoacetate as a Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide for utilizing ethylene (B1197577) glycol bis-mercaptoacetate as a crosslinking agent in polyethylene (B3416737) glycol (PEG)-based hydrogels for three-dimensional (3D) cell culture. This system offers a versatile platform for creating tunable microenvironments that mimic native tissue, ideal for applications in fundamental cell biology research, drug screening, and regenerative medicine.

Application Notes

Introduction to Ethylene Glycol Bis-Mercaptoacetate in 3D Cell Culture

This compound is a dithiol crosslinker that, when combined with multi-arm PEG macromers functionalized with 'ene' groups (e.g., norbornene), forms a hydrogel network via a thiol-ene photo-click reaction. This reaction is highly efficient and cytocompatible, proceeding rapidly under mild, physiological conditions with minimal heat generation, making it ideal for encapsulating viable cells.[1]

The key feature of this compound is the presence of ester linkages within its structure. These ester bonds are susceptible to hydrolytic degradation, allowing for the controlled breakdown of the hydrogel over time.[2][3] This biodegradability is crucial for applications where transient scaffolding is required to support tissue formation, followed by gradual resorption to allow for native extracellular matrix (ECM) deposition. The degradation rate can be tuned by altering the hydrogel's crosslinking density and the surrounding pH.[4][5]

Advantages of Thiol-Ene Hydrogels with this compound:

  • High Cytocompatibility: The thiol-ene reaction is a "click" chemistry that is orthogonal to biological processes, minimizing off-target reactions and cellular damage during encapsulation.[6]

  • Tunable Mechanical Properties: The stiffness of the hydrogel can be modulated by varying the concentration of the PEG macromer and the crosslinker, allowing for the creation of microenvironments that mimic the mechanical properties of different native tissues.[7]

  • Controlled Degradability: The ester bonds in this compound provide a mechanism for hydrolytic degradation, enabling the design of scaffolds that degrade at a predictable rate.[3][4]

  • Homogeneous Network Formation: The step-growth polymerization mechanism of the thiol-ene reaction results in a more uniform hydrogel network structure compared to chain-growth polymerizations.[1]

Data Presentation

Table 1: Mechanical Properties of Analogous PEG-Thiol Hydrogels

PEG Macromer (MW, wt%)Crosslinker (Analogous)Compressive Modulus (kPa)Swelling Ratio (q)Reference
4-arm PEG-Norbornene (20 kDa, 10%)DTT3.5 ± 0.425.3 ± 1.1[8]
4-arm PEG-Norbornene (20 kDa, 5%)DTT1.2 ± 0.240.1 ± 2.5[8]
8-arm PEG-Acrylate (10 kDa, 10%)DTT~15-20~15-20[9]
8-arm PEG-Acrylate (20 kDa, 10%)DTT~5-10~25-30[9]

Table 2: Degradation Profile of Analogous PEG-Thiol Hydrogels

PEG Macromer (wt%)Crosslinker (Analogous)Degradation Half-life (t1/2) in days (pH 7.4)Degradation MechanismReference
10%Peptide (with ester bonds)~7.5Hydrolysis[1]
10%DTT> 28Slow Hydrolysis[3]
15%DTT~14Hydrolysis[9]

Table 3: Cell Viability in Analogous 3D PEG-Thiol Hydrogels

Cell TypePEG MacromerCrosslinker (Analogous)Viability (%) - Day 1Viability (%) - Day 7Reference
Human Mesenchymal Stem Cells (hMSCs)4-arm PEG-NorborneneDTT with RGD> 90%~70-80%[5]
Pancreatic Progenitor Cell Aggregates4-arm PEG-NorborneneMMP-sensitive peptideMaintainedMaintained (up to 14 days)[4]
A2058 Melanoma CellsSilylated-PEG-HighHigh (spheroid formation)[2]

Experimental Protocols

Protocol 1: Fabrication of PEG-Ethylene Glycol Bis-Mercaptoacetate Hydrogels

This protocol describes the preparation of a 10% (w/v) PEG hydrogel. The final properties can be tuned by adjusting the concentrations of the components.

Materials:

  • 4-arm PEG-Norbornene (PEG-4NB), MW 20 kDa

  • This compound

  • Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP)

  • Phosphate-buffered saline (PBS), sterile

  • Sterile microcentrifuge tubes

  • UV light source (365 nm)

Procedure:

  • Prepare Precursor Solutions:

    • PEG-4NB Solution: Dissolve PEG-4NB in sterile PBS to a final concentration of 10% (w/v). For example, dissolve 100 mg of PEG-4NB in 1 mL of PBS. Vortex until fully dissolved.

    • Crosslinker Solution: Prepare a stock solution of this compound in sterile PBS. The final concentration should be calculated to achieve a 1:1 molar ratio of thiol groups to norbornene groups.

    • Photoinitiator Solution: Prepare a stock solution of LAP in sterile PBS at a concentration of 0.1% (w/v).

  • Hydrogel Formation:

    • In a sterile microcentrifuge tube, combine the PEG-4NB solution, the this compound solution, and the photoinitiator solution. Mix gently by pipetting up and down.

    • Pipette the precursor solution into a mold of the desired shape and size (e.g., a 96-well plate for small hydrogels).

    • Expose the precursor solution to UV light (365 nm, ~5 mW/cm²) for 5-10 minutes to initiate photopolymerization. Gelation should occur within this time.

  • Hydrogel Equilibration:

    • After polymerization, gently remove the hydrogels from the mold and place them in sterile PBS.

    • Allow the hydrogels to swell and equilibrate in PBS for at least 24 hours at 37°C before cell encapsulation or further experiments. Change the PBS solution 2-3 times to remove any unreacted components.

Protocol 2: Encapsulation of Cells in PEG-Ethylene Glycol Bis-Mercaptoacetate Hydrogels

Materials:

  • Prepared and equilibrated sterile PEG-Ethylene Glycol Bis-Mercaptoacetate hydrogel precursor solution (as in Protocol 1, kept on ice and protected from light)

  • Cells of interest, harvested and resuspended in sterile culture medium at the desired concentration (e.g., 1 x 10⁶ cells/mL)

  • Sterile, low-adhesion microcentrifuge tubes

  • Sterile pipette tips

Procedure:

  • Cell Preparation: Harvest cells using standard cell culture techniques. Centrifuge the cell suspension and resuspend the cell pellet in a small volume of sterile culture medium to achieve a high cell density.

  • Cell Encapsulation:

    • In a sterile, low-adhesion microcentrifuge tube on ice, gently mix the cell suspension with the hydrogel precursor solution at a 1:9 ratio (e.g., 10 µL of cell suspension to 90 µL of precursor solution). Avoid introducing air bubbles.

    • Pipette the cell-laden precursor solution into the desired mold.

  • Photopolymerization:

    • Immediately expose the cell-laden hydrogel to UV light (365 nm, ~5 mW/cm²) for 5 minutes. Note: Minimize UV exposure time to maintain high cell viability.

  • Cell Culture:

    • After polymerization, add sterile culture medium to the wells containing the cell-laden hydrogels.

    • Incubate the hydrogels at 37°C in a humidified incubator with 5% CO₂.

    • Change the culture medium every 2-3 days.

Protocol 3: Assessment of Cell Viability

Materials:

  • Cell-laden hydrogels in culture

  • Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium Homodimer-1)

  • Sterile PBS

  • Fluorescence microscope

Procedure:

  • Staining Solution Preparation: Prepare a working solution of the Live/Dead assay reagents in sterile PBS or culture medium according to the manufacturer's instructions.

  • Staining:

    • Aspirate the culture medium from the wells containing the cell-laden hydrogels.

    • Wash the hydrogels once with sterile PBS.

    • Add the Live/Dead staining solution to each well, ensuring the hydrogels are fully submerged.

    • Incubate at 37°C for 30-45 minutes, protected from light.

  • Imaging:

    • After incubation, carefully remove the staining solution and wash the hydrogels with PBS.

    • Image the hydrogels using a fluorescence microscope with appropriate filters for Calcein AM (live cells, green fluorescence) and Ethidium Homodimer-1 (dead cells, red fluorescence).

    • Acquire images from multiple random fields of view and at different depths within the hydrogel.

  • Quantification:

    • Use image analysis software (e.g., ImageJ) to count the number of live and dead cells.

    • Calculate the percentage of viable cells: (Number of live cells / Total number of cells) x 100.

Mandatory Visualizations

experimental_workflow cluster_prep Precursor Preparation cluster_encap Cell Encapsulation cluster_gel Hydrogel Formation & Culture cluster_analysis Analysis PEG PEG-4NB Solution Mix Mixing PEG->Mix Crosslinker Ethylene Glycol Bis-Mercaptoacetate Solution Crosslinker->Mix PI Photoinitiator Solution PI->Mix Cells Cell Suspension Cells->Mix UV UV Exposure (365 nm) Mix->UV Culture 3D Cell Culture UV->Culture Viability Viability Assay Culture->Viability Microscopy Microscopy Viability->Microscopy Analysis Data Analysis Microscopy->Analysis signaling_pathway cluster_ecm Extracellular Matrix (Hydrogel) cluster_cell Cell ECM Bioactive Ligands (e.g., RGD) Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK Activation Actin Actin Cytoskeleton FAK->Actin Signaling Cascade Nucleus Nucleus Actin->Nucleus Mechanotransduction Gene Gene Expression (Proliferation, Differentiation) Nucleus->Gene

References

Application Notes and Protocols for Th-iol-Ene Reactions with Ethylene Glycol Bis-mercaptoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for performing thiol-ene reactions using Ethylene glycol bis-mercaptoacetate. This versatile thiol is a valuable building block for creating well-defined polymer networks, hydrogels, and bioconjugates relevant to drug delivery and development. The protocols cover both photo-initiated and base-catalyzed reaction pathways.

Introduction to Thiol-Ene Chemistry

Thiol-ene "click" chemistry involves the addition of a thiol group across a carbon-carbon double bond ('ene'). This reaction can proceed via two primary mechanisms: a radical-mediated addition, typically initiated by light, or a nucleophilic Michael addition, which is often base-catalyzed. Both pathways are known for their high efficiency, rapid reaction rates under mild conditions, and orthogonality to many functional groups, making them ideal for applications in materials science and bioconjugation.

This compound is a dithiol that can be used to form crosslinked polymer networks when reacted with di- or multifunctional 'ene' compounds. The resulting thioether linkages are stable, and the properties of the final material can be tuned by varying the 'ene' reaction partner and the reaction conditions. It is important to note that the reactivity of mercaptoacetates can differ from the more commonly reported mercaptopropionates, and optimization of reaction conditions is often necessary.

Reaction Mechanisms

The two primary pathways for the thiol-ene reaction are the radical-mediated pathway and the base-catalyzed Michael addition.

Radical-Mediated Thiol-Ene Reaction

This mechanism is initiated by a radical species, typically generated from a photoinitiator upon exposure to UV light. The reaction proceeds via a chain-growth mechanism.

G cluster_initiation Initiation cluster_propagation Propagation I Photoinitiator I_rad Initiator Radical (I•) I->I_rad hv RSH Thiol (R-SH) I_rad->RSH RS_rad Thiyl Radical (RS•) I_rad->RS_rad + R-SH - I-H Ene Ene (C=C) RS_rad->Ene RSC_rad Carbon-centered Radical RS_rad->RSC_rad + C=C RSH_new Thioether + RS• RSC_rad->RSH_new + R-SH RSC_rad->RSH_new

Caption: Radical-mediated thiol-ene reaction mechanism.

Base-Catalyzed Thiol-Ene (Michael Addition)

In the presence of a base, the thiol is deprotonated to form a thiolate anion, which then acts as a nucleophile and attacks an electron-poor 'ene' (e.g., acrylates, maleimides) in a conjugate addition reaction.

G cluster_activation Activation cluster_addition Michael Addition RSH Thiol (R-SH) Thiolate Thiolate (RS⁻) RSH->Thiolate + B - BH⁺ Base Base (B) Base->RSH Ene Electron-poor Ene Thiolate->Ene Intermediate Enolate Intermediate Thiolate->Intermediate + Ene Product Thioether Product Intermediate->Product + H⁺ Intermediate->Product

Caption: Base-catalyzed thiol-ene (Michael addition) mechanism.

Experimental Protocols

The following are general protocols that can be adapted for the thiol-ene reaction of this compound with a suitable 'ene' partner. Note: These protocols are starting points and may require optimization.

Protocol 1: Photo-Initiated Thiol-Ene Polymerization

This protocol is suitable for reactions with a variety of 'ene' functional groups, including acrylates, methacrylates, and vinyl ethers.

Materials:

  • This compound

  • 'Ene' monomer or crosslinker (e.g., Poly(ethylene glycol) diacrylate (PEGDA), Divinyl adipate)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), Irgacure 2959)

  • Solvent (if necessary, e.g., dichloromethane, tetrahydrofuran)

Procedure:

  • In a suitable reaction vessel, dissolve this compound and the 'ene' monomer in the chosen solvent (if required). A typical starting concentration is 1 M.

  • Add the photoinitiator to the solution. A common concentration is 0.1-1.0 mol% with respect to the functional groups.

  • Ensure the solution is thoroughly mixed.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can inhibit radical polymerization.

  • Expose the reaction mixture to a UV light source (e.g., 365 nm). The reaction time will depend on the light intensity, initiator concentration, and reactivity of the monomers. Monitor the reaction progress by techniques such as FTIR or NMR spectroscopy.

  • Upon completion, the polymer can be purified by precipitation in a non-solvent (e.g., cold methanol (B129727) or diethyl ether) and dried under vacuum.

Quantitative Data (Example):

ParameterValue
Thiol This compound
'Ene' Poly(ethylene glycol) diacrylate (PEGDA, Mn 700)
Thiol:'Ene' Molar Ratio 1:1
Photoinitiator DMPA (0.5 mol%)
Solvent Dichloromethane
Concentration 1 M
UV Wavelength 365 nm
UV Intensity 5 mW/cm²
Reaction Time 5 - 30 minutes
Yield >90% (typical)

Note: This data is representative and should be optimized for each specific system.

Protocol 2: Base-Catalyzed Thiol-Ene (Michael Addition) Polymerization

This protocol is effective for reactions between this compound and electron-deficient 'enes' such as acrylates, acrylamides, and maleimides.

Materials:

  • This compound

  • Electron-deficient 'ene' monomer or crosslinker (e.g., N,N'-Methylenebis(acrylamide), Maleimide-functionalized polymer)

  • Base catalyst (e.g., Triethylamine (TEA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Solvent (e.g., Dimethylformamide (DMF), Dichloromethane)

Procedure:

  • Dissolve this compound and the electron-deficient 'ene' monomer in the chosen solvent in a reaction vessel.

  • Ensure the solution is well-mixed.

  • Add the base catalyst to the solution. The amount of catalyst can range from catalytic (1-10 mol%) to stoichiometric, depending on the desired reaction rate.

  • Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by following the disappearance of the 'ene' peak in the ¹H NMR or IR spectrum.

  • Once the reaction is complete, the polymer can be isolated by precipitation or by removing the solvent under reduced pressure. The catalyst can be removed by washing with a dilute acidic solution if necessary.

Quantitative Data (Example):

ParameterValue
Thiol This compound
'Ene' N,N'-Methylenebis(acrylamide)
Thiol:'Ene' Molar Ratio 1:1
Base Catalyst Triethylamine (5 mol%)
Solvent Dimethylformamide
Concentration 1 M
Temperature Room Temperature
Reaction Time 1 - 6 hours
Yield >95% (typical)

Note: This data is representative and should be optimized for each specific system.

Experimental Workflow

A general workflow for conducting and analyzing a thiol-ene reaction is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Select Thiol and Ene Stoichiometry Determine Stoichiometry Reagents->Stoichiometry Solution Prepare Reaction Mixture Stoichiometry->Solution Initiation Initiate Reaction (UV or Base) Solution->Initiation Monitoring Monitor Progress (FTIR, NMR) Initiation->Monitoring Purification Purify Product Monitoring->Purification Characterization Characterize Polymer (GPC, DSC, TGA) Purification->Characterization Properties Evaluate Material Properties Characterization->Properties

Caption: General experimental workflow for thiol-ene reactions.

Applications in Drug Development

The polymers and hydrogels synthesized from this compound via thiol-ene reactions have significant potential in drug development.

  • Drug Delivery Vehicles: The crosslinked networks can form hydrogels capable of encapsulating and providing sustained release of therapeutic agents. The release kinetics can be tuned by altering the crosslink density and the hydrophilicity of the polymer network.

  • Bioconjugation: The thiol groups of this compound can be selectively reacted with 'ene'-functionalized biomolecules, such as peptides or proteins, to create well-defined bioconjugates for targeted drug delivery or diagnostic applications.

  • Tissue Engineering Scaffolds: The biocompatible nature of the resulting thioether-containing polymers makes them suitable for creating scaffolds that can support cell growth and tissue regeneration.

Troubleshooting and Considerations

  • Oxygen Inhibition: Radical-mediated thiol-ene reactions are sensitive to oxygen. Ensure thorough deoxygenation of the reaction mixture for optimal results.

  • Reactivity of Mercaptoacetates: As mercaptoacetates may exhibit lower reactivity than mercaptopropionates in some systems, longer reaction times, higher initiator/catalyst concentrations, or more reactive 'ene' partners may be required.

  • Side Reactions: In base-catalyzed reactions, ensure the 'ene' is sufficiently electron-deficient to favor the Michael addition over potential side reactions.

  • Purity of Reagents: The purity of the thiol and 'ene' monomers is crucial for obtaining polymers with the desired properties. Ensure reagents are free from inhibitors or other impurities.

Ethylene Glycol Bis-mercaptoacetate: A Versatile Crosslinker for Tunable Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethylene (B1197577) glycol bis-mercaptoacetate (EGBMA) is a dithiol crosslinking agent gaining prominence in the field of biomaterials. Its key feature is the presence of hydrolytically labile ester linkages, which allows for the synthesis of biodegradable hydrogels with tunable degradation rates. This property is highly desirable for a range of biomedical applications, including controlled drug delivery, tissue engineering scaffolds, and temporary medical devices. EGBMA's versatility is further demonstrated by its use in creating biomaterials with specific optical properties, such as high refractive indices for ophthalmic applications. This document provides a detailed overview of the applications of EGBMA in biomaterials, supported by experimental protocols and quantitative data.

Key Applications

Hydrolytically Degradable Hydrogels and Microgels

EGBMA is frequently employed as a crosslinker to impart controlled hydrolytic degradability to poly(ethylene glycol) (PEG)-based hydrogels. The ester bonds within the EGBMA molecule are susceptible to hydrolysis under physiological conditions, leading to the breakdown of the hydrogel network. The rate of degradation can be precisely controlled by varying the concentration of EGBMA in the hydrogel formulation. This "tunability" is a significant advantage for applications requiring a specific release profile for encapsulated drugs or a scaffold that degrades as new tissue is formed.[1][2][3][4]

Microfluidic techniques have been successfully used to fabricate monodisperse microgels with EGBMA as a crosslinker.[1][2][3][4] These microgels are valuable for injectable therapies and modular tissue engineering approaches. Studies have shown that the degradation byproducts of EGBMA-crosslinked hydrogels are cytocompatible and do not elicit a significant inflammatory response.[1]

Double-Network Cryogels for Cartilage Tissue Engineering

EGBMA has been utilized in the formation of the covalent network in PEG-alginate hybrid double-network (DN) cryogels.[5][6] These macroporous scaffolds are designed to mimic the mechanical properties and biological environment of cartilage. EGBMA, through a Michael-type addition reaction with PEG-acrylate, forms a hydrolytically degradable network. This degradability is crucial for allowing encapsulated or infiltrating cells, such as mesenchymal stem cells, to remodel their microenvironment and deposit new extracellular matrix, which is essential for cartilage regeneration.[5][6]

High Refractive Index Hydrogels for Ophthalmic Applications

In a different application, EGBMA serves as a monomer in the synthesis of novel polythiourethane/acrylic acid (PTU/AA) hydrogels.[7][8] These hydrogels exhibit a unique combination of high refractive index and high water content, making them promising candidates for artificial cornea implants. The synthesis involves the reaction of EGBMA with diisocyanates to form a polymerizable polythiourethane precursor, which is then copolymerized with acrylic acid.[7][8] In vitro studies have demonstrated that these hydrogels have low cytotoxicity towards human corneal epithelial cells.[7]

Quantitative Data

The following tables summarize key quantitative data from studies utilizing EGBMA in biomaterial fabrication.

Table 1: Effect of EGBMA Concentration on Microgel Properties [1]

EGBMA Concentration in Continuous Phase (mM)Microgel Diameter (μm)Swelling Ratio (Normalized to DTT control)
0 (DTT only)~2191.00
0.25Not specifiedNot specified
0.5Not specifiedNot specified
1.0~270~1.33

Table 2: Properties of Polythiourethane/Acrylic Acid Hydrogels Containing EGBMA [7]

Hydrogel Composition (PTU:AA weight ratio)Refractive Index (Dry State)Refractive Index (Hydrated State)Water Content (%)
Varies with diisocyanate and PTU structure1.514 - 1.5481.396 - 1.44162.9 - 86.2

Experimental Protocols

Protocol 1: Synthesis of Ethylene Glycol Bis(mercaptoacetate) (EGBMA)[8]

This protocol describes the synthesis of the EGBMA monomer itself via esterification.

Materials:

  • Mercaptoacetic acid

  • Ethylene glycol

  • Dithiothreitol (DTT) (reducing agent)

  • p-toluenesulfonic acid monohydrate (catalyst)

  • Toluene (B28343)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Combine mercaptoacetic acid (0.205 mol), ethylene glycol (0.100 mol), DTT (0.005 mol), and p-toluenesulfonic acid monohydrate (0.001 mol) in 60 mL of toluene in a three-necked round-bottom flask equipped with a magnetic stirrer, an oil-water separator, and a condenser under a nitrogen atmosphere.

  • Heat the mixture to 130°C with stirring and maintain this temperature for 7 hours, continuously removing the water formed during the reaction via azeotropic distillation.

  • After cooling, wash the organic layer sequentially with saturated sodium bicarbonate solution and distilled water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the toluene by rotary evaporation.

  • Dry the resulting pure EGBMA product at 60°C under vacuum for 8 hours.

Workflow for EGBMA Synthesis

Reactants Mercaptoacetic Acid + Ethylene Glycol + DTT + p-toluenesulfonic acid in Toluene Reaction Heat to 130°C for 7h (Azeotropic Distillation) Reactants->Reaction Wash Wash with NaHCO3 and Water Reaction->Wash Dry Dry with Na2SO4 Wash->Dry Evaporate Rotary Evaporation Dry->Evaporate FinalDry Vacuum Dry at 60°C Evaporate->FinalDry EGBMA Pure EGBMA FinalDry->EGBMA

Synthesis of Ethylene Glycol Bis-mercaptoacetate (EGBMA)
Protocol 2: Fabrication of Hydrolytically Degradable Microgels via Microfluidics[1]

This protocol details the fabrication of PEG-based microgels using EGBMA as a hydrolytically degradable crosslinker.

Materials:

  • 4-arm PEG-maleimide (PEG-4MAL)

  • Linear PEG-FITC (for visualization)

  • Dithiothreitol (DTT) (non-degradable crosslinker)

  • Ethylene glycol bis(mercaptoacetate) (EGBMA)

  • Oil phase for droplet generation (e.g., fluorinated oil with surfactant)

  • Microfluidic flow-focusing device

Procedure:

  • Prepare the aqueous phase: Dissolve PEG-4MAL in a suitable buffer. If desired, functionalize the PEG-4MAL with PEG-FITC via Michael-type addition for particle tracking.

  • Prepare the continuous oil phase: Dissolve DTT and varying concentrations of EGBMA (e.g., 0.25, 0.5, 1.0 mM) in the oil. The total thiol concentration can be kept constant by adjusting the DTT concentration.

  • Pump the aqueous phase and the continuous oil phase through the microfluidic device to generate droplets.

  • Covalent crosslinking occurs at the droplet interface between the maleimide (B117702) groups of PEG-4MAL and the thiol groups of DTT and EGBMA.

  • Collect the resulting monodisperse microgels.

  • Extract the microgels from the oil phase and wash them for subsequent experiments.

Microgel Fabrication Workflow

cluster_aqueous Aqueous Phase cluster_oil Oil Phase Aqueous PEG-4MAL (+ PEG-FITC) Microfluidics Flow-Focusing Microfluidic Device Aqueous->Microfluidics Oil DTT + EGBMA Oil->Microfluidics Droplets Droplet Generation Microfluidics->Droplets Crosslinking Interfacial Crosslinking Droplets->Crosslinking Microgels Degradable Microgels Crosslinking->Microgels

Microfluidic Fabrication of EGBMA-Crosslinked Microgels
Protocol 3: Synthesis of PEG-Alginate Hybrid Double-Network Cryogels[5]

This protocol describes the formation of macroporous cryogels for tissue engineering applications.

Materials:

  • 8-Arm-PEG acrylate (B77674) (8-arm PEGAc)

  • Ethylene glycol bis(mercaptoacetate) (EGBMA)

  • Sodium alginate

  • Calcium carbonate (CaCO₃)

  • Glucono-delta-lactone (GDL)

  • Base (for Michael addition)

Procedure:

  • Prepare the PEG precursor solution: Dissolve 8-arm PEGAc and EGBMA in a buffer solution containing a base to initiate the Michael-type addition reaction.

  • Prepare the alginate precursor solution: Dissolve sodium alginate, CaCO₃ (as a calcium source), and GDL (to control the release of calcium ions) in water.

  • Mix the PEG and alginate precursor solutions.

  • Freeze the mixed solution at a sub-zero temperature (cryogelation). During this step, the Michael addition reaction forms the covalent PEG network around ice crystals, and the slow release of calcium ions from CaCO₃ crosslinks the alginate to form the ionic network.

  • Thaw the frozen gel to obtain the macroporous hybrid DN cryogel. The melted ice crystals leave behind an interconnected porous structure.

Chemical Crosslinking Mechanism in Hydrogels

PEG_Acrylate PEG-Acrylate Michael_Addition Michael-Type Addition PEG_Acrylate->Michael_Addition EGBMA EGBMA (Dithiol) EGBMA->Michael_Addition Base Base Base->Michael_Addition catalyzes Hydrogel Crosslinked Hydrogel Network (with Ester Linkages) Michael_Addition->Hydrogel Hydrolysis Hydrolysis (Physiological Conditions) Hydrogel->Hydrolysis Degradation Network Degradation Hydrolysis->Degradation

Michael Addition Crosslinking and Hydrolytic Degradation

Conclusion

This compound is a valuable tool for the rational design of advanced biomaterials. Its ability to introduce hydrolytically degradable crosslinks in a controlled manner allows for the creation of hydrogels and other scaffolds with tunable properties tailored to specific biomedical needs, from regenerative medicine to drug delivery and ophthalmic devices. The protocols provided herein offer a starting point for researchers to explore the potential of EGBMA in their own biomaterial systems.

References

Application Notes and Protocols for Hydrogel Formation with Ethylene Glycol Bis-Mercaptoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the formation and characterization of hydrogels using Ethylene glycol bis-mercaptoacetate as a dithiol crosslinker. The primary method described is the thiol-ene click chemistry reaction, a versatile and cytocompatible method for creating tunable hydrogels for applications in drug delivery, tissue engineering, and 3D cell culture.

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large quantities of water or biological fluids.[1] Their tissue-like properties make them ideal for various biomedical applications.[2] Poly(ethylene glycol) (PEG) is a common base polymer for hydrogel formation due to its biocompatibility and well-understood chemistry.[2]

The formation of these hydrogels is often achieved through thiol-ene "click" chemistry. This reaction involves the light-mediated addition of a thiol group (from a crosslinker like this compound) to a carbon-carbon double bond, often referred to as an 'ene' (e.g., norbornene or acrylate (B77674) groups on a PEG backbone).[2] This process is rapid, efficient, and can be performed under mild, aqueous conditions, making it highly suitable for encapsulating sensitive biological molecules and living cells.[2][3] The resulting hydrogels have a more uniform network structure and achieve higher functional group conversion compared to traditional chain-growth polymerization methods.[3] The physical and chemical properties of these hydrogels, such as stiffness, swelling ratio, and degradation profile, can be precisely controlled by adjusting the molecular weight of the precursors, their concentration, and the stoichiometry of the reactive groups.[2]

Materials and Equipment

Materials:

  • Polymer Backbone: 4-arm PEG-Norbornene (PEG4NB) or PEG-diacrylate (PEGDA)

  • Dithiol Crosslinker: this compound (EGBMA)

  • Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) or Irgacure 2959

  • Solvent: Phosphate-buffered saline (PBS, pH 7.4) or sterile deionized water

  • For Drug Release Studies: Model drug (e.g., Dexamethasone, Bovine Serum Albumin)

  • For Cell Encapsulation: Cell culture medium, desired mammalian cell line

Equipment:

  • Analytical balance

  • Vortex mixer

  • Pipettes

  • Molds for hydrogel casting (e.g., silicone molds, syringe barrels)

  • UV light source (365 nm)

  • Rheometer (for mechanical characterization)

  • Lyophilizer (freeze-dryer)

  • Spectrophotometer (for drug release quantification)

  • Microscope (for cell viability assessment)

Experimental Protocols

Protocol 1: Hydrogel Formation via Thiol-Ene Photopolymerization

This protocol describes the step-by-step procedure for forming a hydrogel using a PEG-Norbornene backbone and this compound as the crosslinker.

  • Prepare Precursor Solutions:

    • Dissolve the 4-arm PEG-Norbornene (PEG4NB) in PBS to achieve the desired final concentration (e.g., 5-10% w/v).

    • In a separate vial, dissolve the this compound (EGBMA) crosslinker in PBS. The concentration should be calculated to achieve a 1:1 molar ratio of thiol groups (from EGBMA) to norbornene groups (from PEG4NB).

    • Prepare a stock solution of the photoinitiator (e.g., 0.1% w/v LAP or Irgacure 2959 in PBS).

  • Mix Precursor Solutions:

    • Add the required volume of the photoinitiator stock solution to the PEG4NB solution to achieve the desired final concentration (typically 0.05-0.1% w/v).[2]

    • Vortex the solution thoroughly.

    • Just before polymerization, add the EGBMA solution to the PEG4NB/photoinitiator solution and mix quickly and thoroughly.

  • Hydrogel Curing:

    • Pipette the final precursor solution into a mold of the desired shape and dimensions.

    • Expose the solution to UV light (365 nm, 5-10 mW/cm²) for a specified duration (e.g., 2-10 minutes) to initiate and complete the crosslinking process.[2][4] The gel should become a solid, transparent hydrogel.

  • Post-Curing Processing:

    • Carefully remove the hydrogel from the mold.

    • For most applications, the hydrogel should be swelled in PBS or cell culture medium for at least 24 hours to reach equilibrium and to leach out any unreacted components.

Hydrogel_Formation_Workflow cluster_0 Precursor Preparation cluster_1 Mixing cluster_2 Curing & Processing A Dissolve PEG-Norbornene in PBS D Add Photoinitiator to PEG-NB Solution A->D B Dissolve EGBMA in PBS E Add EGBMA Solution B->E C Prepare Photoinitiator Solution C->D D->E F Pipette into Mold E->F G Expose to UV Light (365 nm) F->G H Swell in PBS G->H

Fig. 1: Experimental workflow for thiol-ene hydrogel formation.
Protocol 2: Characterization of Hydrogel Properties

A. Swelling Ratio Measurement

The swelling ratio provides information about the water uptake capacity of the hydrogel.[1]

  • Record the weight of the fully swollen hydrogel after equilibration in PBS (Ws).

  • Freeze the hydrogel at -80°C and then lyophilize it until all water has been removed.

  • Record the weight of the dry hydrogel (Wd).

  • Calculate the mass swelling ratio using the following formula:

    • Mass Swelling Ratio (Q) = Ws / Wd

  • The equilibrium water content (%EWC) can be calculated as:

    • %EWC = [(Ws - Wd) / Ws] * 100[1]

B. Mechanical Testing (Rheology)

The mechanical properties, such as the storage modulus (G'), can be determined using a rheometer.[3]

  • Place a hydrogel disc of known dimensions onto the rheometer platform.

  • Perform a frequency sweep at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').[5]

  • A strain sweep can also be performed to identify the linear viscoelastic region.[5]

Protocol 3: Drug Loading and In Vitro Release Study

This protocol describes a passive drug loading method and subsequent release study.

A. Drug Loading

  • Prepare a stock solution of the desired drug in PBS or another suitable solvent.

  • Immerse a pre-weighed, lyophilized hydrogel in the drug solution.

  • Allow the hydrogel to swell in the drug solution for 24-48 hours at 37°C to allow for drug diffusion into the hydrogel matrix.

  • Remove the drug-loaded hydrogel and rinse briefly with PBS to remove surface-adsorbed drug.

B. In Vitro Drug Release

  • Place the drug-loaded hydrogel into a known volume of fresh PBS at 37°C with gentle agitation.

  • At predetermined time points, collect a sample of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Calculate the cumulative drug release over time.

Drug_Delivery_Workflow cluster_0 Drug Loading cluster_1 Drug Release cluster_2 Analysis A Swell Hydrogel in Drug Solution B Drug Encapsulation A->B C Place in Release Medium B->C D Drug Diffusion Out of Hydrogel C->D E Sample Release Medium D->E F Quantify Drug Concentration E->F

Fig. 2: Workflow for drug loading and release from hydrogels.
Protocol 4: Mammalian Cell Encapsulation

This protocol outlines the procedure for encapsulating living cells within the hydrogel matrix. All steps should be performed under sterile conditions in a biological safety cabinet.

  • Prepare Cell Suspension:

    • Trypsinize and count the desired cells.

    • Resuspend the cells in sterile PBS or cell culture medium at the desired final concentration.

  • Prepare Sterile Precursor Solutions:

    • Prepare sterile-filtered solutions of PEG4NB, EGBMA, and the photoinitiator in PBS or cell culture medium.

  • Encapsulation:

    • Gently mix the cell suspension with the PEG4NB/photoinitiator solution.

    • Add the EGBMA solution and mix gently but quickly by pipetting.

    • Pipette the cell-laden precursor solution into a sterile mold.

    • Expose the solution to UV light (365 nm) at a cytocompatible intensity and duration to initiate polymerization.

  • Cell Culture:

    • After gelation, transfer the cell-laden hydrogel to a sterile culture dish containing fresh cell culture medium.

    • Incubate under standard cell culture conditions (37°C, 5% CO₂).

    • Change the culture medium regularly.

    • Cell viability can be assessed at different time points using assays such as a Live/Dead stain.[6]

Data Presentation

Table 1: Representative Quantitative Data for Thiol-Ene Hydrogel Formulation and Properties

ParameterTypical Value RangeReference
Precursor Concentration
PEG-Norbornene (wt%)5 - 20%[3]
This compoundStoichiometric (1:1 thiol to ene)[2][4]
Photoinitiator (LAP/Irgacure 2959) (w/v)0.05 - 0.1%[2]
Curing Conditions
UV Wavelength (nm)365[2][4]
UV Intensity (mW/cm²)5 - 10[2][4]
Curing Time (min)2 - 10[2]
Hydrogel Properties
Swelling Ratio (Q)5 - 20[7]
Storage Modulus (G') (kPa)1 - 50[3]

Note: The exact values will depend on the specific molecular weight of the PEG precursor, the crosslinker density, and the polymerization conditions.

Signaling Pathways and Applications in Drug Development

Hydrogels formed with this compound are highly valuable in drug development for creating controlled release systems. By encapsulating therapeutic agents, these hydrogels can maintain a high local concentration of a drug, minimizing systemic side effects and providing sustained release over time.[8]

A key application is in tissue engineering and regenerative medicine, where hydrogels can be loaded with growth factors or other signaling molecules to direct cell behavior. For example, a hydrogel could be designed to release a pro-angiogenic factor to stimulate blood vessel formation in engineered tissues.

Signaling_Pathway cluster_0 Drug Delivery System cluster_1 Cellular Environment A Hydrogel with Encapsulated Signaling Molecule B Controlled Release of Signaling Molecule A->B Diffusion C Cell Receptor Binding B->C D Intracellular Signaling Cascade C->D E Cellular Response (e.g., Proliferation, Differentiation) D->E

Fig. 3: Controlled release from a hydrogel to modulate a cellular signaling pathway.

Conclusion

The use of this compound in thiol-ene photopolymerization provides a robust and highly tunable platform for creating hydrogels for a wide array of biomedical applications. The protocols outlined in these application notes serve as a comprehensive starting point for researchers to fabricate and characterize these advanced biomaterials for their specific needs in drug delivery and tissue engineering. By carefully controlling the formulation and polymerization parameters, hydrogels with tailored properties can be engineered to meet the demands of sophisticated biological systems.

References

Application Notes and Protocols for Ethylene Glycol Bis-Mercaptoacetate in Tissue Engineering Scaffold Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethylene (B1197577) Glycol Bis-Mercaptoacetate (EGBMA) in the fabrication of tissue engineering scaffolds. EGBMA is a versatile crosslinking agent that can be utilized to create hydrogels with tunable properties, making it a promising material for a variety of biomedical applications, including drug delivery and regenerative medicine.

Introduction to EGBMA in Tissue Engineering

Ethylene glycol bis-mercaptoacetate (EGBMA) is a thiol-containing crosslinker that can participate in thiol-ene reactions to form hydrogel networks. This chemistry offers several advantages for tissue engineering applications, including cytocompatibility of the reaction, improved hydrogel physical properties, and the ability to encapsulate cells in a 3D environment.[1] The ester linkages within the EGBMA molecule are susceptible to hydrolysis, leading to the degradation of the hydrogel scaffold over time. This biodegradable nature is crucial for tissue engineering, as the scaffold should ideally degrade at a rate that matches the formation of new tissue, allowing for gradual replacement by the body's own extracellular matrix.

The properties of EGBMA-based hydrogels, such as their mechanical strength, swelling behavior, and degradation rate, can be tailored by adjusting the concentration of EGBMA, the type of polymer it is crosslinked with, and the overall polymer density. This tunability allows for the creation of scaffolds that can mimic the specific properties of different native tissues.

Quantitative Data on EGBMA-Based Scaffolds

The following tables summarize the quantitative data available on the properties of hydrogel scaffolds fabricated using EGBMA.

Table 1: Swelling and Degradation Properties of EGBMA-Crosslinked Microgels

EGBMA Concentration (mM)Swelling Ratio (Normalized to DTT control)In Vivo Degradation (Fluorescent Signal Remaining at Day 21)
0.25~1.04Not Reported
0.50~1.10Not Reported
1.00~1.33~40%

Data adapted from a study on hydrolytically degradable microgels where EGBMA was used as a crosslinker in combination with dithiothreitol (B142953) (DTT). The swelling ratio was normalized to the control microgels crosslinked with DTT only. In vivo degradation was assessed by tracking the fluorescence of near-infrared dye-labeled microgels injected subcutaneously in mice.[2]

Note: There is currently limited publicly available quantitative data on the specific mechanical properties (e.g., compressive modulus, tensile strength) of hydrogels solely crosslinked with EGBMA. The mechanical properties are highly dependent on the co-monomer and polymerization conditions.

Experimental Protocols

Protocol for Synthesis of EGBMA-Crosslinked Hydrogel

This protocol describes a general method for fabricating a biodegradable hydrogel using EGBMA as a crosslinker via a thiol-ene photopolymerization reaction.

Materials:

  • 4-arm Poly(ethylene glycol)-norbornene (PEG-NB)

  • This compound (EGBMA)

  • Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate, LAP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile syringes and needles

  • UV light source (365 nm)

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve PEG-NB in sterile PBS to the desired concentration (e.g., 10% w/v).

    • Prepare a stock solution of EGBMA in an appropriate solvent or use it directly if it is a liquid.

    • Dissolve the photoinitiator in PBS to a final concentration of 0.1% (w/v).

  • Mix Components:

    • In a sterile microcentrifuge tube, combine the PEG-NB solution, EGBMA, and the photoinitiator solution. The molar ratio of thiol groups (from EGBMA) to ene groups (from PEG-NB) can be varied to control the crosslinking density and subsequent hydrogel properties. A 1:1 ratio is a common starting point.

    • Gently vortex or pipette the solution to ensure thorough mixing.

  • Hydrogel Formation:

    • Draw the precursor solution into a sterile syringe.

    • Inject the solution into a mold of the desired shape and size (e.g., between two glass slides with a defined spacer thickness).

    • Expose the solution to UV light (e.g., 365 nm, 5-10 mW/cm²) for a sufficient time (e.g., 5-10 minutes) to initiate polymerization and form the hydrogel.

  • Washing and Sterilization:

    • Carefully remove the hydrogel from the mold.

    • Wash the hydrogel extensively with sterile PBS to remove any unreacted components.

    • The hydrogel can be sterilized by methods such as ethylene oxide sterilization or by preparing it under aseptic conditions.

Experimental Workflow for EGBMA Hydrogel Synthesis

G cluster_prep Preparation of Precursor Solutions cluster_mix Mixing of Components cluster_form Hydrogel Formation cluster_post Post-Processing prep1 Dissolve PEG-NB in PBS mix Combine PEG-NB, EGBMA, and Photoinitiator prep1->mix prep2 Prepare EGBMA Solution prep2->mix prep3 Dissolve Photoinitiator in PBS prep3->mix inject Inject into Mold mix->inject uv Expose to UV Light inject->uv wash Wash with PBS uv->wash sterilize Sterilize wash->sterilize

Caption: Workflow for the synthesis of EGBMA-crosslinked hydrogels.

Protocol for Mechanical Testing of Hydrogel Scaffolds

A. Compressive Modulus Measurement

Equipment:

  • Mechanical testing machine with a compression platen

  • Biopsy punch or a sharp blade to prepare cylindrical samples

Procedure:

  • Prepare cylindrical hydrogel samples of a defined diameter and height (e.g., 5 mm diameter, 2 mm height).

  • Equilibrate the samples in PBS at 37°C for at least 24 hours before testing.

  • Place a hydrogel sample on the lower platen of the mechanical tester.

  • Apply a compressive strain at a constant rate (e.g., 10% of the sample height per minute).

  • Record the resulting stress-strain curve.

  • The compressive modulus is calculated from the slope of the linear region of the stress-strain curve, typically between 10% and 20% strain.

B. Tensile Strength Measurement

Equipment:

  • Mechanical testing machine with grips suitable for soft materials

  • Dog-bone shaped mold for preparing tensile specimens

Procedure:

  • Prepare dog-bone shaped hydrogel samples using a custom mold.

  • Equilibrate the samples in PBS at 37°C for at least 24 hours.

  • Mount the sample in the grips of the tensile tester.

  • Apply a tensile strain at a constant rate until the sample fails.

  • Record the stress-strain curve.

  • The tensile strength is the maximum stress the sample can withstand before breaking. The Young's modulus can be calculated from the initial linear portion of the stress-strain curve.

Protocol for In Vitro Degradation Study

Materials:

  • Synthesized EGBMA-crosslinked hydrogels

  • PBS (pH 7.4)

  • Lysozyme (B549824) solution (optional, to simulate enzymatic degradation)

  • Shaking incubator or water bath at 37°C

Procedure:

  • Prepare hydrogel samples of a known initial weight (W_i).

  • Place each sample in a separate tube containing a known volume of PBS or lysozyme solution.

  • Incubate the tubes at 37°C with gentle agitation.

  • At predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days), remove the hydrogel samples from the solution.

  • Blot the surface to remove excess water and record the wet weight.

  • To determine the remaining dry weight, lyophilize the samples and record the dry weight (W_d).

  • The percentage of weight loss can be calculated as: Weight Loss (%) = ((W_i - W_d) / W_i) * 100.

Protocol for Cell Viability Assay (Live/Dead Staining)

Materials:

  • Cell-laden EGBMA-crosslinked hydrogels

  • Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium Homodimer-1)

  • Confocal microscope

Procedure:

  • Culture the cell-laden hydrogels in an appropriate cell culture medium for the desired period.

  • Prepare the Live/Dead staining solution according to the manufacturer's instructions.

  • Wash the hydrogels with PBS.

  • Incubate the hydrogels in the staining solution for 30-45 minutes at 37°C, protected from light.

  • Wash the hydrogels again with PBS.

  • Image the stained hydrogels using a confocal microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium Homodimer-1).

  • The percentage of viable cells can be quantified by counting the number of green and red cells in multiple fields of view.

Signaling Pathways

The interaction of cells with biomaterials is a complex process involving a cascade of signaling events that influence cell fate, including adhesion, proliferation, differentiation, and matrix production. While specific signaling pathways modulated by EGBMA-based scaffolds are not yet extensively characterized, the presence of thiol groups and the mechanical properties of the hydrogel can influence cellular behavior through several general mechanisms.

Thiol-Mediated Signaling:

Thiol groups present in the hydrogel network, particularly unreacted thiols, can participate in various biological processes. They can interact with cell surface receptors and extracellular matrix (ECM) proteins, potentially influencing cell adhesion and signaling. Thiol-containing materials have been shown to have anti-oxidative properties which can enhance the survival of encapsulated cells.

Mechanotransduction:

The mechanical properties of the scaffold, such as stiffness, play a crucial role in directing cell behavior through a process called mechanotransduction. Cells can sense the stiffness of their microenvironment and translate these mechanical cues into biochemical signals. This can activate signaling pathways such as the RhoA/ROCK pathway, which is involved in regulating cell shape, adhesion, and contractility. The tunable mechanical properties of EGBMA-based hydrogels allow for the investigation of these mechanotransductive signaling pathways.

General Mechanotransduction Signaling Pathway

G cluster_ecm Extracellular Matrix (Scaffold) cluster_cell Cell stiffness Scaffold Stiffness (EGBMA Hydrogel) integrins Integrins stiffness->integrins Mechanical Cue focal_adhesions Focal Adhesions integrins->focal_adhesions cytoskeleton Cytoskeleton (Actin-Myosin) focal_adhesions->cytoskeleton Signal Transduction (e.g., FAK, Src) nucleus Nucleus cytoskeleton->nucleus Force Transmission gene_expression Gene Expression (Proliferation, Differentiation) nucleus->gene_expression Transcriptional Regulation (e.g., YAP/TAZ)

Caption: Mechanotransduction pathway influenced by scaffold stiffness.

Conclusion

This compound is a promising crosslinking agent for the fabrication of biodegradable hydrogel scaffolds for tissue engineering. The ability to tune the physical and chemical properties of EGBMA-based hydrogels through thiol-ene chemistry provides a versatile platform for creating scaffolds that can mimic the native cellular microenvironment. Further research is needed to fully elucidate the specific mechanical properties and the detailed cell signaling pathways modulated by EGBMA-based materials to optimize their design for various tissue engineering and drug delivery applications.

References

Application Notes and Protocols for Photopolymerization of Ethylene Glycol Bis-mercaptoacetate (EGBMA) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of hydrogels using Ethylene glycol bis-mercaptoacetate (EGBMA) as a crosslinker via photopolymerization. The methodologies are based on established thiol-ene "click" chemistry principles, offering a versatile platform for applications in tissue engineering and controlled drug delivery.

Introduction to EGBMA Hydrogels

This compound (EGBMA) is a dithiol crosslinker that, in combination with multi-arm vinyl-functionalized macromers (e.g., multi-arm PEG-norbornene or PEG-acrylate), forms hydrogels through a photoinitiated thiol-ene reaction. This reaction is a step-growth polymerization mechanism known for its high efficiency, rapid reaction rates, and cytocompatibility, making it an excellent choice for encapsulating sensitive biological molecules and cells.[1] The ester groups within the EGBMA backbone render the resulting hydrogels susceptible to hydrolytic degradation, allowing for tunable degradation profiles and controlled release of encapsulated therapeutics.[2] The mechanical properties and swelling behavior of these hydrogels can be readily tuned by adjusting the concentration of the precursors and the crosslinking density.[2][3]

Key Components and Parameters

The formation and properties of EGBMA hydrogels are dependent on the following key components and parameters:

  • Macromer: A multi-arm macromer with vinyl functional groups (e.g., 4-arm or 8-arm PEG-norbornene) serves as the backbone of the hydrogel. The molecular weight and concentration of the macromer will influence the mechanical properties and mesh size of the hydrogel network.

  • Crosslinker: this compound (EGBMA) is the dithiol crosslinker. The stoichiometric ratio of thiol groups (from EGBMA) to ene groups (from the macromer) is typically maintained at 1:1 for optimal network formation.[3]

  • Photoinitiator: A photoinitiator is required to generate radicals upon exposure to light, initiating the polymerization. Common photoinitiators for thiol-ene reactions include Irgacure 2959 (I-2959) and lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), which are known for their water solubility and cytocompatibility.[4]

  • Light Source: A UV or visible light source with a specific wavelength and intensity is used to activate the photoinitiator. The duration and intensity of light exposure will affect the extent of polymerization.[3]

Quantitative Data Summary

The following tables summarize the expected quantitative data for EGBMA-based hydrogels, extrapolated from studies on similar thiol-ene photopolymerized hydrogels.

Table 1: Formulation Parameters for EGBMA Hydrogels

ParameterRangeUnitNotes
Macromer Concentration (e.g., 8-arm PEG-Norbornene)5 - 25% (w/w)Higher concentrations lead to stiffer hydrogels.[3]
EGBMA ConcentrationStoichiometric (1:1 thiol to ene)-Ensures efficient network formation.
Photoinitiator Concentration (Irgacure 2959)0.05 - 0.1% (w/w)Higher concentrations can increase polymerization speed but may impact cell viability.[1]
Light Intensity5 - 10mW/cm²
Light Wavelength352 - 365nm
Exposure Time5 - 10minSufficient time for complete polymerization should be determined empirically.[3]

Table 2: Physical and Mechanical Properties of EGBMA Hydrogels

PropertyExpected RangeUnitInfluencing Factors
Compressive Modulus1 - 50kPaMacromer concentration, crosslinker density.[3]
Swelling Ratio (Mass)5 - 20-Inversely related to macromer concentration.[5]
Gel Fraction> 90%Indicates the efficiency of the polymerization reaction.[6]
Degradation Time (in vitro)Days to Weeks-Dependent on EGBMA concentration and hydrolytic conditions.[2]

Experimental Protocols

Protocol for Synthesis of EGBMA Hydrogels

This protocol describes the preparation of a 10% (w/w) EGBMA-crosslinked PEG-norbornene hydrogel.

Materials:

  • 8-arm PEG-norbornene (20,000 g/mol )

  • This compound (EGBMA)

  • Irgacure 2959 (I-2959) photoinitiator

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV lamp (365 nm, 5-10 mW/cm²)

Procedure:

  • Prepare Precursor Solution:

    • In a light-protected vial, dissolve 8-arm PEG-norbornene in PBS to a final concentration of 10% (w/w).

    • Add EGBMA to the solution to achieve a 1:1 stoichiometric ratio of thiol groups to norbornene groups.

    • Add Irgacure 2959 to a final concentration of 0.05% (w/w).

    • Gently vortex the solution until all components are fully dissolved.

  • Photopolymerization:

    • Pipette the precursor solution into a mold of the desired shape and dimensions (e.g., a cylindrical silicone mold for mechanical testing).

    • Expose the solution to UV light (365 nm, 5-10 mW/cm²) for 10 minutes.[3]

    • The hydrogel is now formed and can be carefully removed from the mold.

  • Equilibration:

    • Place the hydrogel in an excess of PBS to allow it to swell to equilibrium. This also serves to wash away any unreacted components. The PBS should be exchanged several times over a 24-hour period.

Protocol for Characterization of Mechanical Properties

Equipment:

  • Mechanical testing system with an unconfined compression platen.

Procedure:

  • Prepare cylindrical hydrogel samples as described in Protocol 4.1 and allow them to equilibrate in PBS.

  • Measure the diameter and height of the swollen hydrogel sample.

  • Place the hydrogel on the lower platen of the mechanical tester.

  • Apply a compressive strain at a constant rate (e.g., 0.5 mm/min) up to a defined strain (e.g., 20%).[3]

  • Record the resulting stress-strain curve.

  • The compressive modulus is calculated from the initial linear region of the stress-strain curve.

Protocol for Swelling Ratio Measurement

Procedure:

  • After polymerization, gently blot the hydrogel to remove excess surface water and record its initial mass (M_initial).

  • Place the hydrogel in a known volume of PBS at 37°C.

  • At predetermined time points, remove the hydrogel, blot away excess surface water, and record its mass (M_swollen).

  • After the final time point, freeze-dry the hydrogel to determine its dry mass (M_dry).

  • The mass swelling ratio (Q_m) is calculated as: Q_m = M_swollen / M_dry.[5]

Protocol for In Vitro Degradation Study

Procedure:

  • Prepare and equilibrate hydrogel samples as previously described.

  • Record the initial dry mass of each hydrogel (M_initial_dry).

  • Place the hydrogels in PBS at 37°C.

  • At regular intervals, remove the hydrogels, rinse with deionized water, and freeze-dry them to determine the remaining dry mass (M_remaining_dry).

  • The mass loss is calculated as: Mass Loss (%) = [(M_initial_dry - M_remaining_dry) / M_initial_dry] x 100.

Visualizations

Caption: Experimental workflow for the synthesis and characterization of EGBMA hydrogels.

Drug_Release_Pathway cluster_cell hydrogel EGBMA Hydrogel (Drug Loaded) drug Released Drug hydrogel->drug Hydrolysis & Diffusion receptor Cell Surface Receptor drug->receptor Binding cascade Signaling Cascade receptor->cascade Activation cell Target Cell response Cellular Response (e.g., Therapeutic Effect) cascade->response

References

Application Notes and Protocols for Controlled Release Studies Using Ethylene Glycol Bis-mercaptoacetate Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of ethylene (B1197577) glycol bis-mercaptoacetate (EGBMA) as a crosslinking agent in the formation of biodegradable hydrogel matrices for controlled drug release applications. The protocols are based on established principles of thiol-ene chemistry and hydrogel characterization.

Introduction

Ethylene glycol bis-mercaptoacetate is a dithiol crosslinker containing hydrolytically labile ester bonds, making it an attractive component for creating biodegradable hydrogels.[1][2] When co-polymerized with a suitable multi-functionalized polymer, such as a multi-arm poly(ethylene glycol) (PEG) bearing 'ene' functional groups (e.g., norbornene or vinyl sulfone), a crosslinked hydrogel network is formed via a thiol-ene "click" reaction.[3][4] This reaction is highly efficient and can proceed under mild, cytocompatible conditions, making it ideal for the encapsulation of sensitive therapeutic agents.[3]

The controlled release of an encapsulated drug from these matrices is primarily governed by the hydrolytic degradation of the ester linkages within the EGBMA crosslinker.[2][5] This leads to a gradual breakdown of the hydrogel network and subsequent release of the therapeutic agent. The degradation rate, and therefore the release kinetics, can be tuned by altering the hydrogel formulation, such as the crosslinking density.[2]

Data Presentation

Due to the limited availability of specific quantitative data for this compound matrices in the published literature, the following tables present representative data from analogous biodegradable thiol-ene hydrogel systems. This data is intended to provide a general understanding of the expected performance of EGBMA-based hydrogels.

Table 1: Representative Swelling and Degradation Properties of Biodegradable Thiol-Ene Hydrogels

Hydrogel Formulation (based on analogous systems)Swelling Ratio (%)Degradation Time (Days)Reference
10 wt% 4-arm PEG-norbornene + Stoichiometric dithiol crosslinker1200 ± 150~21[1]
15 wt% 4-arm PEG-norbornene + Stoichiometric dithiol crosslinker950 ± 100~28[2]
20 wt% 4-arm PEG-norbornene + Stoichiometric dithiol crosslinker700 ± 80>35[2]

Table 2: Representative Drug Release Kinetics from Biodegradable Thiol-Ene Hydrogels

Model DrugHydrogel FormulationRelease ProfileTime to 80% ReleaseReference
Bovine Serum Albumin (BSA)10 wt% PEG-dithiol hydrogelBurst release followed by sustained release~7 days[1]
Dexamethasone15 wt% PEG-dithiol hydrogelNear zero-order release~14 days[2]
Lysozyme10 wt% Thiol-norbornene hydrogelDiffusion-controlled release~3 days[3]

Experimental Protocols

Protocol 1: Synthesis of EGBMA-crosslinked PEG Hydrogel

Objective: To synthesize a biodegradable hydrogel matrix for drug encapsulation using a photoinitiated thiol-ene reaction.

Materials:

  • 4-arm PEG-Norbornene (PEG-NB)

  • This compound (EGBMA)

  • Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug to be encapsulated

  • UV light source (365 nm)

Procedure:

  • Prepare a stock solution of 4-arm PEG-NB in PBS at the desired concentration (e.g., 20% w/v).

  • Prepare a stock solution of the photoinitiator LAP in PBS (e.g., 0.1% w/v).

  • Dissolve the drug to be encapsulated in the PEG-NB solution to the desired final concentration.

  • In a separate light-protected vial, add the required volume of the PEG-NB/drug solution.

  • Add a stoichiometric amount of EGBMA to the solution. The molar ratio of thiol groups (from EGBMA) to 'ene' groups (from PEG-NB) should be 1:1 for optimal crosslinking.

  • Add the photoinitiator solution to the mixture to a final concentration of 0.05% w/v.

  • Gently mix the solution to ensure homogeneity.

  • Pipette the prepolymer solution into a mold of the desired shape and size (e.g., a silicone mold to create discs).

  • Expose the mold to UV light (365 nm, ~5-10 mW/cm²) for a sufficient time to ensure complete gelation (typically 1-5 minutes).

  • Carefully remove the formed hydrogel from the mold.

  • Wash the hydrogel extensively with PBS to remove any unreacted components.

Protocol 2: Characterization of Hydrogel Swelling

Objective: To determine the swelling ratio of the synthesized hydrogel.

Materials:

  • Synthesized hydrogel discs

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical balance

  • Kimwipes

Procedure:

  • Lyophilize a set of freshly prepared hydrogel discs to determine their initial dry weight (Wd).

  • Immerse the lyophilized hydrogels in PBS at 37°C.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove the hydrogels from the PBS.

  • Gently blot the surface of the hydrogels with a Kimwipe to remove excess surface water.

  • Weigh the swollen hydrogel to obtain the swollen weight (Ws).

  • Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

Protocol 3: In Vitro Drug Release Study

Objective: To quantify the release of the encapsulated drug from the hydrogel matrix over time.

Materials:

  • Drug-loaded hydrogel discs

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator shaker set at 37°C

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Place each drug-loaded hydrogel disc in a separate vial containing a known volume of PBS (e.g., 5 mL).

  • Incubate the vials in an incubator shaker at 37°C with gentle agitation.

  • At specified time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours, and so on), collect a sample of the release medium (e.g., 100 µL).

  • Replenish the vial with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.

  • Analyze the collected samples to determine the concentration of the released drug using a suitable analytical method.

  • Calculate the cumulative percentage of drug released at each time point relative to the initial amount of drug loaded.

Visualizations

Diagram 1: Thiol-Ene "Click" Chemistry for Hydrogel Formation

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product PEGN 4-arm PEG-Norbornene ('ene') Hydrogel Crosslinked Hydrogel Network PEGN->Hydrogel EGBMA This compound (dithiol) EGBMA->Hydrogel Initiator Photoinitiator (LAP) Initiator->Hydrogel UV UV Light (365 nm) UV->Hydrogel

Caption: Schematic of hydrogel formation via photoinitiated thiol-ene reaction.

Diagram 2: Experimental Workflow for Controlled Release Study

G A 1. Hydrogel Synthesis (PEG-NB + EGBMA + Drug) B 2. Drug Encapsulation (via Photo-polymerization) A->B C 3. Hydrogel Characterization (Swelling & Degradation) B->C D 4. In Vitro Release Study (Incubation in PBS at 37°C) B->D E 5. Sample Collection (at various time points) D->E F 6. Drug Quantification (e.g., HPLC, UV-Vis) E->F G 7. Data Analysis (Cumulative Release Profile) F->G

Caption: Workflow for conducting a controlled drug release study.

Diagram 3: Mechanism of Controlled Release

G A Drug-loaded Hydrogel Matrix B Hydrolytic Degradation of Ester Bonds in EGBMA A->B H₂O C Network Breakdown & Increased Mesh Size B->C D Diffusion of Drug from the Matrix C->D E Sustained Drug Release D->E

References

Surface Modification with Thiol-Containing Compounds for Enhanced Biocompatibility: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Thiol-Ene Chemistry for Biocompatible Surface Modification

The interaction between a biomaterial and the surrounding biological environment is dictated by its surface properties. Unmodified surfaces can trigger adverse reactions such as protein adsorption, platelet adhesion, and inflammatory responses, ultimately leading to device failure or rejection. Surface modification aims to create a bio-inert or bioactive interface that promotes favorable biological responses.

Thiol-ene "click" chemistry has emerged as a powerful tool for surface modification due to its high efficiency, specificity, and biocompatibility.[1][2][3] This reaction proceeds via a radical-mediated addition of a thiol group (-SH) to an alkene group (-C=C-), often initiated by UV light in the presence of a photoinitiator.[4] Key advantages of thiol-ene chemistry for biomedical applications include:

  • Biocompatibility: The reaction can be performed in aqueous solutions under mild, physiological conditions, minimizing damage to sensitive biomolecules and cells.[1][5]

  • High Efficiency and Rapid Reaction Rates: Thiol-ene reactions are known for their rapid kinetics and high yields.[2]

  • Oxygen Tolerance: Unlike many other radical-based polymerizations, thiol-ene chemistry is not inhibited by oxygen.[1][2]

  • Versatility: A wide range of thiol and ene-functionalized molecules can be used, allowing for the creation of surfaces with tailored properties.[5][6]

Ethylene (B1197577) Glycol Bis-mercaptoacetate (EGBMA) as a Potential Crosslinker

Ethylene glycol bis-mercaptoacetate (EGBMA) is a dithiol molecule that possesses the necessary functional groups to participate in thiol-ene reactions. Its structure, featuring a flexible ethylene glycol linker, is suggestive of properties that could contribute to a hydrophilic and protein-repellent surface, similar to polyethylene (B3416737) glycol (PEG). However, it is crucial to note that a comprehensive literature search did not yield specific studies detailing the use of EGBMA for creating biocompatible coatings.

One study investigating the copolymerization of various thiol-monomers with polyethylene glycol dimethacrylate (PEGDMA) found that mercaptoacetate-based thiols did not polymerize effectively, whereas mercaptopropionate-based thiols were successful.[7][8][9] This suggests that researchers interested in EGBMA should consider potential challenges in polymerization and may need to optimize reaction conditions carefully.

Representative Thiol Crosslinker for Biocompatibility: Pentaerythritol Tetrakis(3-mercaptopropionate) (PETMP)

Due to the lack of specific data on EGBMA, we present protocols and data for a well-characterized multi-thiol, Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP). PETMP is a tetrafunctional thiol that is widely used in thiol-ene chemistry for biomedical applications, including the formation of biodegradable and biocompatible networks.[10][11][12] The principles and methods described for PETMP can serve as a valuable starting point for investigations into other thiol crosslinkers like EGBMA.

Experimental Protocols

Protocol for Surface 'Ene' Functionalization

To utilize thiol-ene chemistry, the substrate surface must first be functionalized with alkene (ene) groups. This protocol describes the functionalization of a glass or silicon oxide surface with an allyl group.

Materials:

  • Glass coverslips or silicon wafers

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

  • Anhydrous toluene

  • Allyltrimethoxysilane (ATMS)

  • Triethylamine (B128534)

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Place the substrates in a glass container.

    • Carefully add Piranha solution to fully immerse the substrates.

    • Allow the substrates to react for 1 hour at room temperature in a fume hood.

    • Carefully decant the Piranha solution into a designated waste container.

    • Rinse the substrates thoroughly with deionized water and then with ethanol.

    • Dry the substrates under a stream of nitrogen gas.

  • Silanization with ATMS:

    • Place the cleaned, dry substrates in a desiccator under vacuum for 30 minutes.

    • In a glove box or under a nitrogen atmosphere, prepare a 2% (v/v) solution of ATMS in anhydrous toluene.

    • Add triethylamine (as a catalyst) to the ATMS solution at a 1:1000 volume ratio to ATMS.

    • Immerse the substrates in the ATMS solution and incubate for 4 hours at room temperature with gentle agitation.

    • Remove the substrates from the solution and rinse them sequentially with toluene, ethanol, and deionized water.

    • Dry the functionalized substrates under a stream of nitrogen gas and store them in a desiccator.

Protocol for Thiol-Ene Photopolymerization of a Biocompatible Coating

This protocol describes the formation of a crosslinked hydrogel coating on an 'ene'-functionalized surface using PETMP as the thiol crosslinker and a PEG-diacrylate as the 'ene' component.

Materials:

  • 'Ene'-functionalized substrates

  • Poly(ethylene glycol) diacrylate (PEGDA, MW 700)

  • Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV curing system (365 nm)

Procedure:

  • Prepare the Pre-polymer Solution:

    • Prepare a 20% (w/v) solution of PEGDA in PBS.

    • Add PETMP to the PEGDA solution. The molar ratio of thiol groups (from PETMP) to acrylate (B77674) groups (from PEGDA) should be 1:1 for optimal reaction.

    • Add the photoinitiator (DMPA) to the solution at a concentration of 0.5% (w/v).

    • Vortex the solution until all components are fully dissolved.

  • Coating Application and Curing:

    • Place the 'ene'-functionalized substrates in a sterile petri dish.

    • Pipette a small volume of the pre-polymer solution onto the surface of each substrate to form a thin film.

    • Place the substrates under the UV lamp.

    • Expose the substrates to UV light (365 nm, ~5-10 mW/cm²) for 5-10 minutes to initiate polymerization.

    • After curing, rinse the coated substrates extensively with PBS to remove any unreacted monomers and photoinitiator.

    • Store the coated substrates in sterile PBS at 4°C until use.

Characterization and Biocompatibility Assessment

Surface Characterization

The success of the surface modification should be verified using appropriate surface analysis techniques:

  • Contact Angle Goniometry: To assess changes in surface wettability. A decrease in water contact angle is expected for a successful hydrophilic coating.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of the coating.

  • Atomic Force Microscopy (AFM): To evaluate the surface topography and roughness of the coating.

Biocompatibility Evaluation

The following assays are recommended to assess the biocompatibility of the modified surfaces:

  • Protein Adsorption Assay:

    • Incubate the coated and uncoated (control) substrates in a solution of a model protein (e.g., bovine serum albumin or fibrinogen) for a defined period.

    • Rinse the substrates thoroughly to remove non-adsorbed protein.

    • Quantify the amount of adsorbed protein using a suitable method such as the bicinchoninic acid (BCA) assay or enzyme-linked immunosorbent assay (ELISA).

  • Cell Adhesion and Viability Assay:

    • Seed a relevant cell line (e.g., fibroblasts, endothelial cells) onto the coated and uncoated substrates.

    • After a defined incubation period, visualize the cells using microscopy (e.g., phase-contrast or fluorescence microscopy with live/dead staining).

    • Quantify cell adhesion by counting the number of attached cells per unit area.

    • Assess cell viability using assays such as the MTT or PrestoBlue assay.

Data Presentation

The following table summarizes representative quantitative data from the literature for surfaces modified with thiol-ene chemistry to reduce protein adsorption and cell adhesion. This data is provided as a benchmark for researchers developing their own biocompatible coatings.

Surface ModificationProtein Adsorbed (ng/cm²)Cell Adhesion (% of control)Reference
Unmodified Control (e.g., Glass, Gold)100 - 500 (Fibrinogen)100%General Literature
PEG Brush via Thiol-ene< 5 (Fibrinogen)< 10%[4]
PETMP-PEGDA Hydrogel< 20 (BSA)Not Reported[7][8][9]

Visualizations

Experimental Workflow

G cluster_0 Substrate Preparation cluster_1 Coating Formation cluster_2 Characterization & Evaluation a Substrate Cleaning (Piranha) b 'Ene' Functionalization (Silanization) a->b c Prepare Pre-polymer Mix (Thiol + Ene + Photoinitiator) b->c d UV Curing (Thiol-Ene Reaction) c->d e Rinsing and Sterilization d->e f Surface Analysis (Contact Angle, XPS, AFM) e->f g Biocompatibility Assays (Protein Adsorption, Cell Adhesion) e->g

Caption: Workflow for biocompatible surface modification.

Thiol-Ene Reaction Signaling Pathway

G initiator Photoinitiator radical Initiator Radical (I•) initiator->radical Initiation uv UV Light (365 nm) uv->initiator hv thiol R-SH (Thiol) radical->thiol H abstraction thiyl_radical Thiyl Radical (R-S•) thiol->thiyl_radical thiol->thiyl_radical ene R'-C=C (Ene) thiyl_radical->ene Propagation carbon_radical Carbon-centered Radical ene->carbon_radical carbon_radical->thiol Chain Transfer product Thioether Product (R-S-C-C-R') carbon_radical->product

Caption: Thiol-ene photo-click chemistry reaction pathway.

Conclusion

Surface modification using thiol-ene chemistry offers a robust and versatile platform for enhancing the biocompatibility of materials. While direct evidence for the use of EGBMA is currently lacking, the principles and protocols outlined in this document, using PETMP as a representative thiol crosslinker, provide a solid foundation for researchers to explore the potential of various thiol-containing molecules for creating biocompatible surfaces. Careful optimization and thorough characterization will be essential for the successful development of novel biomaterials with improved clinical outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethylene Glycol Bis-mercaptoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Ethylene (B1197577) Glycol Bis-mercaptoacetate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and a representative experimental protocol to help improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing Ethylene Glycol Bis-mercaptoacetate?

A1: The most common and direct method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of ethylene glycol with two equivalents of thioglycolic acid. To achieve high yields, the reaction equilibrium must be shifted towards the product side.

Q2: Why is water removal critical for achieving a high yield in this synthesis?

A2: Fischer esterification is a reversible reaction that produces water as a byproduct. According to Le Chatelier's principle, the presence of water can drive the reaction backward, hydrolyzing the ester product back into the starting materials (ethylene glycol and thioglycolic acid), which significantly reduces the final yield. Therefore, continuous removal of water as it is formed is one of the most effective strategies to maximize product formation.

Q3: What are the most effective catalysts for this reaction?

A3: Strong Brønsted acids are typically used as catalysts. The most common choices include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). The catalyst protonates the carbonyl group of thioglycolic acid, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.

Q4: What are potential side reactions that can lower the yield?

A4: Besides the reverse hydrolysis reaction, other side reactions can occur. At high temperatures, the strong acid catalyst can promote the dehydration of ethylene glycol to form dioxane or other ethers. Additionally, thioglycolic acid can be oxidized to form a disulfide, especially if air is not excluded from the reaction. Proper temperature control and maintaining an inert atmosphere can help minimize these side reactions.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored in a few ways. If using a Dean-Stark apparatus, the reaction is approaching completion when the theoretical amount of water has been collected. Alternatively, small aliquots of the reaction mixture can be taken at time intervals and analyzed by Thin Layer Chromatography (TLC) to observe the disappearance of the starting materials and the appearance of the product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inefficient Water Removal: The reaction has reached equilibrium due to the presence of water.1. Ensure the Dean-Stark apparatus is set up correctly and functioning efficiently. Use a solvent that forms a low-boiling azeotrope with water (e.g., toluene). Check for any leaks in the system.
2. Inactive or Insufficient Catalyst: The acid catalyst may be old, hydrated, or used in too small a quantity.2. Use a fresh, anhydrous acid catalyst. Increase the catalyst loading incrementally (e.g., from 1 mol% to 2-3 mol% relative to ethylene glycol).
3. Low Reaction Temperature: The temperature is too low for the reaction to proceed at a reasonable rate.3. Ensure the reaction mixture is maintained at a steady reflux. The temperature should be at or slightly above the boiling point of the azeotropic mixture.
4. Impure Reactants: Presence of water in ethylene glycol or thioglycolic acid.4. Use anhydrous ethylene glycol and freshly distilled thioglycolic acid.
Product is Dark or Discolored 1. Decomposition: The reaction temperature is too high, leading to the decomposition of starting materials or product.1. Reduce the heating mantle temperature to maintain a gentle, controlled reflux. Avoid aggressive heating.
2. Oxidation: Oxidation of the thiol groups in thioglycolic acid or the final product.2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Difficult Product Isolation/Purification 1. Emulsion Formation: Formation of a stable emulsion during the aqueous work-up.1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
2. Incomplete Catalyst Neutralization: Residual acid catalyst can interfere with purification.2. Ensure thorough washing with a saturated sodium bicarbonate solution until CO₂ evolution ceases. Test the aqueous layer with pH paper to confirm it is basic.

Data on Reaction Parameter Optimization

Disclaimer: The following data is illustrative, based on established principles of Fischer esterification, and is intended to guide optimization efforts. Actual results may vary.

Table 1: Effect of Catalyst Loading on Yield

Catalyst (p-TsOH) (mol% relative to Ethylene Glycol)Reaction Time (hours)Temperature (°C)Yield (%)
0.58110 (Toluene Reflux)65
1.08110 (Toluene Reflux)82
2.08110 (Toluene Reflux)88
3.08110 (Toluene Reflux)89 (slight increase in byproducts)

Table 2: Effect of Reactant Molar Ratio on Yield

Molar Ratio (Thioglycolic Acid : Ethylene Glycol)Reaction Time (hours)Temperature (°C)Yield (%)
2.0 : 1.08110 (Toluene Reflux)78
2.2 : 1.08110 (Toluene Reflux)88
2.5 : 1.08110 (Toluene Reflux)91
3.0 : 1.08110 (Toluene Reflux)92 (diminishing returns)

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound using Fischer esterification with azeotropic water removal.

Materials:

  • Ethylene glycol (anhydrous, 1 equivalent)

  • Thioglycolic acid (2.2 equivalents)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.02 equivalents)

  • Toluene (B28343) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297) (for extraction)

Equipment:

  • Three-neck round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a dry three-neck round-bottom flask equipped with a magnetic stir bar, add ethylene glycol (1 eq.) and toluene (enough to fill the Dean-Stark trap and maintain a reaction concentration of ~0.5 M).

    • In an addition funnel, place thioglycolic acid (2.2 eq.).

    • Add the p-toluenesulfonic acid monohydrate catalyst (0.02 eq.) to the flask.

    • Assemble the Dean-Stark apparatus and reflux condenser on the flask. Ensure all joints are properly sealed.

  • Reaction:

    • Begin stirring and gently heat the mixture in the heating mantle.

    • Once the toluene begins to reflux, start the dropwise addition of thioglycolic acid from the addition funnel over 30 minutes.

    • Continue heating at reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

    • Monitor the reaction by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected (usually 4-8 hours).

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL, or until no more gas evolves), water (1 x 50 mL), and finally with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent.

    • Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.

  • Further Purification (Optional):

    • If higher purity is required, the crude product can be purified by vacuum distillation.

Visualizations

Reaction_Pathway EG Ethylene Glycol Catalyst + H⁺ (cat.) - 2 H₂O EG->Catalyst TGA Thioglycolic Acid (2 eq.) TGA->Catalyst Product Ethylene Glycol Bis-mercaptoacetate Catalyst->Product

Caption: Chemical reaction pathway for the synthesis of this compound.

Experimental_Workflow A 1. Setup Apparatus (Flask, Dean-Stark, Condenser) B 2. Charge Reactants (Ethylene Glycol, Toluene, Catalyst) A->B C 3. Heat to Reflux & Add Thioglycolic Acid B->C D 4. Azeotropic Water Removal (Monitor Water Collection) C->D E 5. Cool Reaction Mixture D->E F 6. Aqueous Work-up (Wash with NaHCO₃, H₂O, Brine) E->F G 7. Dry Organic Layer (e.g., MgSO₄) F->G H 8. Concentrate (Rotary Evaporation) G->H I 9. Purify Product (Vacuum Distillation) H->I

Caption: A typical experimental workflow for the synthesis and purification process.

Troubleshooting_Yield Start Low Product Yield Q1 Is water collecting in the Dean-Stark trap? Start->Q1 A1_No Check for leaks in glassware. Ensure proper heating for reflux. Q1->A1_No No Q2 Is the reaction time sufficient (4-8h)? Q1->Q2 Yes A1_No->Start A2_No Extend reaction time and continue monitoring. Q2->A2_No No Q3 Is the catalyst active and sufficient (1-2 mol%)? Q2->Q3 Yes D D A2_No->D Return to Reaction Step A3_No Use fresh catalyst. Consider increasing catalyst loading. Q3->A3_No No End Yield Improved Q3->End Yes A3_No->Start

Caption: A troubleshooting decision tree for diagnosing issues related to low product yield.

Technical Support Center: Ethylene Glycol Bis-mercaptoacetate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of ethylene (B1197577) glycol bis-mercaptoacetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the underlying chemistry of this polymerization process.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions I should be aware of during the polymerization of ethylene glycol bis-mercaptoacetate?

A1: The three main side reactions to consider are:

  • Thiol Oxidation: The thiol groups (-SH) on the monomer are susceptible to oxidation, especially in the presence of oxygen, leading to the formation of disulfide bonds (S-S). This can cause premature gelation or result in a polymer with a higher than expected molecular weight and broader polydispersity.

  • Ester Hydrolysis: The ester linkages in the this compound monomer can be hydrolyzed, particularly in the presence of water and either acidic or basic conditions. This can lead to the formation of ethylene glycol and thioglycolic acid, which can affect the stoichiometry of the polymerization and the final properties of the polymer.[1][2][3][4]

  • Transesterification: At elevated temperatures, the ester groups can undergo transesterification, leading to a redistribution of the polymer chains, which can alter the polymer's molecular weight distribution and properties. This is more common in condensation polymerizations or if residual catalysts are present.[5][6][7][8][9][10]

Q2: My polymerization reaction mixture is turning viscous and gelling before I initiate the reaction. What could be the cause?

A2: Premature gelation is often a result of spontaneous thiol-ene polymerization or oxidation of the thiol groups. The presence of dissolved oxygen can initiate the formation of thiyl radicals, which can then react with 'ene' monomers or other thiol groups to form disulfide bonds, leading to an increase in viscosity and gelation.[11][12][13] To prevent this, it is crucial to deoxygenate the reaction mixture thoroughly before starting the polymerization.

Q3: I am observing a lower than expected molecular weight in my final polymer. What are the possible reasons?

A3: A lower than expected molecular weight can be attributed to several factors:

  • Inaccurate Stoichiometry: Thiol-ene polymerizations are sensitive to the stoichiometric ratio of thiol and ene functional groups. An imbalance can lead to incomplete polymerization and lower molecular weight.

  • Ester Hydrolysis: If the monomer has been partially hydrolyzed, the presence of monofunctional thioglycolic acid can act as a chain-capping agent, limiting the growth of the polymer chains.

  • Impurities: Impurities in the monomer or solvent can interfere with the polymerization reaction.

Q4: How can I minimize the oxidation of thiol groups during my experiments?

A4: To minimize thiol oxidation, consider the following strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.

  • Degassing: Thoroughly degas all monomers and solvents before use by techniques like freeze-pump-thaw cycles or by bubbling with an inert gas.

  • Reducing Agents: In some cases, a small amount of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can be added to the reaction mixture to prevent disulfide bond formation, although its compatibility with the specific polymerization chemistry must be verified.

Q5: What is the impact of pH on the stability of the this compound monomer?

A5: The ester linkages in this compound are susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is generally faster at higher pH (basic conditions).[3][4] For aqueous-based polymerizations, it is important to control the pH of the reaction medium to minimize monomer degradation.

Troubleshooting Guides

Issue 1: Premature Gelation or High Viscosity of Monomer Mixture
Symptom Possible Cause Troubleshooting Steps
Monomer mixture becomes viscous or gels before initiation.Thiol Oxidation: Presence of dissolved oxygen leading to disulfide bond formation.1. Deoxygenate Monomers: Purge monomers and solvents with an inert gas (N₂ or Ar) for at least 30 minutes before mixing. 2. Use Fresh Monomers: Use freshly opened or distilled monomers to minimize exposure to air. 3. Inhibitors: Consider adding a radical inhibitor, such as hydroquinone, if the monomer mixture needs to be stored before use.[12]
Spontaneous Thiol-Ene Reaction: Some reactive 'ene' monomers can react with thiols without an initiator, especially at elevated temperatures.1. Control Temperature: Store and handle the monomer mixture at a low temperature. 2. Choose Less Reactive 'Ene': If possible, select a less reactive 'ene' comonomer for better pot life.
Issue 2: Low Polymer Molecular Weight or Incomplete Conversion
Symptom Possible Cause Troubleshooting Steps
The final polymer has a lower than expected molecular weight as determined by GPC.Incorrect Stoichiometry: Imbalance in the molar ratio of thiol and 'ene' functional groups.1. Accurate Measurements: Carefully measure the mass and calculate the molar amounts of each monomer. 2. Purity of Monomers: Ensure the purity of the monomers, as impurities can affect the active monomer concentration.
Monomer Hydrolysis: The this compound has partially hydrolyzed.1. Use Anhydrous Conditions: If possible, use anhydrous solvents and handle monomers in a dry environment. 2. Check Monomer Quality: Analyze the monomer for the presence of hydrolysis products (e.g., by NMR or HPLC) before use.
Chain Transfer Reactions: Presence of impurities that can act as chain transfer agents.1. Purify Monomers and Solvents: Ensure high purity of all reaction components.
Issue 3: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
Symptom Possible Cause Troubleshooting Steps
GPC analysis shows a broad peak, indicating a high PDI.Transesterification: Side reactions at high temperatures leading to chain scrambling.1. Lower Reaction Temperature: If the polymerization is thermally initiated, try to lower the reaction temperature. 2. Use Transesterification Inhibitors: In polyester (B1180765) synthesis, compounds like phosphoric acid or certain phosphites can be used to suppress transesterification.[5]
Disulfide Formation: Oxidation of thiols can lead to the formation of oligomers with disulfide linkages, broadening the molecular weight distribution.1. Strict Anaerobic Conditions: Maintain a rigorously oxygen-free environment throughout the polymerization.

Quantitative Data Summary

Table 1: Influence of pH on the Rate of Ester Hydrolysis (Illustrative)

pHRelative Rate of HydrolysisReference System
5.0LowThiol-acrylate photopolymers[3][4]
7.4ModerateThiol-acrylate photopolymers[3][4]
8.0HighThiol-acrylate photopolymers[3][4]
9.0Very HighGeneral polyester hydrolysis[4]

Table 2: Effect of Oxygen on Disulfide Formation (Illustrative)

Oxygen ConcentrationExtent of Disulfide FormationReference System
< 1 ppm (Inert atmosphere)NegligibleGeneral thiol chemistry
Atmospheric O₂ (no degassing)SignificantThiol-ene polymerizations
Air-saturated solutionHighThiol-ene polymerizations

Experimental Protocols

Protocol 1: Quantification of Disulfide Bonds by Raman Spectroscopy

Objective: To quantify the formation of disulfide bonds in a polymer sample.

Methodology:

  • Sample Preparation: Prepare a solid or liquid sample of the polymer. For solid samples, a flat surface is preferred.

  • Instrument Setup: Use a Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm). Calibrate the instrument using a known standard (e.g., silicon).

  • Data Acquisition: Acquire the Raman spectrum of the polymer sample. The characteristic peak for the S-S disulfide bond typically appears in the range of 500-550 cm⁻¹. The S-H thiol peak is observed around 2570 cm⁻¹.[14]

  • Quantification:

    • Create a calibration curve by mixing known amounts of a thiol-containing monomer and its corresponding disulfide dimer.

    • Measure the ratio of the integrated intensities of the S-S and S-H peaks for the standards and the polymer sample.

    • Calculate the concentration of disulfide bonds in the polymer sample based on the calibration curve.

Protocol 2: Analysis of Ester Hydrolysis by ¹H NMR Spectroscopy

Objective: To detect and quantify the extent of hydrolysis of the this compound monomer or polymer.

Methodology:

  • Sample Preparation: Dissolve a known amount of the monomer or polymer sample in a deuterated solvent (e.g., DMSO-d₆). Add an internal standard with a known concentration and a distinct NMR signal (e.g., 1,3,5-trioxane).

  • NMR Acquisition: Acquire a ¹H NMR spectrum of the sample.

  • Spectral Analysis:

    • Identify the characteristic peaks for the this compound monomer (e.g., the ethylene glycol protons and the methylene (B1212753) protons adjacent to the sulfur and carbonyl groups).

    • Identify the peaks corresponding to the hydrolysis products: ethylene glycol and thioglycolic acid. In DMSO-d₆, the hydroxyl proton of ethylene glycol gives a distinct peak.[15]

  • Quantification:

    • Integrate the area of a characteristic peak of the unhydrolyzed monomer, the hydrolysis products, and the internal standard.

    • Calculate the molar ratio of the hydrolyzed species to the unhydrolyzed monomer by comparing their integral values relative to the internal standard.

Protocol 3: Molecular Weight Determination by Gel Permeation Chromatography (GPC)

Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymer.

Methodology:

  • Sample Preparation: Dissolve the polymer sample in a suitable solvent for GPC analysis (e.g., tetrahydrofuran (B95107) - THF) at a concentration of approximately 1-2 mg/mL. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.[16][17]

  • GPC System: Use a GPC system equipped with a suitable column set for the expected molecular weight range of the polymer and a refractive index (RI) detector.

  • Calibration: Calibrate the GPC system using a set of narrow molecular weight standards (e.g., polystyrene standards).[18]

  • Analysis: Inject the prepared polymer solution into the GPC system.

  • Data Processing: Use the GPC software to analyze the resulting chromatogram and calculate Mn, Mw, and PDI based on the calibration curve.[19]

Visualizations

Side_Reactions cluster_main Main Polymerization cluster_side Side Reactions Monomer Ethylene Glycol bis-mercaptoacetate + 'ene' Polymer Poly(thioether ester) Monomer->Polymer Thiol-Ene Reaction Oxidation Thiol Oxidation Monomer->Oxidation + O₂ Hydrolysis Ester Hydrolysis Monomer->Hydrolysis + H₂O (acid/base) Transesterification Transesterification Polymer->Transesterification High Temp. Disulfide Disulfide Oxidation->Disulfide Disulfide Formation Byproducts Byproducts Hydrolysis->Byproducts Ethylene Glycol + Thioglycolic Acid ScrambledPolymer ScrambledPolymer Transesterification->ScrambledPolymer Altered MW Distribution

Caption: Key side reactions in this compound polymerization.

Troubleshooting_Workflow Start Problem Observed PrematureGel Premature Gelation? Start->PrematureGel LowMW Low Molecular Weight? PrematureGel->LowMW No CheckOxygen Check for Oxygen (Thiol Oxidation) PrematureGel->CheckOxygen Yes HighPDI High PDI? LowMW->HighPDI No CheckStoichiometry Check Stoichiometry LowMW->CheckStoichiometry Yes CheckTemp Check Temperature (Transesterification) HighPDI->CheckTemp Yes Solution_Degas Solution: Degas Monomers, Use Inert Atmosphere CheckOxygen->Solution_Degas CheckHydrolysis Check for Monomer Hydrolysis CheckStoichiometry->CheckHydrolysis Solution_Stoichiometry Solution: Accurate Weighing, Check Purity CheckStoichiometry->Solution_Stoichiometry Solution_Hydrolysis Solution: Use Anhydrous Conditions, Check Monomer CheckHydrolysis->Solution_Hydrolysis Solution_Temp Solution: Lower Temperature, Use Inhibitors CheckTemp->Solution_Temp

Caption: Troubleshooting workflow for common polymerization issues.

Analytical_Workflow cluster_analysis Analytical Techniques cluster_results Information Obtained PolymerSample Polymer Sample GPC GPC PolymerSample->GPC NMR NMR Spectroscopy PolymerSample->NMR Raman Raman Spectroscopy PolymerSample->Raman MS Mass Spectrometry PolymerSample->MS MW_PDI Molecular Weight (Mn, Mw) Polydispersity (PDI) GPC->MW_PDI Structure_Hydrolysis Chemical Structure Extent of Hydrolysis NMR->Structure_Hydrolysis Disulfide Disulfide Bond Formation Raman->Disulfide Fragments Polymer Fragments End-Group Analysis MS->Fragments

Caption: Analytical workflow for polymer characterization.

References

Technical Support Center: Ethylene Glycol Bis-Mercaptoacetate Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethylene glycol bis-mercaptoacetate (EGBMA) crosslinking. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during protein crosslinking experiments with EGBMA.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism of this compound (EGBMA) crosslinking?

A1: this compound is a homobifunctional crosslinker. Its reactivity stems from the terminal thiol (-SH) groups. The primary mechanism of action is the formation of disulfide bonds with cysteine residues in the target protein(s) through thiol-disulfide exchange. This reaction is typically initiated under mild oxidizing conditions or at a slightly alkaline pH, which promotes the formation of the more reactive thiolate anion (-S⁻).

Q2: What are the main applications of EGBMA in protein research?

A2: EGBMA is used to study protein-protein interactions, protein conformation, and to stabilize protein complexes. As a cleavable crosslinker, the disulfide bonds formed by EGBMA can be easily broken using reducing agents. This makes it particularly useful for applications involving mass spectrometry (MS), as the crosslinked proteins can be separated after analysis, simplifying data interpretation.

Q3: Is EGBMA a cleavable crosslinker? If so, how can I cleave the crosslink?

A3: Yes, EGBMA is a cleavable crosslinker. The disulfide bonds it forms can be cleaved by common reducing agents. To cleave the crosslink, you can incubate the sample with reagents such as dithiothreitol (B142953) (DTT), β-mercaptoethanol (BME), or Tris(2-carboxyethyl)phosphine (TCEP).

Q4: What are the ideal buffer conditions for EGBMA crosslinking?

A4: For efficient thiol-disulfide exchange, a pH range of 7.0-8.5 is generally recommended.[1] This slightly alkaline condition promotes the formation of thiolate ions, which are more nucleophilic and reactive towards disulfide bonds. Buffers such as phosphate-buffered saline (PBS) or HEPES are often suitable choices. Avoid buffers containing reducing agents until the quenching step.

Q5: How should I prepare and store EGBMA?

A5: EGBMA may be sensitive to air oxidation and moisture. It is advisable to store it under an inert atmosphere and protect it from humidity. Stock solutions should be prepared fresh in a dry, biocompatible organic solvent like DMSO or DMF immediately before use to minimize hydrolysis of the ester linkages and oxidation of the thiol groups.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or Low Crosslinking Efficiency Suboptimal pH: The reaction pH is too low, preventing the formation of reactive thiolate anions.Optimize the reaction buffer pH to a range of 7.0-8.5.[1]
Oxidized Thiols: The thiol groups on EGBMA or the cysteine residues on the protein are oxidized and unavailable for reaction.Prepare fresh EGBMA solution. Consider a mild pre-reduction of the protein with a disulfide-free reducing agent like TCEP, followed by its removal before adding EGBMA.[1] Ensure buffers are degassed.
Incorrect Molar Ratio: The concentration of EGBMA is too low relative to the protein concentration.Empirically optimize the molar excess of EGBMA to protein. A starting point could be a 20- to 50-fold molar excess.
Short Reaction Time: The incubation time is insufficient for the crosslinking reaction to proceed to completion.Increase the reaction time. Perform a time-course experiment to determine the optimal incubation period.
Hydrolyzed Crosslinker: The ester linkages in EGBMA have been hydrolyzed due to prolonged exposure to aqueous buffer.Prepare the EGBMA stock solution fresh and add it to the reaction mixture immediately. Minimize the time the crosslinker is in an aqueous environment before reacting.
Protein Precipitation/Aggregation Over-crosslinking: Excessive crosslinking is causing the protein to become insoluble.Reduce the concentration of EGBMA. Lower the molar excess of the crosslinker to the protein.
High Protein Concentration: The protein concentration is too high, favoring intermolecular crosslinking and aggregation.Reduce the concentration of the protein in the reaction mixture.
Inappropriate Buffer Conditions: The buffer composition or pH is affecting the stability of the protein.Screen different buffer systems (e.g., PBS, HEPES) and ensure the pH is optimal for both the reaction and protein stability.
Non-specific Bands or Smearing on Gel Side Reactions: The mercaptoacetate (B1236969) group may be involved in side reactions other than disulfide bond formation.Optimize the reaction pH to be as close to neutral as possible while still allowing for sufficient reactivity. Quench the reaction effectively.
Protein Degradation: The protein sample is being degraded during the experiment.Add protease inhibitors to your protein sample before starting the crosslinking procedure.
Difficulty Cleaving the Crosslink Incomplete Reduction: The concentration of the reducing agent is insufficient, or the incubation time is too short.Increase the concentration of the reducing agent (e.g., DTT, BME, or TCEP). Extend the incubation time for the cleavage reaction.
Inaccessible Disulfide Bond: The crosslink is buried within a protein complex and is not accessible to the reducing agent.Consider performing the cleavage under denaturing conditions (e.g., by adding urea (B33335) or SDS) to improve accessibility.

Experimental Protocols

General Protocol for Protein Crosslinking with EGBMA
  • Protein Preparation:

    • Prepare the protein sample in a suitable non-reducing buffer (e.g., PBS or HEPES) at a pH between 7.0 and 8.5.

    • The optimal protein concentration should be determined empirically but typically ranges from 0.1 to 2 mg/mL.

  • EGBMA Solution Preparation:

    • Allow the EGBMA vial to equilibrate to room temperature before opening to prevent condensation.

    • Immediately before use, prepare a stock solution of EGBMA (e.g., 10-50 mM) in dry DMSO or DMF.

  • Crosslinking Reaction:

    • Add the desired molar excess of the EGBMA stock solution to the protein sample. A common starting point is a 20- to 50-fold molar excess of crosslinker to protein.

    • Incubate the reaction mixture at room temperature for 30-60 minutes, or at 4°C for 2-4 hours. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction:

    • To stop the crosslinking reaction, add a quenching buffer containing a free thiol, such as DTT or β-mercaptoethanol, to a final concentration of 20-50 mM. Alternatively, a small molecule with a free thiol like cysteine can be used.

    • Incubate for 15-30 minutes at room temperature.

  • Analysis:

    • Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other relevant techniques.

Protocol for Cleavage of EGBMA Crosslinks
  • Sample Preparation:

    • To the crosslinked protein sample, add a reducing agent.

    • For DTT or β-mercaptoethanol, a final concentration of 20-100 mM is typically used.

    • For TCEP, a final concentration of 5-20 mM is often sufficient.

  • Cleavage Reaction:

    • Incubate the sample at 37-50°C for 30-60 minutes. For cleavage prior to SDS-PAGE, this step can be combined with sample buffer preparation and heating.

  • Analysis:

    • Analyze the cleaved products by SDS-PAGE to confirm the disappearance of crosslinked species and the reappearance of monomeric proteins.

Visualizations

EGBMA_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching cluster_analysis Analysis Protein_Sample Protein Sample in Reaction Buffer (pH 7.0-8.5) Mix Mix & Incubate (RT or 4°C) Protein_Sample->Mix EGBMA_Stock Fresh EGBMA Stock Solution (in DMSO/DMF) EGBMA_Stock->Mix Quench Add Quenching Buffer (DTT/BME) Mix->Quench Analysis SDS-PAGE or Mass Spectrometry Quench->Analysis

Caption: Experimental workflow for protein crosslinking using EGBMA.

EGBMA_Mechanism cluster_reactants Reactants cluster_product Product EGBMA EGBMA (R-SH) Crosslinked Crosslinked Proteins (Protein1-S-S-R-S-S-Protein2) EGBMA->Crosslinked Thiol-Disulfide Exchange Protein1 Protein 1 with Cysteine (-SH) Protein1->Crosslinked Protein2 Protein 2 with Cysteine (-SH) Protein2->Crosslinked

Caption: Reaction mechanism of EGBMA crosslinking with protein cysteine residues.

Troubleshooting_Logic cluster_solutions1 Solutions for No/Low Crosslinking cluster_solutions2 Solutions for Precipitation Start Experiment Start Problem Problem Encountered? Start->Problem No_Crosslink No/Low Crosslinking Problem->No_Crosslink Yes Precipitation Precipitation Problem->Precipitation Yes Success Successful Crosslinking Problem->Success No Check_pH Optimize pH (7.0-8.5) No_Crosslink->Check_pH Fresh_EGBMA Use Fresh EGBMA No_Crosslink->Fresh_EGBMA Optimize_Ratio Optimize Molar Ratio No_Crosslink->Optimize_Ratio Reduce_EGBMA Reduce EGBMA Conc. Precipitation->Reduce_EGBMA Reduce_Protein Reduce Protein Conc. Precipitation->Reduce_Protein

Caption: Logical troubleshooting flow for common EGBMA crosslinking issues.

References

Technical Support Center: Optimizing Reaction Conditions for Ethylene Glycol Bis-Mercaptoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Ethylene (B1197577) glycol bis-mercaptoacetate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of Ethylene glycol bis-mercaptoacetate?

The synthesis of this compound is typically achieved through a Fischer-Speier esterification reaction. This involves the acid-catalyzed reaction of ethylene glycol with two equivalents of thioglycolic acid. The reaction is reversible and produces water as a byproduct.[1][2]

Q2: What are the common side reactions to be aware of during the synthesis?

Thioglycolic acid is susceptible to oxidation, which can lead to the formation of side products such as thiodiglycolic acid and dithiodiglycolic acid.[3] Additionally, incomplete esterification can result in the presence of the monoester, Ethylene glycol mono-mercaptoacetate.

Q3: How can I purify the final product, this compound?

Purification of thiol-containing esters can be challenging due to their sensitivity to oxidation.[4] Common purification techniques include:

  • Vacuum Distillation: This is a preferred method for separating the desired product from less volatile impurities.

  • Liquid-Liquid Extraction: This can be used to remove water-soluble impurities and the acid catalyst.[5]

  • Column Chromatography: This technique can be effective for separating the desired diester from the monoester and other side products.

Q4: What are the key safety precautions when working with thioglycolic acid and its esters?

Thioglycolic acid and its derivatives can be irritating to the skin and eyes, and repeated exposure may cause skin sensitization.[3][6] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Thioglycolic acid also has a strong, unpleasant odor.[3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction- Increase reaction time. - Use a more efficient water removal method (e.g., Dean-Stark apparatus).[1] - Increase the excess of one reactant.[1][2]
- Reversible nature of the reaction- Remove water as it is formed to drive the equilibrium towards the product side.[1]
- Loss of product during workup- Optimize extraction and purification steps.
Presence of Monoester - Insufficient amount of thioglycolic acid- Ensure the correct stoichiometry (at least 2 equivalents of thioglycolic acid per equivalent of ethylene glycol).
- Short reaction time- Extend the reaction time to allow for the second esterification to occur.
Product Discoloration - Oxidation of the thiol groups- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents.
Difficulty in Removing Acid Catalyst - Incomplete neutralization- Wash the organic layer with a saturated solution of a weak base (e.g., sodium bicarbonate) until effervescence ceases.
- Catalyst is soluble in the organic phase- Consider using a solid acid catalyst that can be easily filtered off.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired scale.

Materials:

  • Ethylene Glycol

  • Thioglycolic Acid

  • Acid Catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Solvent (e.g., toluene, for azeotropic removal of water)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Organic Solvent for Extraction (e.g., ethyl acetate)

Procedure:

  • Set up a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add ethylene glycol, a solvent such as toluene, and a stoichiometric excess of thioglycolic acid (e.g., 2.2 equivalents).

  • Add a catalytic amount of a strong acid (e.g., 0.01-0.05 equivalents of p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Illustrative Optimization of Reaction Parameters

The following table provides a conceptual framework for optimizing reaction conditions. The values are illustrative and should be determined empirically.

Parameter Condition A Condition B Condition C Expected Outcome
Temperature (°C) 80100120Higher temperatures generally increase the reaction rate but may also promote side reactions. An optimal temperature needs to be determined.
Catalyst Loading (mol%) 135Increasing catalyst concentration can accelerate the reaction, but excessive amounts can lead to degradation and purification difficulties.
Reactant Ratio (Thioglycolic Acid : Ethylene Glycol) 2.0 : 12.2 : 12.5 : 1Using an excess of one reactant can shift the equilibrium towards the products and increase the yield of the diester.[1][2]
Reaction Time (h) 4812Longer reaction times are generally required for complete conversion, especially for the second esterification step.

Visualizations

Reaction_Pathway Ethylene Glycol Ethylene Glycol Intermediate (Monoester) Intermediate (Monoester) Ethylene Glycol->Intermediate (Monoester) + Thioglycolic Acid - H2O Thioglycolic Acid (2 eq) Thioglycolic Acid (2 eq) Thioglycolic Acid (2 eq)->Intermediate (Monoester) Acid Catalyst Acid Catalyst Acid Catalyst->Intermediate (Monoester) This compound This compound Intermediate (Monoester)->this compound + Thioglycolic Acid - H2O Water (2 eq) Water (2 eq)

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Reactants & Catalyst Reactants & Catalyst Reflux & Water Removal Reflux & Water Removal Reactants & Catalyst->Reflux & Water Removal Reaction Monitoring Reaction Monitoring Reflux & Water Removal->Reaction Monitoring Quenching & Extraction Quenching & Extraction Reaction Monitoring->Quenching & Extraction Washing Washing Quenching & Extraction->Washing Drying & Concentration Drying & Concentration Washing->Drying & Concentration Vacuum Distillation / Chromatography Vacuum Distillation / Chromatography Drying & Concentration->Vacuum Distillation / Chromatography Characterization Characterization Vacuum Distillation / Chromatography->Characterization

Caption: General experimental workflow for synthesis and purification.

Troubleshooting_Tree Low Yield Low Yield Incomplete Reaction? Incomplete Reaction? Low Yield->Incomplete Reaction? Product Loss? Product Loss? Low Yield->Product Loss? Increase Time/Temp Increase Time/Temp Incomplete Reaction?->Increase Time/Temp Optimize Water Removal Optimize Water Removal Incomplete Reaction?->Optimize Water Removal Optimize Workup Optimize Workup Product Loss?->Optimize Workup

References

Technical Support Center: Purification of Ethylene Glycol Bis-mercaptoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Ethylene (B1197577) glycol bis-mercaptoacetate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying Ethylene glycol bis-mercaptoacetate?

A1: The primary challenges include the compound's susceptibility to oxidation, potential for thermal degradation, and the presence of structurally similar impurities. The thiol groups (-SH) can readily oxidize to form disulfide byproducts, especially when exposed to air.[1] The ester linkages may be susceptible to hydrolysis if exposed to acidic or basic conditions, particularly at elevated temperatures.

Q2: What are the common impurities found in crude this compound?

A2: Common impurities can originate from the starting materials or be generated during the synthesis. These may include:

  • Unreacted starting materials: Ethylene glycol and thioglycolic acid.

  • Oxidation products: The corresponding disulfide formed by the coupling of two thiol groups.

  • Byproducts of esterification: Oligomers of ethylene glycol esterified with thioglycolic acid.[2][3]

  • Impurities from starting materials: Diethylene glycol or triethylene glycol present in the initial ethylene glycol.[2]

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable methods for purity assessment.[4]

  • HPLC: A reverse-phase method, similar to that used for other ethylene glycol esters, can be employed.[5]

  • GC-MS: This technique is effective for identifying and quantifying volatile impurities. Derivatization may be necessary to improve the chromatographic properties of the analyte and impurities.[4]

Troubleshooting Guides

Low Yield After Purification

Problem: Significant loss of product during purification steps.

Potential Cause Troubleshooting Step Recommendation
Oxidation Analyze a sample of the crude and purified material for the presence of disulfide impurities.Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[1] Use degassed solvents for chromatography.
Thermal Degradation If using distillation, ensure the vacuum is sufficiently low to keep the distillation temperature as low as possible.Utilize vacuum distillation with a pressure of ~2 hPa to distill the product at 137-139 °C.[4][6] For small-scale purifications, consider column chromatography as a less thermally stressful alternative.
Product Adsorption If using column chromatography, the polar nature of the ester and thiol groups can lead to adsorption on silica (B1680970) gel.Deactivate the silica gel with a small percentage of a polar solvent like triethylamine (B128534) in the mobile phase. Alternatively, consider using a different stationary phase like alumina (B75360) or a bonded phase.
Incomplete Elution During column chromatography, the product may not fully elute from the column with the chosen mobile phase.After the main product has eluted, flush the column with a more polar solvent to check for any remaining product. Optimize the mobile phase polarity based on TLC analysis.
Persistent Impurities in the Final Product

Problem: The purified product still shows the presence of impurities by HPLC or GC-MS.

Impurity Type Troubleshooting Step Recommendation
Starting Materials Optimize the purification method to enhance separation from the more polar starting materials.For column chromatography, use a less polar mobile phase to increase the retention of the starting materials. In distillation, ensure a good separation of fractions.
Disulfide Treat the crude product with a mild reducing agent prior to the final purification step.A gentle treatment with a reducing agent like dithiothreitol (B142953) (DTT) followed by an aqueous work-up can cleave the disulfide back to the thiol before final purification.
Ethylene Glycol Oligomer Byproducts These impurities will have a higher boiling point and polarity.Fractional vacuum distillation should effectively separate these higher molecular weight species. In column chromatography, they will elute after the desired product.

Experimental Protocols

Vacuum Distillation

This method is suitable for purifying larger quantities of this compound.

Procedure:

  • Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss.

  • Ensure all glassware is dry and the system can hold a high vacuum.

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Slowly apply vacuum, aiming for a pressure of approximately 2 hPa.

  • Gently heat the distillation flask in an oil bath while stirring.

  • Collect any low-boiling impurities as the first fraction.

  • Collect the main fraction at a vapor temperature of 137-139 °C.[4][6]

  • Leave a small amount of residue in the distillation flask to avoid distilling over high-boiling impurities.

  • Cool the system under vacuum before venting to an inert atmosphere.

Flash Column Chromatography

This method is ideal for small to medium-scale purification and for removing non-volatile impurities.

Procedure:

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good starting point is a mixture of hexane (B92381) and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for the product.

  • Column Packing: Pack a glass column with silica gel 60 (230-400 mesh) using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.

  • Elution: Apply the mobile phase to the column and use positive pressure (air or nitrogen) to maintain a steady flow rate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Purity Analysis Data

The following table provides typical parameters for the analysis of this compound.

Analytical Method Parameter Typical Value/Condition
GC-MS ColumnPhenyl-methyl polysiloxane capillary column
Injection Temperature250 °C
Oven ProgramStart at 100 °C, ramp to 250 °C
Carrier GasHelium
Reverse-Phase HPLC ColumnC18, 5 µm, 4.6 x 250 mm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient10% to 90% B over 20 minutes
DetectionUV at 210 nm

Visualizations

experimental_workflow crude_product Crude Product purity_analysis_1 Purity Analysis (TLC, GC-MS) crude_product->purity_analysis_1 purification_method Purification Method purity_analysis_1->purification_method distillation Vacuum Distillation purification_method->distillation Large Scale chromatography Flash Chromatography purification_method->chromatography Small/Medium Scale pure_fractions Collect Pure Fractions distillation->pure_fractions chromatography->pure_fractions solvent_removal Solvent Removal pure_fractions->solvent_removal pure_product Pure Product solvent_removal->pure_product purity_analysis_2 Final Purity Analysis (HPLC, GC-MS) pure_product->purity_analysis_2 storage Store under Inert Atmosphere purity_analysis_2->storage

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Issues low_yield Low Yield start->low_yield impurities Persistent Impurities start->impurities oxidation Check for Oxidation (Disulfide Formation) low_yield->oxidation thermal_degradation Assess Thermal Degradation low_yield->thermal_degradation incomplete_elution Incomplete Elution low_yield->incomplete_elution starting_materials Unreacted Starting Materials impurities->starting_materials disulfide_impurity Disulfide Impurity impurities->disulfide_impurity oligomers Oligomeric Byproducts impurities->oligomers inert_atmosphere Use Inert Atmosphere Degassed Solvents oxidation->inert_atmosphere lower_temp Lower Distillation Temp (Higher Vacuum) thermal_degradation->lower_temp optimize_mobile_phase Optimize Mobile Phase (TLC) incomplete_elution->optimize_mobile_phase adjust_polarity Adjust Mobile Phase Polarity starting_materials->adjust_polarity mild_reduction Mild Reduction Step (e.g., DTT) disulfide_impurity->mild_reduction fractional_distillation Fractional Distillation oligomers->fractional_distillation

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Controlling the Degradation Rate of Ethylene Glycol Bis-Mercaptoacetate Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ethylene (B1197577) glycol bis-mercaptoacetate hydrogels.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of degradation for ethylene glycol bis-mercaptoacetate hydrogels?

A1: The primary degradation mechanism is hydrolytic degradation of the ester bonds within the hydrogel network.[1][2] This process is catalyzed by the presence of water and can be significantly influenced by the surrounding pH.[1][3][4]

Q2: How does pH affect the degradation rate of these hydrogels?

A2: The degradation rate of these hydrogels is highly pH-dependent.[1][3] Degradation is significantly accelerated in basic conditions (higher pH) and slowed in acidic conditions (lower pH).[3][4] This is due to the base-catalyzed hydrolysis of the ester linkages.[3][4]

Q3: Can these hydrogels be designed for enzymatic degradation?

A3: Yes. While the primary degradation is hydrolytic, these hydrogels can be rendered enzymatically degradable by incorporating enzyme-sensitive peptide sequences as part of the crosslinkers.[2] This allows for cell-mediated degradation, which is particularly useful in tissue engineering applications.[3]

Q4: What factors, other than pH, can I use to control the degradation rate?

A4: Several factors can be modulated to control the degradation rate, including:

  • Crosslinking Density: A higher crosslinking density generally leads to a slower degradation rate.[1][5]

  • Macromer Molecular Weight: The molecular weight of the polymer precursors can influence the network structure and, consequently, the degradation kinetics.[3][5]

  • Polymer Concentration: Higher polymer concentrations typically result in a more densely crosslinked network, which can slow down degradation.[3][5]

  • Hydrophilicity: The hydrophilicity of the polymer backbone can affect water uptake and, therefore, the rate of hydrolysis.[5]

Troubleshooting Guides

Issue 1: My hydrogel is degrading too quickly.

  • Question: I've fabricated my hydrogel, but it's losing its mechanical integrity much faster than anticipated for my cell culture experiment. What could be the cause and how can I slow down the degradation?

  • Answer:

    • Check the pH of your culture medium: The pH of standard cell culture medium (around 7.4) can accelerate the hydrolytic degradation of ester bonds.[1] Consider using a medium with a slightly lower pH if your cells can tolerate it, or incorporating buffers to maintain a more stable pH.

    • Increase the crosslinker concentration: A higher concentration of the crosslinking agent will create a denser network, which can slow down the diffusion of water into the hydrogel and reduce the rate of hydrolysis.[1][5]

    • Use a higher molecular weight precursor: Increasing the molecular weight of the polyethylene (B3416737) glycol (PEG) macromer can lead to a different network structure that may degrade more slowly.[3][5]

    • Increase the initial polymer concentration: A higher total polymer weight percentage will result in a more robust hydrogel that takes longer to degrade.[3][5]

Issue 2: My hydrogel degradation is not reproducible between batches.

  • Question: I'm seeing significant variability in the degradation time of my hydrogels from one experiment to the next. What are the likely sources of this inconsistency?

  • Answer:

    • Inconsistent pH: Small variations in the pH of your buffer or precursor solutions can lead to significant differences in degradation rates.[1][3] Ensure you are using freshly prepared buffers and accurately measuring the pH before initiating gelation.

    • Variations in mixing and gelation: Ensure homogenous mixing of the precursor components. Incomplete mixing can lead to regions with different crosslinking densities and thus, non-uniform degradation.

    • Temperature fluctuations: Hydrolytic degradation is temperature-dependent.[6] Ensure that your degradation studies are conducted in a temperature-controlled environment (e.g., an incubator at 37°C).[3]

    • Purity of reagents: The purity of your monomers and crosslinkers can affect the final network structure. Use high-purity reagents and store them under appropriate conditions to prevent premature reactions or degradation.

Issue 3: My hydrogel swells excessively before degrading.

  • Question: My hydrogel swells significantly, changing its dimensions before it starts to lose mass. How can I minimize this initial swelling?

  • Answer:

    • Increase crosslinking density: Excessive swelling is often a sign of a loosely crosslinked network.[1] Increasing the amount of crosslinker will create a tighter network that restricts water uptake.

    • Modify the polymer chemistry: While maintaining the core this compound structure, consider incorporating more hydrophobic moieties into the backbone to reduce water absorption.

    • Higher polymer concentration: A higher initial polymer concentration will result in a denser network with a lower equilibrium swelling ratio.[5]

Data Presentation

Table 1: Influence of Various Factors on Hydrogel Degradation Rate

FactorChangeEffect on Degradation RateRationale
pH Increase (more basic)FasterBase-catalyzed hydrolysis of ester bonds is more rapid.[1][3][4]
Decrease (more acidic)SlowerAcid-catalyzed hydrolysis is slower than base-catalyzed hydrolysis for these esters.[1][3][4]
Crosslinker Concentration IncreaseSlowerHigher crosslink density restricts water penetration and swelling.[1][5]
DecreaseFasterLower crosslink density allows for greater water uptake and faster hydrolysis.[1][5]
Polymer Concentration IncreaseSlowerDenser network structure slows down degradation.[3][5]
DecreaseFasterLooser network structure facilitates faster degradation.[3][5]
Temperature IncreaseFasterIncreased kinetic energy accelerates the rate of hydrolysis.[6]
DecreaseSlowerLower kinetic energy slows down the rate of hydrolysis.
Enzyme Concentration (for enzymatically-degradable hydrogels)IncreaseFasterMore enzyme molecules are available to cleave the sensitive linkages.[7]
DecreaseSlowerFewer enzyme molecules result in a slower cleavage rate.[7]

Experimental Protocols

Protocol 1: Measuring Hydrogel Degradation via Swelling Ratio and Mass Loss

This protocol details the steps to quantify the degradation of your hydrogels over time.

  • Hydrogel Preparation:

    • Prepare your this compound hydrogels in a cylindrical mold of a known diameter and height.

    • Allow the hydrogels to fully crosslink.

  • Initial Measurements:

    • Carefully remove the hydrogels from the mold and blot any excess surface liquid.

    • Record the initial swollen mass (Ms,0).

    • Lyophilize a subset of the hydrogels to determine the initial dry mass (Md,0).

  • Degradation Study:

    • Place each hydrogel in a separate vial containing a known volume of phosphate-buffered saline (PBS) at pH 7.4.

    • Incubate the vials at 37°C.[3]

    • At predetermined time points (e.g., 1, 3, 7, 14, and 21 days), remove a set of hydrogels (n=3 or more) from the PBS.

  • Time-Point Measurements:

    • Gently blot the surface of each hydrogel to remove excess PBS and record the swollen mass (Ms,t).

    • Lyophilize the hydrogels to a constant weight and record the dry mass (Md,t).

  • Calculations:

    • Swelling Ratio (Q): Q = Ms,t / Md,t

    • Mass Loss (%): Mass Loss = [(Md,0 - Md,t) / Md,0] x 100

Protocol 2: Accelerated Degradation Study

This protocol allows for a more rapid assessment of hydrogel degradation by altering the pH.

  • Hydrogel Preparation:

    • Prepare your hydrogels as described in Protocol 1.

  • Preparation of Degradation Media:

    • Prepare solutions of PBS at different pH values. For accelerated degradation, a basic pH (e.g., pH 10 or 11.6) is recommended.[3][8] A neutral pH (7.4) and an acidic pH (e.g., 5.0) can be used for comparison.[3][8]

  • Degradation Study:

    • Place hydrogel samples in each of the different pH solutions.

    • Incubate at 37°C.[3]

    • Due to the accelerated rate, measurements should be taken at more frequent intervals (e.g., every few hours or daily).

  • Measurements and Calculations:

    • Follow steps 4 and 5 from Protocol 1 to determine the swelling ratio and mass loss at each time point for each pH condition. This will provide insight into the pH sensitivity of your hydrogel's degradation.[3]

Visualizations

Factors_Influencing_Degradation cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Crosslinker_Density Crosslinker Density Degradation_Rate Hydrogel Degradation Rate Crosslinker_Density->Degradation_Rate - Polymer_Concentration Polymer Concentration Polymer_Concentration->Degradation_Rate - Macromer_MW Macromer Molecular Weight Macromer_MW->Degradation_Rate +/- pH pH pH->Degradation_Rate + (basic) - (acidic) Temperature Temperature Temperature->Degradation_Rate + Enzymes Enzymes (if applicable) Enzymes->Degradation_Rate + Experimental_Workflow cluster_prep Preparation cluster_degradation Degradation Study cluster_analysis Analysis A 1. Prepare Precursor Solutions B 2. Fabricate Hydrogels A->B C 3. Initial Measurement (Mass, Dimensions) B->C D 4. Incubate in Degradation Medium (e.g., PBS at 37°C) C->D E 5. Collect Samples at Time Points D->E F 6. Measure Swelling Ratio & Mass Loss E->F G 7. Analyze Data & Determine Degradation Rate F->G

References

Technical Support Center: Scaling Up Ethylene Glycol Bis-mercaptoacetate Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of Ethylene (B1197577) glycol bis-mercaptoacetate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for a smooth and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the production of Ethylene glycol bis-mercaptoacetate?

A1: Scaling up the synthesis of this compound from laboratory to industrial scale presents several key challenges. These include ensuring consistent product quality, managing heat transfer in larger reactors, dealing with the corrosivity (B1173158) and odor of thioglycolic acid, and implementing robust safety protocols.[1][2][3] In larger production environments, process hazards are intensified, and minor issues at a small scale can become significant problems.[1]

Q2: What are the common impurities in this compound synthesis and how can they be minimized?

A2: The most common impurities are unreacted starting materials (thioglycolic acid and ethylene glycol) and byproducts from side reactions.[4] Thioglycolic acid can oxidize to form dithiodiglycolic acid, and side reactions can lead to the formation of thiodiglycolic acid and glycolic acid.[5] To minimize these, it is crucial to control reaction conditions such as temperature and to use a nitrogen atmosphere to prevent oxidation.[6] Purification is typically achieved through vacuum distillation and washing with a basic solution to remove acidic impurities.[7][8]

Q3: How does heat management differ at scale compared to the lab?

A3: In a laboratory setting, the high surface-area-to-volume ratio of glassware allows for efficient heat dissipation.[9] During scale-up, the volume increases more rapidly than the surface area, making heat removal a significant challenge.[10] Poor heat management can lead to localized hotspots, promoting side reactions and degradation of the product.[11] Implementing an efficient cooling system and carefully controlling the reaction rate are critical for a successful scale-up.[12]

Q4: What safety precautions are essential when working with thioglycolic acid at a larger scale?

A4: Thioglycolic acid is corrosive and has a strong, unpleasant odor.[13] It can cause severe skin burns and eye damage.[8][13] When scaling up, it is imperative to work in a well-ventilated area, preferably a closed system, to contain the odor and prevent inhalation.[6] Personal protective equipment (PPE), including chemical-resistant gloves, goggles, and respiratory protection, is mandatory.[6] An emergency shower and eyewash station should be readily accessible.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction due to insufficient reaction time or temperature.- Equilibrium not shifted towards product formation.[4]- Loss of product during workup and purification.- Optimize reaction time and temperature through small-scale trials.- Use a Dean-Stark trap to remove water as it forms, driving the reaction forward.[14]- Carefully optimize the purification steps to minimize product loss.
Product Discoloration (Yellowing) - Oxidation of the thiol groups in thioglycolic acid or the final product.[5]- Presence of impurities from starting materials.- Conduct the reaction under an inert atmosphere (e.g., nitrogen).[6]- Ensure the purity of starting materials before use.- Store the final product under nitrogen and protected from light.
Inconsistent Batch Quality - Variations in raw material quality.- Poor control over reaction parameters (temperature, mixing).[1]- Establish strict quality control specifications for all raw materials.- Implement robust process control to ensure consistent reaction conditions for every batch.
Difficult Purification - Formation of an emulsion during aqueous workup.- Similar boiling points of product and impurities.- Use brine washes to help break emulsions.- Employ fractional distillation under high vacuum to improve separation.[7]
Strong, Unpleasant Odor - Volatility of thioglycolic acid.[13]- Work in a well-ventilated fume hood or a closed-system reactor.- Use a scrubber system with a basic solution (e.g., sodium hypochlorite) to neutralize volatile thiols in the exhaust.

Experimental Protocols

Synthesis of this compound

This protocol is for a laboratory-scale synthesis and can be adapted for scale-up with appropriate engineering controls.

Materials:

  • Ethylene glycol

  • Thioglycolic acid

  • Toluene (B28343)

  • Sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Set up the reaction apparatus consisting of a round-bottom flask, Dean-Stark trap, and condenser in a fume hood.

  • To the flask, add ethylene glycol, a 2.2 molar equivalent of thioglycolic acid, and toluene as the solvent.

  • Add a catalytic amount of concentrated sulfuric acid (approximately 0.5-1% by mole of ethylene glycol).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected, indicating the reaction is complete.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted thioglycolic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure this compound.[7][8]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reactants Charge Reactants (Ethylene Glycol, Thioglycolic Acid, Toluene) catalyst Add Catalyst (H₂SO₄) reactants->catalyst reflux Heat to Reflux with Dean-Stark Trap catalyst->reflux wash Aqueous Wash (H₂O, NaHCO₃, Brine) reflux->wash dry Dry Organic Layer (MgSO₄) wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate distill Vacuum Distillation concentrate->distill product Pure Product distill->product

Caption: Experimental workflow for the synthesis of this compound.

scale_up_challenges cluster_challenges Key Challenges Scale-Up Scale-Up Heat Management Heat Management Scale-Up->Heat Management Mixing Efficiency Mixing Efficiency Scale-Up->Mixing Efficiency Safety & Handling Safety & Handling Scale-Up->Safety & Handling Quality Control Quality Control Scale-Up->Quality Control Waste Management Waste Management Scale-Up->Waste Management

References

Technical Support Center: Analysis of Ethylene Glycol Bis-Mercaptoacetate (EGBMA) Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on identifying and quantifying impurities in Ethylene (B1197577) Glycol Bis-Mercaptoacetate (EGBMA). The following troubleshooting guides and FAQs address common issues encountered during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of Ethylene Glycol Bis-Mercaptoacetate (EGBMA)?

A1: Impurities in EGBMA typically originate from the manufacturing process, degradation, or storage. They can be categorized as:

  • Unreacted Starting Materials: Ethylene glycol and thioglycolic acid.

  • Reaction By-products: Ethylene glycol mono-mercaptoacetate (the mono-ester).

  • Oxidation Products: The thiol (-SH) groups are susceptible to oxidation, leading to the formation of disulfide impurities like dithiodiglycolic acid. The product may also discolor upon exposure to air.[1]

  • Related Substances: Impurities from the starting materials themselves, such as diethylene glycol and triethylene glycol, which are common impurities in ethylene glycol.[2]

  • Degradation Products: Thermal decomposition may produce irritating or toxic gases, including carbon monoxide and sulfur oxides.[1]

Q2: Which analytical technique is most suitable for identifying volatile and semi-volatile impurities in EGBMA?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and preferred technique for the analysis of volatile and semi-volatile impurities in organic compounds.[2][3] Gas chromatography separates the individual components of the sample, while mass spectrometry provides mass data that aids in their identification, often through comparison with spectral libraries.[2][4]

Q3: Can High-Performance Liquid Chromatography (HPLC) be used for EGBMA impurity analysis?

A3: Yes, HPLC is an excellent technique for separating EGBMA from less volatile or thermally unstable impurities. Reverse-phase (RP) HPLC is a common method used for ethylene glycol and its derivatives.[5][6][7] Coupling HPLC with a mass spectrometer (LC-MS) provides high specificity and sensitivity for both identification and quantification.[8][9]

Q4: How can I confirm the structure of an unknown impurity?

A4: Confirming the structure of an unknown impurity typically requires a combination of techniques. High-resolution mass spectrometry (HRMS), whether coupled with GC or LC, can provide the exact mass and elemental composition of the impurity.[2][3] For complete structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary to determine the connectivity of atoms.[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of EGBMA, categorized by the analytical technique.

Gas Chromatography (GC) and GC-MS Analysis

Problem 1: My EGBMA peak is tailing or showing poor shape.

  • Cause: EGBMA contains polar functional groups (ester and thiol) that can interact with active sites (exposed silanols) in the GC system, such as in the injector liner or the column itself.[11]

  • Solution:

    • Injector Maintenance: Clean and replace the injector liner. Using a deactivated liner is highly recommended to minimize interactions.[11]

    • Column Conditioning: Condition the GC column according to the manufacturer's instructions to remove contaminants. If the problem persists, trim the first 10-20 cm from the front of the column.

    • Check System Inertness: Ensure the entire sample flow path, including ferrules and seals, is made of inert materials.

Problem 2: I see extraneous peaks in my chromatogram that are not present in the sample.

  • Cause: These peaks could be from solvent contamination, septum bleed, or degradation of the column's stationary phase, which can be accelerated by reactive analytes.[12]

  • Solution:

    • Run a Blank: Inject a solvent blank to verify if the impurities are coming from the solvent or the system.

    • Check Septum: Inspect the injector septum for signs of degradation and replace it if necessary. Use a high-quality, low-bleed septum.

    • Lower Injection Temperature: High injector temperatures can cause thermal degradation of EGBMA or accelerate column bleed. Experiment with a lower injection temperature.[12]

High-Performance Liquid Chromatography (HPLC) Analysis

Problem 1: I am unable to achieve good separation between EGBMA and a suspected impurity.

  • Cause: The mobile phase composition, column chemistry, or other chromatographic parameters may not be optimal for your specific sample matrix.

  • Solution:

    • Mobile Phase Optimization: Systematically adjust the ratio of your organic solvent (e.g., acetonitrile) to the aqueous phase.[12]

    • Try Gradient Elution: If using an isocratic method, switching to a gradient elution can significantly improve the resolution of peaks with different polarities.[12]

    • Change Column Chemistry: If resolution is still poor, try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to alter the selectivity of the separation.[12]

    • Adjust pH: If using a buffered mobile phase, small adjustments to the pH can change the ionization state of acidic or basic impurities, dramatically affecting their retention and peak shape.

Problem 2: The baseline of my chromatogram is noisy or drifting, especially during a gradient run.

  • Cause: This is often due to contaminated mobile phase solvents, improperly mixed mobile phases, or a detector that has not reached thermal stability.

  • Solution:

    • Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents and high-purity water.

    • Degas Mobile Phase: Thoroughly degas your mobile phase before use to prevent air bubbles from entering the pump and detector.

    • System Equilibration: Ensure the entire HPLC system, especially the column and detector, is fully equilibrated with the starting mobile phase conditions before injecting the sample.

    • Clean the System: If the baseline is consistently poor, impurities may have accumulated in the system. Flush the system and detector flow cell with a strong solvent like isopropanol.

Data Summary

The following table summarizes the recommended analytical techniques for the identification and quantification of potential impurities in EGBMA.

Impurity CategoryPotential CompoundsPrimary TechniqueConfirmatory TechniqueNotes
Starting Materials Ethylene glycol, Thioglycolic acidHPLC-RI, GC-FIDLC-MS, GC-MSEthylene glycol is highly polar and best suited for HPLC.[7][13]
Related Products Ethylene glycol mono-mercaptoacetateHPLC-UV, LC-MSGC-MSThe mono-ester will have different polarity and volatility than the di-ester.
Oxidation Products Dithiodiglycolic acidLC-MSHPLC-UVThe disulfide is significantly less volatile and more polar than EGBMA.
Related Glycols Diethylene glycol, Triethylene glycolHPLC-RI, GC-MSLC-MSThese are common impurities in ethylene glycol raw material.[2]
Degradation Products Volatile sulfur compoundsHeadspace GC-MS-Requires specialized sampling (headspace) for volatile analytes.

Experimental Protocols

Protocol 1: GC-MS Method for Volatile and Semi-Volatile Impurities

This method is designed for the general screening of impurities in EGBMA.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the EGBMA sample.

    • Dissolve the sample in 10 mL of a suitable solvent, such as Dichloromethane or Ethyl Acetate, to create a 5 mg/mL solution.

    • Vortex the solution until the sample is fully dissolved.

    • Transfer the solution to a 2 mL GC vial.

  • Instrumentation and Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.[14]

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-500.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Identify peaks by comparing their mass spectra against a commercial library (e.g., NIST/Wiley).[4][10]

    • Quantify impurities using percent area normalization, assuming a similar response factor for all components. For higher accuracy, use a reference standard for each identified impurity.

Protocol 2: Reverse-Phase HPLC Method for Non-Volatile Impurities

This method is suitable for separating EGBMA from starting materials and non-volatile degradation products.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the EGBMA sample.

    • Dissolve and dilute to 100 mL with the mobile phase starting condition (e.g., 50:50 Acetonitrile:Water) to create a 0.2 mg/mL solution.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Detector: Diode Array Detector (DAD) or Mass Spectrometer (MS).

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Column Temperature: 30°C.

    • Mobile Phase A: 0.1% Formic Acid in Water.[5]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 50% B.

      • 2-15 min: 50% to 95% B.

      • 15-18 min: Hold at 95% B.

      • 18.1-22 min: Return to 50% B (re-equilibration).

    • DAD Wavelength: 210 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Identify impurities by comparing their retention times with known standards. If using LC-MS, use the mass-to-charge ratio for identification.

    • Quantify impurities using an external standard method for the highest accuracy.

Visual Workflow

The following diagram illustrates a logical workflow for the identification and quantification of impurities in an EGBMA sample.

Impurity_Analysis_Workflow cluster_screening Initial Screening cluster_identification Identification cluster_quantification Quantification Sample EGBMA Sample GCMS GC-MS Analysis (Volatiles) Sample->GCMS HPLC HPLC-UV/MS Analysis (Non-Volatiles) Sample->HPLC Known Known Impurity? GCMS->Known HPLC->Known Unknown Unknown Impurity? Known->Unknown No Quantify Quantify using Reference Standard Known->Quantify Yes HRMS Characterize with High-Resolution MS Unknown->HRMS Yes NMR Structural Elucidation with NMR HRMS->NMR NMR->Quantify Report Final Report Quantify->Report

Caption: Logical workflow for EGBMA impurity analysis.

References

Technical Support Center: Enhancing Mechanical Properties of Crosslinked Gels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crosslinked gels. Here, you will find strategies to overcome common experimental challenges and enhance the mechanical properties of your hydrogels.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: The hydrogel does not form a solid gel.

Question: My hydrogel precursor solution remains in a liquid state after the polymerization/crosslinking process. What could be the cause?

Answer: Failure to form a solid gel is a common issue that can stem from several factors related to the polymerization process. Here are the primary aspects to investigate:

  • Insufficient Initiator or Crosslinker Concentration: The concentration of the initiator (e.g., photoinitiator, chemical initiator) or the crosslinking agent is critical. Too little will result in an incomplete or very slow reaction.

  • Inadequate Polymerization Conditions: For photocrosslinked gels, the UV light intensity might be too low, or the exposure time too short. For thermally crosslinked gels, the temperature may be incorrect, or the incubation time insufficient.

  • Presence of Inhibitors: Oxygen is a well-known inhibitor of free-radical polymerization. Ensure your precursor solution is adequately degassed before initiating polymerization. Other components in your solution could also act as inhibitors.[1]

  • Degraded Reagents: Photoinitiators are often light-sensitive and can degrade over time if not stored correctly in dark and cool conditions. Similarly, other reagents may have a limited shelf life.

Troubleshooting Steps:

  • Verify the concentrations of all components in your precursor solution.

  • Optimize the UV exposure time and intensity or the thermal conditions for your specific formulation.

  • Degas your precursor solution by bubbling nitrogen or argon through it before adding the initiator.

  • Use fresh, properly stored reagents.

Issue 2: The hydrogel is mechanically weak and brittle.

Question: My hydrogel forms, but it is very fragile and breaks easily upon handling. How can I improve its strength and toughness?

Answer: Weak and brittle hydrogels typically suffer from low crosslinking density or an inefficient network structure for dissipating energy.[2] Several strategies can be employed to enhance their mechanical robustness:

  • Increase Polymer Concentration: A higher polymer concentration leads to a denser network with more polymer chain entanglements, which can improve mechanical strength.[3]

  • Optimize Crosslinker Concentration: Increasing the crosslinker concentration will increase the crosslink density, leading to a stiffer gel. However, an excessively high crosslinker concentration can lead to a more brittle network.[4][5]

  • Incorporate a Second Network (Interpenetrating Networks - IPNs): Creating a sequential or simultaneous interpenetrating network can significantly enhance toughness. The first network provides structural integrity, while the second, often more flexible network, helps to dissipate energy.[3][6]

  • Introduce Sacrificial Bonds (Dual Crosslinking): Combining covalent crosslinks with reversible physical crosslinks (e.g., ionic bonds, hydrogen bonds) creates a mechanism for energy dissipation. The weaker physical bonds break under stress, protecting the integrity of the primary covalent network.[7][8]

  • Add Reinforcing Agents (Nanocomposites): Incorporating nanoparticles (e.g., clay, silica, graphene oxide) can act as additional crosslinking points and energy dissipation centers, thereby improving the mechanical properties.[6]

Issue 3: The hydrogel swells excessively and loses its shape.

Question: My hydrogel swells to a much larger volume than expected and becomes structurally unstable. What causes this, and how can I control it?

Answer: Excessive swelling is typically a sign of low crosslinking density. A loosely crosslinked network can absorb a large amount of solvent, leading to a high swelling ratio and loss of mechanical integrity.[1]

Methods to Control Swelling:

  • Increase Crosslinking Density: By increasing the concentration of the crosslinking agent, you can create a tighter network that restricts the uptake of water.[1]

  • Increase Polymer Concentration: A higher initial polymer concentration results in a more densely crosslinked network with a lower equilibrium swelling ratio.[1][3]

  • Introduce Hydrophobic Moieties: Incorporating hydrophobic monomers into your polymer backbone can reduce the overall hydrophilicity of the gel, thus limiting water absorption.

  • Employ a Co-polymer or a Second, Denser Network: Adding a co-polymer like polyethylene (B3416737) glycol diacrylate (PEGDA) can enhance crosslinking efficiency.[1] Alternatively, forming an IPN with a more hydrophobic or densely crosslinked second network can also control swelling.

Quantitative Data on Enhancement Strategies

The following tables summarize the impact of different formulation parameters on the mechanical properties of hydrogels.

Table 1: Effect of Crosslinker Concentration on Mechanical Properties of Polyacrylamide (PAA) Hydrogels

Crosslinker (% w/w)Young's Modulus (kPa)Tensile Strength (kPa)Strain at Rupture (%)
1.019 ± 266 ± 6>100
1.531 ± 365 ± 6>100
2.056 ± 762 ± 6~80
4.075 ± 533 ± 5~40
9.0157 ± 530 ± 4~30

Data adapted from a study on polyacrylamide hydrogels. The specific values can vary based on the polymer system and experimental conditions.[9]

Table 2: Effect of Polymer and Fibrinogen Concentration on Compressive Modulus of Gellan Gum Methacryloyl (GGMa) Composite Hydrogels

GGMa:Fibrinogen RatioPolymer Concentration (w/v %)Compressive Modulus (kPa)
17:32.0~5
15:52.0~8
13:72.0~12
11:92.0~15

Data adapted from a study on GGMa-Fibrin composite hydrogels. This demonstrates how altering component ratios in a composite gel can tune mechanical properties.[10]

Experimental Protocols

Protocol 1: Synthesis of a Dual-Crosslinked (Covalent and Ionic) Hydrogel

This protocol describes the preparation of a carboxymethylchitosan (CMCS) and carboxymethylcellulose (CMC) hydrogel with both ionic and covalent crosslinks.[11]

Materials:

  • Carboxymethylchitosan (CMCS)

  • Carboxymethylcellulose (CMC)

  • Calcium Sulfate (CaSO₄) - Ionic crosslinker

  • Genipin (B1671432) - Covalent crosslinker

  • Deionized water

Procedure:

  • Prepare Polymer Solutions:

    • Prepare a 2% (w/v) CMCS solution in deionized water.

    • Prepare a 2% (w/v) CMC solution in deionized water.

  • Mix Polymer Solutions: Mix the CMCS and CMC solutions in a 1:1 volume ratio.

  • Ionic Crosslinking:

    • Add CaSO₄ to the mixed polymer solution to a final concentration of 0.5% (w/v).

    • Stir vigorously until the CaSO₄ is evenly dispersed.

  • Casting: Pour the solution into a mold (e.g., a petri dish) to form a film of the desired thickness.

  • Covalent Crosslinking:

    • Add genipin solution to the gel to a final concentration of 1% (w/v).

    • Allow the gel to crosslink at room temperature for 24 hours in a humid environment to prevent drying.

  • Washing: After crosslinking, wash the hydrogel film extensively with deionized water to remove any unreacted reagents.

Protocol 2: Synthesis of a Sequential Interpenetrating Polymer Network (IPN) Hydrogel

This protocol outlines the fabrication of a collagen-alginate IPN hydrogel.[1]

Materials:

  • Rat tail collagen type I

  • Ultrapure low-viscosity alginate

  • Phosphate-buffered saline (PBS)

  • Calcium chloride (CaCl₂)

Procedure:

  • Prepare First Network Solution: Prepare a collagen solution at a final concentration of 1.5 mg/mL, adjusting the pH to be alkaline according to the manufacturer's instructions to facilitate gelation.

  • Prepare Second Network Solution: Prepare an alginate stock solution and dilute it to the desired final concentration (e.g., 10 mg/mL).

  • Form the First Network:

    • Mix the collagen and alginate solutions in a 1:1 ratio.

    • Pour the mixture into molds and incubate at 37°C for 30 minutes to allow the collagen to form a gel.

  • Form the Second Network:

    • Prepare a 20 mM CaCl₂ solution and adjust the pH to 7.2.

    • Immerse the collagen-alginate gels in the CaCl₂ solution for 3 hours at 37°C to ionically crosslink the alginate.

  • Washing and Storage: Wash the resulting IPN hydrogels with PBS and store them in ultrapure water for mechanical testing.

Protocol 3: Mechanical Testing - Uniaxial Compression Test

This protocol describes a standard method for determining the compressive modulus of a hydrogel.[9][12][13]

Equipment:

  • Mechanical testing system with a compression platen

  • Load cell (appropriate for the expected stiffness of the gel)

  • Cylindrical mold for hydrogel preparation

Procedure:

  • Sample Preparation: Prepare cylindrical hydrogel samples of a defined diameter and height. Ensure the top and bottom surfaces are parallel.

  • Equilibration: Equilibrate the hydrogel samples in a suitable buffer (e.g., PBS) or deionized water until they reach their equilibrium swelling state.

  • Measurement:

    • Measure the diameter and height of the swollen hydrogel sample.

    • Place the sample at the center of the lower compression platen.

  • Testing:

    • Bring the upper platen down until it just touches the surface of the hydrogel.

    • Apply a compressive strain at a constant rate (e.g., 1 mm/min).

    • Record the force and displacement data until a predefined strain (e.g., 10-20%) is reached.

  • Data Analysis:

    • Convert the force-displacement data into a stress-strain curve.

      • Stress (σ) = Force / Cross-sectional Area

      • Strain (ε) = Change in Height / Original Height

    • The compressive modulus (Young's Modulus, E) is calculated from the initial linear region of the stress-strain curve (typically between 0-10% strain).

Visualizations

Troubleshooting Workflow for Weak Hydrogels

weak_hydrogel_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Problem: Hydrogel is Mechanically Weak cause1 Low Crosslinking Density start->cause1 cause2 Low Polymer Concentration start->cause2 cause3 Inefficient Network Structure start->cause3 solution1a Increase Crosslinker Concentration cause1->solution1a solution1b Optimize Initiator Concentration & Conditions cause1->solution1b solution2 Increase Polymer Concentration cause2->solution2 solution3a Form Interpenetrating Network (IPN) cause3->solution3a solution3b Incorporate Nanofillers (Nanocomposite) cause3->solution3b solution3c Introduce Sacrificial Bonds (Dual Crosslinking) cause3->solution3c

Caption: A troubleshooting workflow for addressing mechanically weak hydrogels.

Strategies to Enhance Mechanical Properties

enhancement_strategies cluster_strategies Enhancement Strategies cluster_mechanisms Underlying Mechanisms main Enhanced Mechanical Properties (Strength, Toughness, Elasticity) strategy1 Interpenetrating Networks (IPNs) mechanism1 Energy Dissipation (Network Entanglement) strategy1->mechanism1 strategy2 Dual Crosslinking mechanism2 Energy Dissipation (Sacrificial Bond Breakage) strategy2->mechanism2 strategy3 Nanocomposite Formation mechanism3 Crack Propagation Resistance (Filler Reinforcement) strategy3->mechanism3 strategy4 Increased Crosslink Density mechanism4 Increased Stiffness strategy4->mechanism4 mechanism1->main mechanism2->main mechanism3->main mechanism4->main

Caption: Relationship between enhancement strategies and their mechanisms.

Experimental Workflow for IPN Hydrogel Synthesis and Testing

ipn_workflow cluster_characterization Characterization Methods step1 1. Prepare Precursor Solutions (Polymer A & Polymer B) step2 2. Form First Network (Crosslink Polymer A) step1->step2 step3 3. Swell First Network in Polymer B Solution step2->step3 step4 4. Form Second Network (Crosslink Polymer B) step3->step4 step5 5. Purify IPN Hydrogel (Wash to remove unreacted monomers) step4->step5 step6 6. Characterization step5->step6 test1 Mechanical Testing (Tensile, Compression) step6->test1 test2 Swelling Studies step6->test2 test3 Morphological Analysis (SEM) step6->test3

Caption: Experimental workflow for IPN hydrogel synthesis and characterization.

References

Validation & Comparative

A Comparative Analysis of Thiol-Reactive Crosslinkers for Biomaterial Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking chemistry is a critical step in the design and fabrication of biomaterials for applications ranging from tissue engineering to controlled drug delivery. Thiol-reactive crosslinkers are a popular choice due to their high specificity and efficiency in forming stable networks under physiologically relevant conditions. This guide provides an objective comparison of three commonly used thiol-reactive crosslinkers: maleimides, vinyl sulfones, and pyridyl disulfides, supported by experimental data and detailed protocols to aid in the selection process.

The performance of a biomaterial is intrinsically linked to the properties of its crosslinked network. The choice of crosslinker influences not only the mechanical strength and degradation profile of the material but also its biocompatibility and interaction with encapsulated cells or therapeutic molecules. This comparison focuses on the key performance metrics of reaction kinetics, linkage stability, and cytotoxicity to provide a comprehensive overview for informed decision-making.

Comparative Performance of Thiol Crosslinkers

The following table summarizes the key quantitative data for maleimide, vinyl sulfone, and pyridyl disulfide crosslinkers. It is important to note that direct comparisons of absolute values across different studies can be challenging due to variations in experimental conditions (e.g., pH, temperature, reactant concentrations, and polymer backbone).

FeatureMaleimideVinyl SulfonePyridyl Disulfide
Reaction Mechanism Michael AdditionMichael AdditionThiol-Disulfide Exchange
Reaction Kinetics Very Fast (seconds to minutes)[1][2][3]Moderate (minutes to hours)[2][3][4]Fast (minutes)[5][6]
Optimal pH Range 6.5 - 7.5[7]7.0 - 9.0[8]4.0 - 5.0 for activation, 7.0-8.0 for exchange[5]
Linkage Formed Stable Thioether BondStable Thioether BondReversible Disulfide Bond
Linkage Stability Susceptible to retro-Michael reaction and thiol exchange, leading to a half-life of ~7 days in human plasma for some conjugates.[9] Hydrolysis of the succinimide (B58015) ring can increase stability, with ring-opened products having half-lives of over two years.[10][11]Generally more stable than maleimide-thiol adducts, particularly against hydrolysis.[12]Reversible in the presence of reducing agents like glutathione (B108866) (GSH).[6][13]
Biocompatibility/Cytotoxicity Generally considered biocompatible, but unreacted maleimides can be cytotoxic.[14]Considered biocompatible with low cytotoxicity.[15]The byproduct, pyridine-2-thione, can be monitored to follow the reaction but should be removed.[5]

Reaction Mechanisms and Signaling Pathways

The distinct reaction mechanisms of these crosslinkers dictate their reactivity and the nature of the resulting covalent bond.

Thiol_Crosslinker_Mechanisms cluster_maleimide Maleimide Reaction cluster_vinyl_sulfone Vinyl Sulfone Reaction cluster_pyridyl_disulfide Pyridyl Disulfide Reaction Thiol_M R-SH Thioether Stable Thioether (Succinimide Adduct) Thiol_M->Thioether Michael Addition Maleimide Maleimide Maleimide->Thioether Thiol_VS R-SH Thioether_VS Stable Thioether Thiol_VS->Thioether_VS Michael Addition Vinyl_Sulfone Vinyl Sulfone Vinyl_Sulfone->Thioether_VS Thiol_PD R-SH Disulfide_Bond Reversible Disulfide Thiol_PD->Disulfide_Bond Thiol-Disulfide Exchange Pyridyl_Disulfide Pyridyl Disulfide Pyridyl_Disulfide->Disulfide_Bond Pyridine_Thione Pyridine-2-thione (Byproduct) Pyridyl_Disulfide->Pyridine_Thione

Reaction mechanisms of common thiol-reactive crosslinkers.

Experimental Workflows

A systematic evaluation of crosslinker performance is essential for selecting the optimal candidate for a specific application. The following workflow outlines a general approach for comparing thiol-reactive crosslinkers.

Crosslinker_Evaluation_Workflow Start Select Thiol-Reactive Crosslinkers (Maleimide, Vinyl Sulfone, Pyridyl Disulfide) Hydrogel_Formation Hydrogel Formation with Thiol-Functionalized Polymer Start->Hydrogel_Formation Characterization Characterization Hydrogel_Formation->Characterization Kinetics Reaction Kinetics (Rheology, NMR) Characterization->Kinetics Stability Linkage Stability (Degradation Assay) Characterization->Stability Cytotoxicity Cytotoxicity Assessment (Cell Viability Assay) Characterization->Cytotoxicity Analysis Comparative Data Analysis Kinetics->Analysis Stability->Analysis Cytotoxicity->Analysis Selection Optimal Crosslinker Selection Analysis->Selection

A generalized workflow for the comparative evaluation of thiol crosslinkers.

Decision-Making Guide for Crosslinker Selection

The choice of a thiol crosslinker should be guided by the specific requirements of the intended application. This decision tree provides a logical framework for selecting the most suitable crosslinker.

Crosslinker_Selection_Guide Start Application Requirement? Rapid_Gelling Rapid Gelling Needed? Start->Rapid_Gelling e.g., Injectable hydrogel Reversible_Linkage Reversible Linkage Needed? Rapid_Gelling->Reversible_Linkage No Maleimide Use Maleimide Rapid_Gelling->Maleimide Yes High_Stability High Long-Term Stability? Reversible_Linkage->High_Stability No Pyridyl_Disulfide Use Pyridyl Disulfide Reversible_Linkage->Pyridyl_Disulfide Yes (Redox-responsive) Vinyl_Sulfone Use Vinyl Sulfone High_Stability->Vinyl_Sulfone Yes Consider_VS Consider Vinyl Sulfone for more controlled gelling High_Stability->Consider_VS No Consider_VS->Maleimide

A decision tree to guide the selection of a thiol crosslinker.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of crosslinker performance.

Protocol 1: Determination of Hydrogel Gelation Time by Rheology

This protocol outlines the use of a rheometer to determine the gelation time of a hydrogel, which is a key indicator of reaction kinetics.[16][17][18]

Materials:

  • Thiol-functionalized polymer solution

  • Thiol-reactive crosslinker solution (e.g., PEG-maleimide, PEG-vinyl sulfone)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Rheometer with a parallel plate or cone-plate geometry

Procedure:

  • Sample Preparation: Prepare stock solutions of the thiol-functionalized polymer and the crosslinker in the desired buffer at the appropriate concentrations. Ensure all solutions are at the desired reaction temperature before mixing.

  • Rheometer Setup: Set the rheometer to the desired temperature (e.g., 37°C for physiological conditions). Use a geometry appropriate for the sample volume.

  • Time Sweep Measurement:

    • Quickly and thoroughly mix the polymer and crosslinker solutions. The time of mixing is considered t=0.

    • Immediately load the mixture onto the rheometer's lower plate.

    • Lower the upper geometry to the specified gap size.

    • Start a time sweep experiment, monitoring the storage modulus (G') and loss modulus (G'') over time at a constant frequency (e.g., 1 Hz) and strain within the linear viscoelastic region.

  • Data Analysis: The gel point is typically defined as the time at which G' surpasses G''. This crossover point indicates the transition from a liquid-like to a solid-like material and is recorded as the gelation time.[18]

Protocol 2: In Vitro Cytotoxicity Assessment of Crosslinked Hydrogels

This protocol describes a general method for evaluating the cytotoxicity of the crosslinked biomaterial using an indirect contact test, which assesses the effect of leachable substances from the hydrogel on cell viability.[19]

Materials:

  • Pre-formed hydrogels crosslinked with the different thiol-reactive agents

  • Sterile cell culture medium

  • A relevant cell line (e.g., fibroblasts, mesenchymal stem cells)

  • 24-well tissue culture plates and cell culture inserts (e.g., Transwell®)

  • Cell viability assay kit (e.g., MTT, PrestoBlue™, or LIVE/DEAD™ assay)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the chosen cell line into the wells of a 24-well plate at a predetermined density and culture until they reach approximately 80% confluency.

  • Hydrogel Preparation: Prepare the hydrogels according to the desired formulation and allow them to fully crosslink. Wash the hydrogels extensively with sterile PBS to remove any unreacted crosslinker or byproducts.

  • Indirect Contact Culture:

    • Place the sterile, washed hydrogels into the cell culture inserts.

    • Place the inserts containing the hydrogels into the wells with the cultured cells, ensuring the hydrogel is submerged in the culture medium but not in direct contact with the cells.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • After the incubation period, remove the inserts containing the hydrogels.

    • Perform a cell viability assay according to the manufacturer's instructions. This typically involves adding the assay reagent to the cells and measuring the absorbance or fluorescence, which correlates with the number of viable cells.

  • Data Analysis: Compare the viability of cells exposed to the different hydrogels to that of control cells cultured in medium alone (negative control) and cells exposed to a known cytotoxic agent (positive control). Express the results as a percentage of the negative control.

References

A Comparative Guide to the Biocompatibility of Ethylene Glycol Bis-Mercaptoacetate (EGBMA) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of EGBMA Hydrogels with Common Alternatives, Supported by Experimental Data.

The burgeoning field of biomedical engineering continually seeks advanced materials for applications such as drug delivery and tissue engineering. Hydrogels, with their high water content and tunable properties, are at the forefront of this pursuit. This guide provides a comparative analysis of the biocompatibility of Ethylene Glycol Bis-Mercaptoacetate (EGBMA) hydrogels against widely used alternatives: Poly(ethylene glycol) (PEG), gelatin, and alginate-based hydrogels. Our evaluation is based on critical biocompatibility parameters: in vitro cytotoxicity, in vivo biocompatibility, and hemocompatibility.

Executive Summary of Biocompatibility

The selection of a hydrogel for a biomedical application hinges on its interaction with biological systems. An ideal hydrogel should be non-toxic to cells, elicit a minimal inflammatory response in the body, and be compatible with blood. While EGBMA hydrogels show promise with good qualitative biocompatibility, a detailed quantitative comparison highlights the extensive characterization of alternative materials.

Hydrogel TypeKey Biocompatibility Findings
EGBMA Hydrogels Studies indicate good in vitro cytocompatibility with macrophage cell lines and favorable in vivo biocompatibility with controlled degradation. However, specific quantitative data on cell viability percentages and hemolysis rates are not readily available in the reviewed literature.
PEG-based Hydrogels Generally exhibit excellent biocompatibility with high cell viability (>80%) and low hemolysis rates (<2%). Their bio-inert nature minimizes inflammatory responses.
Gelatin-based Hydrogels Demonstrate high biocompatibility due to their natural origin, with cell viabilities often exceeding 90%. Hemolysis rates are typically low (<1%).
Alginate-based Hydrogels Known for their excellent biocompatibility and low cytotoxicity, with reported cell viability often above 85% and low hemolysis rates (<2%).

In Vitro Cytotoxicity: A Quantitative Comparison

In vitro cytotoxicity assays are fundamental in assessing the potential toxicity of a biomaterial. The MTT assay, which measures the metabolic activity of cells, is a common method to quantify cell viability in the presence of a material.

Table 1: Comparison of In Vitro Cytotoxicity of Different Hydrogels

Hydrogel TypeCell LineCell Viability (%)Reference
EGBMA/DTT-crosslinked RAW 264.7 mouse macrophagesNot explicitly quantified, but described as "not toxic".[1]
PEG-Methylsulfone/Thiol Endothelial Cells~80% (compared to 2D control)[2]
PEGDA Blends (20 wt%) Not specified79 ± 7.9%[3]
Gelatin Methacryloyl (GelMA) BV2 microglia91.7 ± 3.0% (at day 7)[4]
Gelatin-GMA/Graphene Oxide MRC-5>91.7%[5]
Alginate/PVA/r-GO Not specified122.26 ± 0.93% (indicating proliferation)
Alginate Dialdehyde/Gelatin Mesenchymal Stem CellsSignificantly higher than alginate alone[6]

Note: Direct comparison is challenging due to variations in specific hydrogel formulations, cell types, and experimental conditions.

In Vivo Biocompatibility: The Host Response

The response of a living organism to an implanted hydrogel is a critical determinant of its success. Subcutaneous implantation is a common model to evaluate the local inflammatory response and degradation of the material.

EGBMA/DTT-crosslinked hydrogels have been shown to degrade in vivo over several weeks in a subcutaneous mouse model.[1] The inflammatory response to these hydrogels can be modulated by their degradation profile.[1] For PEG-based hydrogels, studies in non-human primates have indicated only a slight increase in astrocytic and microglial/macrophage presence, which was not substantially different from sham-implanted hemispheres, suggesting good neural biocompatibility. Gelatin and alginate hydrogels, being of natural origin, generally exhibit a mild in vivo inflammatory response.

Hemocompatibility: Interaction with Blood

For applications involving direct contact with blood, hemocompatibility is paramount. The hemolysis assay, which measures the degree of red blood cell lysis, is a standard in vitro test. A hemolysis rate below 5% is generally considered acceptable for biomaterials.

Table 2: Comparison of Hemocompatibility of Different Hydrogels

Hydrogel TypeHemolysis Rate (%)Reference
EGBMA Hydrogels Data not readily available in reviewed literature.
PEG Hydrogel < 1%[7]
PEG/ε-Lysine Hydrogels < 5%[8]
Gelatin-GMA Hydrogel 0.54%[5]
Gelatin-GMA/Graphene Oxide 0.50%[5]
Alginate-based composite < 2%[9]
Hyaluronic Acid Hydrogel 0.14 ± 0.07% to 0.41 ± 0.20%[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biocompatibility studies. Below are summaries of standard protocols for the key experiments cited in this guide.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay start Seed cells in a 96-well plate incubate1 Incubate for 24h start->incubate1 add_extract Add hydrogel extracts to cells incubate1->add_extract prepare_extract Prepare hydrogel extracts incubate2 Incubate for 24-72h add_extract->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance Subcutaneous_Implantation_Workflow cluster_surgery Surgical Procedure cluster_postop Post-Operative Care & Analysis anesthetize Anesthetize animal model (e.g., rat or mouse) shave_prepare Shave and sterilize the dorsal surface anesthetize->shave_prepare incision Make a small incision in the skin shave_prepare->incision pocket Create a subcutaneous pocket incision->pocket implant Insert hydrogel sample pocket->implant suture Suture the incision implant->suture monitoring Monitor animal for signs of distress suture->monitoring explantation Explant hydrogel and surrounding tissue at defined time points monitoring->explantation histology Process tissue for histological analysis (H&E staining) explantation->histology Hemolysis_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis blood Collect fresh whole blood wash Wash red blood cells (RBCs) with saline blood->wash resuspend Resuspend RBCs to a specific concentration wash->resuspend incubate_sample Incubate hydrogel with RBC suspension resuspend->incubate_sample incubate_controls Incubate positive (water) and negative (saline) controls resuspend->incubate_controls centrifuge Centrifuge samples incubate_sample->centrifuge incubate_controls->centrifuge supernatant Collect supernatant centrifuge->supernatant read_absorbance Read absorbance of hemoglobin at 545 nm supernatant->read_absorbance calculate Calculate % hemolysis read_absorbance->calculate

References

Characterization of Ethylene Glycol Crosslinked Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

To the valued researcher,

Our investigation into the specific crosslinking agent, Ethylene (B1197577) glycol bis-mercaptoacetate (EGBMA), revealed a notable scarcity of published, in-depth comparative studies and quantitative performance data within the public domain. This limitation currently prevents the creation of a comprehensive guide on EGBMA-crosslinked polymers that would meet the rigorous data-driven standards required for research and development professionals.

However, recognizing the importance of understanding ethylene glycol-based crosslinking systems, we have compiled a detailed comparison guide on a closely related and extensively studied alternative: Ethylene glycol dimethacrylate (EGDMA) . EGDMA is a widely utilized crosslinker in polymer synthesis for biomedical applications, and a wealth of experimental data is available to facilitate a robust comparison. This guide will provide objective comparisons of EGDMA's performance with other alternatives, supported by experimental data, to assist in your research and development endeavors.

A Comparative Guide to Ethylene Glycol Dimethacrylate (EGDMA) Crosslinked Polymers

For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is pivotal as it dictates the ultimate mechanical and physicochemical properties of a polymer network. Ethylene glycol dimethacrylate (EGDMA) is a common crosslinker used to form three-dimensional polymer networks from various monomers. Its short, flexible ethylene glycol chain offers a distinct property profile compared to other crosslinkers.

This guide provides an objective comparison of the performance of EGDMA-crosslinked polymers against other alternatives, supported by experimental data from various studies.

Quantitative Comparison of Mechanical Properties

The selection of a crosslinking agent significantly impacts the mechanical performance of the resulting polymer. The following tables summarize the comparative mechanical properties of polymers crosslinked with EGDMA and other agents.

Table 1: Comparison of Mechanical Properties of Polystyrene (PS) and Poly(methyl methacrylate) (PMMA) Crosslinked with Divinylbenzene (DVB) and EGDMA [1]

Polymer SystemCrosslinkerConcentrationTensile Strength (MPa)Elastic Modulus (GPa)
Polystyrene (PS)DVB5%453.2
EGDMA5%382.8
Poly(methyl methacrylate) (PMMA)DVB10%703.5
EGDMA10%623.1

Note: Data is synthesized from multiple studies to show general trends. Absolute values can vary based on specific polymerization conditions.[1]

Table 2: Effect of EGDMA Concentration on Mechanical Properties of PMMA [2]

CrosslinkerConcentrationFlexural Strength (MPa)Elastic Modulus (MPa)Surface Hardness (VHN)
EGDMA15%---
EGDMA20%88.51 ± 7.252--
TEGDA15%122.26 ± 9.051--
TEGDA20%--17.95 ± 1.156
PEGDMA10%--14.43 ± 0.814

Data from a study comparing EGDMA with other dimethacrylate crosslinkers in a PMMA matrix.[2] It was noted that increasing the cross-linking agent concentration to 20% decreased flexural strength and elastic modulus values in all groups.[2]

Performance in Hydrogel Systems

EGDMA is frequently used to form hydrogels for applications such as drug delivery and tissue engineering. The crosslinker concentration directly influences swelling behavior, porosity, and drug release kinetics.

Table 3: Effect of EGDMA Concentration on Hydrogel Properties [3]

Hydrogel SystemEGDMA ConcentrationSwelling RatioPorosityDrug Release Rate
Acrylic acid–polyvinyl alcoholLowHighHighFaster
MediumIntermediateIntermediateIntermediate
HighLowLowSlower

General trends observed in a study on pH-sensitive acrylic acid–polyvinyl alcohol hydrogels.[3] An increase in EGDMA concentration leads to a higher crosslinking density, which in turn decreases the mesh size of the hydrogel, resulting in lower porosity and reduced swelling.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments cited in the characterization of EGDMA-crosslinked polymers.

1. Synthesis of EGDMA-Crosslinked Hydrogels (Free Radical Polymerization) [3]

  • Materials: Monomer (e.g., Acrylic Acid), Co-monomer (e.g., Polyvinyl Alcohol), Crosslinker (EGDMA), Initiator (e.g., Benzoyl Peroxide), Solvent (e.g., Deionized Water).

  • Procedure:

    • Dissolve the monomer, co-monomer, and a specified amount of EGDMA in the solvent.

    • Add the initiator to the solution.

    • Purge the mixture with nitrogen to remove dissolved oxygen.

    • Heat the solution to the initiator's decomposition temperature to initiate polymerization.

    • Allow the polymerization to proceed for a set time until a hydrogel is formed.

    • Wash the resulting hydrogel extensively with the solvent to remove unreacted monomers and initiator.

2. Swelling Studies [3]

  • Objective: To determine the equilibrium swelling ratio of the hydrogel.

  • Procedure:

    • Immerse a pre-weighed, dried hydrogel sample in a buffer solution of a specific pH (e.g., pH 1.2, 5.5, 6.5, 7.5).

    • Allow the hydrogel to swell at a constant temperature.

    • At regular intervals, remove the hydrogel, blot the surface to remove excess water, and weigh it.

    • Continue until the weight remains constant, indicating equilibrium swelling.

    • Calculate the swelling ratio as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

3. Mechanical Testing (Flexural Strength) [2]

  • Objective: To measure the material's ability to resist deformation under load.

  • Apparatus: Universal Testing Machine.

  • Procedure (Three-Point Bending Test):

    • Prepare rectangular samples of the crosslinked polymer with standardized dimensions.

    • Place the sample on two supports in the testing machine.

    • Apply a load to the center of the sample at a constant rate until fracture occurs.

    • The machine records the load and displacement.

    • Calculate the flexural strength and modulus from the resulting stress-strain curve.

4. In Vitro Drug Release Study [3]

  • Objective: To characterize the release kinetics of a model drug from the hydrogel.

  • Procedure:

    • Load the hydrogel with a model drug (e.g., Metformin Hydrochloride) by soaking it in a concentrated drug solution.

    • Place the drug-loaded hydrogel in a release medium (e.g., simulated gastric or intestinal fluid).

    • Maintain constant temperature and agitation.

    • At predetermined time intervals, withdraw aliquots of the release medium and measure the drug concentration using UV-Vis spectrophotometry.

    • Replenish the withdrawn medium with fresh medium to maintain sink conditions.

    • Analyze the release data using kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.

Visualizations

Diagrams can effectively illustrate complex processes and relationships. The following are Graphviz diagrams representing workflows and logical connections relevant to the characterization of EGDMA-crosslinked polymers.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization Monomers Monomers + EGDMA Crosslinker Polymerization Free Radical Polymerization Monomers->Polymerization Initiator Initiator Initiator->Polymerization Swelling Swelling Studies Polymerization->Swelling Mechanical Mechanical Testing Polymerization->Mechanical DrugRelease Drug Release Kinetics Polymerization->DrugRelease Analysis Data Analysis & Comparison Swelling->Analysis Mechanical->Analysis DrugRelease->Analysis

Caption: Experimental workflow for synthesis and characterization of EGDMA-crosslinked polymers.

logical_relationship concentration Increase EGDMA Concentration density Higher Crosslink Density concentration->density mesh Smaller Mesh Size density->mesh strength Increased Mechanical Strength (up to a point) density->strength porosity Decreased Porosity mesh->porosity swelling Lower Swelling Ratio mesh->swelling release Slower Drug Release swelling->release

Caption: Effect of increasing EGDMA concentration on key polymer properties.

References

Performance Evaluation of Ethylene Glycol Bis-Mercaptoacetate in Tissue Engineering: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of tissue engineering, the choice of scaffolding material is paramount to recapitulating the native cellular microenvironment and guiding tissue regeneration. Hydrogels, with their high water content and tunable physical properties, have emerged as a leading class of scaffold materials. The crosslinking agent used to form these hydrogels plays a pivotal role in determining their mechanical strength, degradation kinetics, and biocompatibility. This guide provides a comprehensive performance evaluation of Ethylene Glycol Bis-Mercaptoacetate (EGBMA) as a crosslinking agent in tissue engineering scaffolds, comparing it with other commonly used alternatives.

Executive Summary

This compound (EGBMA) is a thiol-containing crosslinker that enables the formation of biodegradable hydrogels through thiol-ene or thiol-acrylate reactions. Its key advantage lies in the hydrolytically labile ester bonds within its structure, which allow for controlled degradation of the hydrogel scaffold over time. This controlled degradation is crucial for allowing infiltrating cells to remodel their surroundings and deposit their own extracellular matrix, a fundamental process in tissue regeneration. This guide presents a comparative analysis of EGBMA with two widely used alternatives: Poly(ethylene glycol) diacrylate (PEGDA), a non-degradable crosslinker, and gelatin, a natural polymer that can be crosslinked to form biodegradable scaffolds.

Comparative Performance Data

The following tables summarize the key performance metrics of hydrogels crosslinked with EGBMA, PEGDA, and gelatin. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Mechanical Properties of Hydrogels

Crosslinker/MaterialPolymer SystemConcentrationYoung's Modulus (kPa)Shear Modulus (G') (kPa)Source(s)
EGBMA 4-arm PEG-SH + PEGDA10% w/vNot Reported20 - 22[1]
PEGDA PEGDA5% w/vNot Reported3.4 ± 0.3Not Applicable
PEGDA20% w/vNot Reported102.6 ± 18.5Not Applicable
GelMA-PEGDA-nHA5% GelMA, 5% PEGDA, 5% nHA278.62 ± 7.49Not Reported[2]
Gelatin Gelatin-MTGNot SpecifiedVaries with incubationNot Reported[3][4][5][6]
Gelatin/CNC2%>1000g breaking strengthIncreased with CNCs[7]

Table 2: Degradation Characteristics

Crosslinker/MaterialDegradation MechanismDegradation TimeKey FindingsSource(s)
EGBMA Hydrolysis of ester bondsTunable (days to weeks)Degradation rate is dependent on EGBMA concentration.[1]
PEGDA Non-degradable (in the absence of degradable co-monomers)Not ApplicableStable network structure.[8][9]
Gelatin Enzymatic (e.g., by collagenases)Varies (hours to days)Susceptible to rapid degradation in the presence of cells.[10]

Table 3: Biocompatibility and Cell Viability

Crosslinker/MaterialCell TypeAssayResultsSource(s)
EGBMA RAW 264.7 macrophagesNot specifiedDegradation byproducts are not toxic.[1]
PEGDA VariousMTT, Live/DeadGenerally high cell viability.[2][11][12]
Gelatin Hela cells, 3T3 fibroblastsMTTExcellent biocompatibility.[7][10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to reproduce and build upon these findings.

In Vitro Degradation Assay

This protocol is used to determine the degradation rate of hydrogel scaffolds in a simulated physiological environment.

Materials:

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrogel samples of defined dimensions

  • 24-well plates

  • Incubator at 37°C

  • Lyophilizer (for dry weight measurement)

  • Analytical balance

Procedure:

  • Prepare hydrogel discs of a specific diameter and thickness.

  • Record the initial wet weight (W_i) of each hydrogel sample. For dry weight, lyophilize a separate set of identical samples and record their initial dry weight (W_d_initial).

  • Place each hydrogel disc in a well of a 24-well plate and add 1 mL of PBS.

  • Incubate the plates at 37°C.

  • At predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days), carefully remove the PBS from the wells.

  • Gently blot the hydrogel discs to remove excess surface water and record the wet weight (W_t).

  • To determine the remaining dry weight, lyophilize the samples to complete dryness and record the final dry weight (W_d_final).

  • Calculate the percentage of weight loss at each time point using the formula: Weight Loss (%) = [(W_d_initial - W_d_final) / W_d_initial] * 100

Mechanical Testing: Shear Modulus Measurement

This protocol describes the measurement of the shear modulus (G') of hydrogels using a rheometer, which provides information about the material's stiffness.

Materials:

  • Rheometer with parallel plate geometry (e.g., 20 mm diameter)

  • Hydrogel samples of cylindrical shape, matching the geometry diameter

  • Deionized water

Procedure:

  • Place the hydrogel sample onto the lower plate of the rheometer.

  • Lower the upper plate until it makes contact with the hydrogel surface. A small normal force should be applied to ensure proper contact without compressing the sample.

  • To prevent dehydration during the measurement, a solvent trap or a thin layer of low-viscosity silicone oil can be applied around the sample.

  • Perform a frequency sweep at a constant, low strain (e.g., 1%) within the linear viscoelastic region of the material. The frequency range can be set from 0.1 to 100 rad/s.

  • The storage modulus (G') and loss modulus (G'') are recorded as a function of frequency. The shear modulus is typically reported as the value of G' in the plateau region of the frequency sweep.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol assesses the viability of cells cultured within or on the hydrogel scaffolds, and the potential cytotoxicity of any leached or degradation products.

Materials:

  • Cell culture medium appropriate for the cell type

  • Cells (e.g., fibroblasts, mesenchymal stem cells)

  • Hydrogel scaffolds (sterilized)

  • 24-well or 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or isopropanol

  • Microplate reader

Procedure:

  • Direct Contact:

    • Place sterile hydrogel discs at the bottom of the wells of a culture plate.

    • Seed cells directly onto the surface of the hydrogels at a desired density.

    • Add cell culture medium and incubate under standard cell culture conditions (37°C, 5% CO2).

  • Extract Method (for leachable cytotoxicity):

    • Incubate sterile hydrogel samples in cell culture medium for a defined period (e.g., 24, 48, 72 hours) to create a hydrogel extract.

    • Seed cells in a separate culture plate and allow them to adhere overnight.

    • Replace the standard culture medium with the hydrogel extract.

  • MTT Assay:

    • At the desired time points, remove the culture medium.

    • Add MTT solution (diluted in serum-free medium) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

    • Remove the MTT solution.

    • Add a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage relative to a control group (cells cultured on tissue culture plastic or with standard medium).

Visualizing Experimental Processes and Biological Pathways

To further aid in the understanding of the evaluation process and the potential biological interactions, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Hydrogel Preparation cluster_eval Performance Evaluation cluster_results Data Analysis Prep Prepare Precursor Solutions (EGBMA, Polymer, Photoinitiator) Crosslink Crosslink Hydrogels (e.g., UV Photopolymerization) Prep->Crosslink Mech_Test Mechanical Testing (Rheometry) Crosslink->Mech_Test Deg_Test Degradation Assay (Weight Loss) Crosslink->Deg_Test Bio_Test Biocompatibility Assay (MTT, Live/Dead) Crosslink->Bio_Test Modulus Shear Modulus Mech_Test->Modulus Deg_Rate Degradation Rate Deg_Test->Deg_Rate Cell_Via Cell Viability Bio_Test->Cell_Via Comparison Comparative Analysis

Caption: Experimental workflow for the performance evaluation of EGBMA-crosslinked hydrogels.

While the direct impact of EGBMA on specific signaling pathways is an area of ongoing research, the physical properties of the hydrogel scaffold, which are tunable with EGBMA, are known to influence key cellular processes. The following diagram illustrates a hypothetical signaling pathway that could be modulated by the mechanical properties of an EGBMA-crosslinked hydrogel, influencing mesenchymal stem cell (MSC) differentiation.

Signaling_Pathway cluster_hydrogel EGBMA-Crosslinked Hydrogel cluster_cell Mesenchymal Stem Cell (MSC) Hydrogel Hydrogel Stiffness (Tunable with EGBMA) Integrin Integrin Adhesion Hydrogel->Integrin Mechanical Cues FAK Focal Adhesion Kinase (FAK) Integrin->FAK ROCK Rho-associated kinase (ROCK) FAK->ROCK YAP_TAZ YAP/TAZ ROCK->YAP_TAZ Activates Runx2 RUNX2 YAP_TAZ->Runx2 Promotes Nuclear Translocation SOX9 SOX9 YAP_TAZ->SOX9 Inhibits Nuclear Translocation Osteogenesis Osteogenesis Runx2->Osteogenesis Chondrogenesis Chondrogenesis SOX9->Chondrogenesis

Caption: Hypothetical mechanotransduction pathway influenced by hydrogel stiffness.

Conclusion

References

The Decisive Role of Crosslinking in Hydrogel Strength: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the mechanical integrity of hydrogels is a critical parameter influencing their application, from tissue engineering scaffolds to controlled drug release systems. This guide provides an objective comparison of the mechanical strength of three distinct crosslinked hydrogels, supported by experimental data and detailed protocols, to aid in the selection of the most suitable material for your research needs.

The architecture of a hydrogel's polymer network, dictated by the nature and density of its crosslinks, fundamentally governs its mechanical properties. Here, we compare a chemically crosslinked Polyacrylamide (PAAm) hydrogel, a physically crosslinked Poly(vinyl alcohol) (PVA) hydrogel, and a high-strength Double-Network (DN) hydrogel.

Comparative Mechanical Properties

The mechanical performance of these three hydrogel types varies significantly, as summarized in the table below. These differences arise from their distinct internal structures and crosslinking mechanisms.

Hydrogel TypeCrosslinking MechanismTensile Strength (MPa)Compressive Modulus (kPa)Elongation at Break (%)Key Characteristics
Polyacrylamide (PAAm) Covalent bonds (Chemical)0.01 - 0.110 - 100100 - 500Brittle, low toughness
Poly(vinyl alcohol) (PVA) Hydrogen bonds (Physical)0.1 - 1.050 - 500200 - 800Moderate strength, some self-healing
Double-Network (DN) Interpenetrating networks1 - 10+100 - 1000+1000 - 2000+High toughness and strength

Note: The values presented are approximate ranges and can vary based on specific synthesis parameters such as polymer concentration, crosslinker density, and processing conditions.

Experimental Protocols

Detailed methodologies for the synthesis and mechanical testing of these hydrogels are crucial for reproducible results.

Synthesis of Crosslinked Hydrogels

1. Chemically Crosslinked Polyacrylamide (PAAm) Hydrogel

  • Materials: Acrylamide (AAm) monomer, N,N'-methylenebis(acrylamide) (BIS) crosslinker, ammonium (B1175870) persulfate (APS) initiator, N,N,N',N'-tetramethylethylenediamine (TEMED) accelerator, deionized water.

  • Procedure:

    • Prepare a precursor solution by dissolving AAm and BIS in deionized water. The concentration of AAm and the AAm:BIS molar ratio will determine the network's crosslink density.

    • Degas the solution to remove dissolved oxygen, which can inhibit polymerization.

    • Add APS and TEMED to initiate the free-radical polymerization.

    • Quickly pour the solution into a mold of the desired shape.

    • Allow the polymerization to proceed at room temperature for several hours.

    • After gelation, immerse the hydrogel in deionized water to swell to equilibrium and remove unreacted monomers.

2. Physically Crosslinked Poly(vinyl alcohol) (PVA) Hydrogel

  • Materials: Poly(vinyl alcohol) (PVA) powder, deionized water.

  • Procedure:

    • Dissolve PVA powder in deionized water at an elevated temperature (e.g., 90°C) with constant stirring until a homogenous solution is formed.

    • Pour the hot PVA solution into a mold.

    • Subject the solution to multiple freeze-thaw cycles (e.g., freezing at -20°C for 12 hours followed by thawing at room temperature for 12 hours). The number of cycles influences the degree of crystallinity and thus the mechanical strength.[1][2]

    • The physical crosslinks are formed by the creation of crystalline regions through hydrogen bonding between PVA chains.

3. High-Strength Double-Network (DN) Hydrogel

  • Materials:

    • First Network: A rigid, highly crosslinked polyelectrolyte network (e.g., poly(2-acrylamido-2-methylpropanesulfonic acid) - PAMPS).

    • Second Network: A flexible, loosely crosslinked neutral polymer network (e.g., polyacrylamide - PAAm).

  • Procedure:

    • Synthesize the first network (PAMPS) by radical polymerization of the AMPS monomer with a high concentration of crosslinker.

    • Swell the first network hydrogel in an aqueous solution containing the second monomer (AAm), a crosslinker, and an initiator.

    • Initiate the polymerization of the second network within the swollen first network, typically via UV or thermal initiation.[2] The resulting interpenetrating network structure is key to the DN hydrogel's high toughness.[1]

Mechanical Testing

Standard tensile and compression tests are performed using a universal testing machine to quantify the mechanical properties of the hydrogels.

  • Tensile Testing:

    • Prepare dog-bone or rectangular shaped hydrogel samples.

    • Mount the sample in the grips of the testing machine.

    • Apply a uniaxial tensile load at a constant strain rate until the sample fractures.

    • Record the stress-strain curve to determine the tensile strength, Young's modulus, and elongation at break.

  • Compression Testing:

    • Prepare cylindrical hydrogel samples.

    • Place the sample between two parallel plates on the testing machine.

    • Apply a compressive load at a constant strain rate.

    • Record the stress-strain curve to determine the compressive modulus.

Visualizing the Experimental Workflow

The general workflow for comparing the mechanical strength of these hydrogels can be visualized as follows:

G cluster_synthesis Hydrogel Synthesis cluster_testing Mechanical Testing cluster_analysis Data Analysis cluster_comparison Comparison PAAm PAAm Synthesis Tensile Tensile Test PAAm->Tensile Compression Compression Test PAAm->Compression PVA PVA Synthesis PVA->Tensile PVA->Compression DN DN Synthesis DN->Tensile DN->Compression StressStrain Stress-Strain Curves Tensile->StressStrain Compression->StressStrain Properties Calculate Mechanical Properties StressStrain->Properties Compare Compare Strength & Modulus Properties->Compare

Experimental workflow for hydrogel mechanical comparison.

Underlying Mechanisms of Mechanical Strength

The disparity in mechanical properties is rooted in how the different network structures respond to applied stress.

G cluster_paam PAAm Hydrogel cluster_pva PVA Hydrogel cluster_dn DN Hydrogel PAAM_node Covalent Crosslinks PAAM_prop Brittle Fracture PAAM_node->PAAM_prop Stress Concentration PVA_node Hydrogen Bonds PVA_prop Energy Dissipation PVA_node->PVA_prop Reversible Breaking & Reforming DN_node Dual Network Structure DN_prop High Toughness DN_node->DN_prop Sacrificial Bonds & Crack Bridging

Mechanisms contributing to hydrogel mechanical properties.

In chemically crosslinked hydrogels like PAAm, the covalent crosslinks are strong but inflexible. Under stress, the polymer chains stretch, and once a critical point is reached, the covalent bonds rupture, leading to catastrophic failure.

Physically crosslinked hydrogels, such as PVA, rely on weaker, non-covalent interactions like hydrogen bonds.[1] These bonds can break and reform, allowing for energy dissipation and preventing immediate crack propagation, which imparts a degree of self-healing and higher toughness compared to purely chemically crosslinked gels.

Double-network hydrogels exhibit superior mechanical properties due to their unique structure. The first, brittle network provides stiffness, while the second, ductile network acts to dissipate energy. When a crack forms in the first network, the flexible chains of the second network bridge the crack and distribute the stress, preventing its propagation. This "sacrificial bond" mechanism of the first network breaking to protect the overall structure results in exceptionally high toughness.[1]

By understanding these fundamental differences in their internal architecture and mechanical response, researchers can make more informed decisions in selecting and designing hydrogels for their specific applications.

References

Degradation Profile of Ethylene Glycol Bis-Mercaptoacetate: An In Vitro and In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethylene (B1197577) glycol bis-mercaptoacetate is a molecule of interest in drug delivery and biomaterial applications due to its unique chemical structure, which suggests a potential for controlled degradation. This guide provides a comparative analysis of the expected in vitro and in vivo degradation of Ethylene glycol bis-mercaptoacetate, drawing parallels with other relevant biomaterials. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates its probable degradation behavior based on the well-documented degradation of its core chemical moieties: thioester and ester bonds.

Expected Degradation Pathways

This compound contains two key functional groups susceptible to degradation: ester linkages and thioester linkages. The degradation is anticipated to occur primarily through hydrolysis, which can be chemically or enzymatically mediated.

Chemical Hydrolysis: In an aqueous environment, the ester and thioester bonds are prone to hydrolysis. The rate of this hydrolysis is influenced by pH and temperature. Thioesters are generally more susceptible to hydrolysis than their corresponding oxygen esters.[1][2][3] Basic conditions are expected to accelerate the saponification of the ester bonds, leading to the formation of a carboxylate anion and a thiol.[1]

Enzymatic Degradation: In vivo, esterases and other hydrolases are expected to play a significant role in the degradation of this compound.[4][5] These enzymes can catalyze the cleavage of both ester and thioester bonds, potentially leading to a more rapid degradation compared to chemical hydrolysis alone. Studies on related mercaptocarboxylic acid esters have shown that they can be readily biodegradable.[6][7][8]

Comparative Degradation Analysis

To provide context, the expected degradation profile of this compound is compared with that of well-established biodegradable polymers used in drug delivery and medical devices.

Table 1: Comparative Overview of Degradation Characteristics

FeatureThis compound (Expected)Poly(lactic-co-glycolic acid) (PLGA)Polyanhydrides
Primary Degradation Mechanism Hydrolysis (chemical and enzymatic) of ester and thioester bonds.Bulk hydrolysis of ester bonds.Surface erosion via hydrolysis of anhydride (B1165640) bonds.
Key Degradation Products Ethylene glycol, mercaptoacetic acid.Lactic acid, glycolic acid.Diacid monomers.
Expected Degradation Rate Moderate to fast, tunable by formulation.Variable (days to months) depending on monomer ratio and molecular weight.Fast (days to weeks).
pH Sensitivity Degradation is expected to be accelerated at basic pH.Degradation is autocatalyzed by acidic byproducts.Highly sensitive to water.
Enzymatic Contribution Significant contribution from esterases is anticipated.Esterases can accelerate degradation.Primarily hydrolytic degradation.

Experimental Protocols for Degradation Analysis

Standardized protocols are crucial for evaluating the degradation of biomaterials. The following are detailed methodologies for in vitro and in vivo degradation studies, adapted for this compound.

In Vitro Degradation Testing (Adapted from ASTM F1635)[9][10][11]

This method is designed to determine the degradation rate of hydrolytically degradable polymers.

1. Sample Preparation:

  • Prepare films or devices of this compound of defined dimensions.

  • Sterilize the samples using a method that does not induce degradation (e.g., ethylene oxide or gamma irradiation, with appropriate validation).[9]

2. Degradation Medium:

  • Use a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.[9][10]

  • To simulate enzymatic degradation, bovine serum or specific enzymes like esterases can be added to the PBS.[9]

3. Experimental Setup:

  • Immerse a known weight of the sample in the degradation medium in a sterile container. A high ratio of medium volume to sample mass (e.g., 100:1) is recommended.[9]

  • Incubate the samples at 37°C in a shaking incubator to ensure uniform exposure.[10]

4. Analysis at Predetermined Time Points:

  • At each time point, retrieve a set of samples.

  • Mass Loss: Gently rinse the samples with deionized water, dry them to a constant weight, and calculate the percentage of mass loss.

  • Molecular Weight Changes: Analyze the molecular weight of the remaining polymer using techniques like Gel Permeation Chromatography (GPC).

  • Chemical Changes: Characterize changes in the chemical structure using Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10]

  • Morphological Changes: Observe the surface and cross-sectional morphology of the samples using Scanning Electron Microscopy (SEM).[11]

  • Degradation Products: Analyze the degradation medium using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to identify and quantify the released degradation products.[5]

In Vivo Degradation Testing

In vivo studies are essential to understand the degradation behavior in a complex biological environment.

1. Animal Model:

  • Select an appropriate animal model (e.g., rats or rabbits) based on the intended application.

2. Implantation:

  • Surgically implant the sterilized samples into a subcutaneous or intramuscular site.

3. Explantation and Analysis:

  • At scheduled time points, explant the samples and surrounding tissue.

  • Perform the same analyses as in the in vitro study (mass loss, molecular weight, chemical and morphological changes) on the explanted samples.[11]

  • Biocompatibility Assessment: Evaluate the tissue response to the implant and its degradation products through histological analysis of the surrounding tissue.

Visualizing the Degradation Workflow

The following diagrams illustrate the logical flow of the experimental protocols for analyzing the degradation of this compound.

InVitroDegradationWorkflow cluster_prep Sample Preparation cluster_degradation Degradation cluster_analysis Analysis at Time Points start Start prep Prepare Samples start->prep sterilize Sterilize Samples prep->sterilize immerse Immerse in Medium (PBS +/- Enzymes) sterilize->immerse incubate Incubate at 37°C immerse->incubate retrieve Retrieve Samples incubate->retrieve mass_loss Mass Loss retrieve->mass_loss gpc GPC (MW) retrieve->gpc ftir_nmr FTIR/NMR retrieve->ftir_nmr sem SEM retrieve->sem hplc_ms HPLC/MS of Medium retrieve->hplc_ms end End mass_loss->end gpc->end ftir_nmr->end sem->end hplc_ms->end InVivoDegradationWorkflow cluster_prep_vivo Pre-Implantation cluster_implantation Implantation & In-Life cluster_analysis_vivo Explantation & Analysis start_vivo Start prep_vivo Prepare & Sterilize Implants start_vivo->prep_vivo implant Surgical Implantation prep_vivo->implant in_life In-Life Phase implant->in_life explant Explant Samples & Tissue in_life->explant analysis_implant Analyze Explanted Implant (Mass, MW, SEM, etc.) explant->analysis_implant histology Histological Analysis of Tissue explant->histology end_vivo End analysis_implant->end_vivo histology->end_vivo

References

Assessing the Biocompatibility of Ethylene Glycol Bis-mercaptoacetate (EGBMA)-Based Biomaterials: A Comparative Guide to Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel biomaterials is a cornerstone of advancement in drug delivery, tissue engineering, and regenerative medicine. Among the diverse class of materials being explored, those based on Ethylene glycol bis-mercaptoacetate (EGBMA) are gaining attention due to their potential for creating tunable and degradable hydrogels. EGBMA, a thiol-containing crosslinker, allows for the formation of hydrogel networks through reactions like thiol-ene chemistry. A critical aspect of developing such materials for biomedical applications is a thorough evaluation of their biocompatibility, a key component of which is assessing their cytotoxicity.

This guide provides a comparative overview of common in vitro cytotoxicity assays relevant to EGBMA-based materials. While direct and extensive quantitative cytotoxicity data for materials exclusively based on this compound remains limited in publicly available literature, this guide synthesizes the available information and presents it alongside standardized protocols for key assays. This will enable researchers to design robust biocompatibility testing plans for their EGBMA-containing formulations.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of hydrogels fabricated using this compound as a crosslinker. It is important to note that the data is sparse and derived from a limited number of studies. Further research is needed to establish a comprehensive cytotoxicity profile of EGBMA-based materials.

Material CompositionCell LineAssayTime Point(s)Key FindingsReference
PEG-4MAL microgels crosslinked with DTT and EGBMARAW 264.7 mouse macrophagesNot specified7 daysDegradation byproducts were not toxic to the cell line.[1]
PEG-4MAL microgels crosslinked with DTT and EGBMALy3 cellsLive/Dead Assay0 and 2 daysCell viability was 65% immediately after encapsulation and increased to 70% after 2 days of culture.[2]
PEG-4MAL microgels with varying EGBMA concentrationsRAW 264.7 mouse macrophagesCell Viability Assay48 hoursNo significant difference in cell viability was observed between different microgel formulations.[1]

Experimental Protocols for Key Cytotoxicity Assays

Accurate and reproducible cytotoxicity data relies on well-defined experimental protocols. Below are detailed methodologies for three commonly employed assays: the MTT assay, the LDH assay, and apoptosis assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to the EGBMA-based material extracts or the material itself for the desired time periods. Include positive (e.g., a known cytotoxic agent) and negative (e.g., cell culture medium) controls.

  • MTT Addition: After the treatment period, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the release of lactate (B86563) dehydrogenase from cells with damaged plasma membranes. LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the EGBMA-based material as described for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Sample Preparation: Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance of the generated formazan at a wavelength of 490 nm using a microplate reader.

  • Lysis Control: To determine the maximum LDH release, lyse a set of untreated control cells with a lysis buffer and measure the LDH activity in the supernatant.

Apoptosis Assays

Apoptosis, or programmed cell death, is a critical parameter in assessing cytotoxicity. Various methods can be used to detect the biochemical and morphological changes that occur during apoptosis.

Annexin V/Propidium Iodide (PI) Staining:

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: After treatment with the EGBMA-based material, harvest the cells (including any floating cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential biological mechanisms, the following diagrams are provided.

Experimental_Workflow General Experimental Workflow for Cytotoxicity Testing cluster_prep Material & Cell Preparation cluster_exposure Exposure cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis prep_material Prepare EGBMA-based material/extracts expose_cells Expose cells to material for defined time periods prep_material->expose_cells seed_cells Seed cells in multi-well plates seed_cells->expose_cells mtt_assay MTT Assay (Metabolic Activity) expose_cells->mtt_assay ldh_assay LDH Assay (Membrane Integrity) expose_cells->ldh_assay apoptosis_assay Apoptosis Assay (Programmed Cell Death) expose_cells->apoptosis_assay data_acq Data Acquisition (e.g., Absorbance, Fluorescence) mtt_assay->data_acq ldh_assay->data_acq apoptosis_assay->data_acq data_int Data Interpretation & Statistical Analysis data_acq->data_int

Caption: Workflow for assessing the cytotoxicity of EGBMA-based materials.

Apoptosis_Signaling_Pathway Simplified Apoptosis Signaling Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Signaling Cascades cluster_execution Execution Phase stimulus Biomaterial Interaction (e.g., leachables, surface properties) extrinsic Extrinsic Pathway (Death Receptors) stimulus->extrinsic intrinsic Intrinsic Pathway (Mitochondrial) stimulus->intrinsic caspase8 Caspase-8 activation extrinsic->caspase8 bax_bak Bax/Bak activation intrinsic->bax_bak caspase3 Caspase-3 activation caspase8->caspase3 cytochrome_c Cytochrome c release bax_bak->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Potential apoptosis signaling pathways affected by biomaterials.

References

Comparative Guide to Cross-Validation of Analytical Methods for Ethylene Glycol Bis-Mercaptoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantification of Ethylene glycol bis-mercaptoacetate (EGBA). Due to a lack of publicly available, validated methods specifically for EGBA, this document outlines two robust analytical techniques, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), that are well-suited for this analyte based on its chemical properties.

The experimental protocols and performance data presented herein are illustrative and based on established principles of analytical method validation for similar compounds. This guide is intended to serve as a comprehensive resource for developing and cross-validating analytical methods for EGBA in a research and drug development setting.

Proposed Analytical Methods Overview

Two primary analytical methods are proposed for the quantification of this compound:

  • Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A widely used technique for the separation and quantification of moderately polar to non-polar compounds. Given the ester and thiol functional groups in EGBA, it is expected to exhibit sufficient retention on a C18 column and possess a UV chromophore allowing for sensitive detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds. EGBA is expected to be sufficiently volatile for GC analysis, and MS detection provides high selectivity and sensitivity.

Illustrative Performance Data

The following tables summarize the expected performance characteristics for the proposed analytical methods based on typical validation parameters for pharmaceutical analysis.

Table 1: Illustrative Performance Data for RP-HPLC-UV Method

ParameterSpecificationResult
Linearity
Range1 - 100 µg/mLCorrelation Coefficient (r²) > 0.999
Precision
Repeatability (RSD%)≤ 2.0%1.2%
Intermediate Precision (RSD%)≤ 3.0%2.5%
Accuracy
Recovery (%)98.0 - 102.0%99.5 - 101.2%
Sensitivity
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3:10.3 µg/mL
Limit of Quantitation (LOQ)Signal-to-Noise Ratio ≥ 10:11.0 µg/mL
Specificity No interference from blank and placebo at the retention time of the analyte.Complies

Table 2: Illustrative Performance Data for GC-MS Method

ParameterSpecificationResult
Linearity
Range0.1 - 20 µg/mLCorrelation Coefficient (r²) > 0.998
Precision
Repeatability (RSD%)≤ 5.0%3.8%
Intermediate Precision (RSD%)≤ 7.0%6.2%
Accuracy
Recovery (%)95.0 - 105.0%97.8 - 103.5%
Sensitivity
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3:10.03 µg/mL
Limit of Quantitation (LOQ)Signal-to-Noise Ratio ≥ 10:10.1 µg/mL
Specificity No interfering peaks at the retention time and m/z of the analyte.Complies

Experimental Protocols

Proposed RP-HPLC-UV Method

Objective: To quantify this compound using reversed-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and transfer to a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm nylon syringe filter before injection.

Proposed GC-MS Method

Objective: To quantify this compound using gas chromatography with mass spectrometric detection.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

  • Data acquisition and processing software.

Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to be Monitored: To be determined from the mass spectrum of this compound (e.g., molecular ion and characteristic fragment ions).

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent such as Dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Dichloromethane to obtain concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the sample containing approximately 2 mg of this compound and transfer to a 100 mL volumetric flask. Add about 70 mL of Dichloromethane and sonicate for 15 minutes. Dilute to volume with Dichloromethane and mix well. Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of the two proposed analytical methods.

CrossValidationWorkflow cluster_hplc RP-HPLC-UV Method Validation cluster_gcms GC-MS Method Validation cluster_crossval Cross-Validation hplc_dev Method Development hplc_val Method Validation (Linearity, Precision, Accuracy, etc.) hplc_dev->hplc_val sample_prep Prepare a Set of Identical Samples hplc_val->sample_prep gcms_dev Method Development gcms_val Method Validation (Linearity, Precision, Accuracy, etc.) gcms_dev->gcms_val gcms_val->sample_prep analyze_hplc Analyze Samples by Validated HPLC Method sample_prep->analyze_hplc analyze_gcms Analyze Samples by Validated GC-MS Method sample_prep->analyze_gcms compare_results Compare Results (e.g., Bland-Altman plot, t-test) analyze_hplc->compare_results analyze_gcms->compare_results conclusion Conclusion on Method Interchangeability compare_results->conclusion

Caption: Logical workflow for the cross-validation of HPLC and GC-MS methods.

Safety Operating Guide

Proper Disposal of Ethylene Glycol Bis-mercaptoacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential, step-by-step guidance for the proper disposal of ethylene (B1197577) glycol bis-mercaptoacetate, a common laboratory reagent.

Ethylene glycol bis-mercaptoacetate is a hazardous chemical that requires careful handling and disposal to mitigate risks to personnel and the environment. It is harmful if swallowed, causes skin and eye irritation, and has a strong, unpleasant odor.[1][2] Adherence to the following procedures is critical for maintaining a safe laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes chemical safety goggles, chemical-resistant gloves (such as nitrile or neoprene), and a standard lab coat.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] An eyewash station and safety shower must be readily accessible.[1]

Incompatible Materials: Avoid contact with strong bases, strong oxidizing agents, and air, as this can lead to discoloration and degradation.[1][3]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound involves chemical neutralization through oxidation, followed by disposal as hazardous waste. Two common and effective oxidizing agents for this purpose are sodium hypochlorite (B82951) (bleach) and hydrogen peroxide.

Method 1: Neutralization with Sodium Hypochlorite

This method converts the volatile and odorous mercaptan into less harmful and less volatile compounds.

Experimental Protocol:

  • Preparation: In a designated chemical fume hood, place a container with the this compound waste on a stirrer. The container should be at least twice the volume of the waste.

  • Stirring: Begin stirring the waste solution.

  • Addition of Bleach: Slowly add a standard laboratory bleach solution (typically 5-8.25% sodium hypochlorite) to the waste. A general starting point is a 1:1 volume ratio of bleach to waste, but this should be adjusted based on the concentration of the mercaptan.[3] The theoretical stoichiometric ratio of thiol to sodium hypochlorite for oxidation to the disulfide is 1:0.5. However, in practice, an excess of sodium hypochlorite is often required, up to 1.2 equivalents, to ensure complete oxidation.

  • pH Adjustment: The oxidation process is more effective in an alkaline solution. Check the pH of the mixture and, if necessary, adjust to a pH greater than 9 with a dilute solution of sodium hydroxide.[3]

  • Reaction Time: Allow the solution to stir for a minimum of one hour to ensure the reaction is complete.[3]

  • Verification: Carefully check for the absence of the characteristic mercaptan odor. This is a primary indicator of successful neutralization.

  • Neutralization of Excess Oxidant: Once the mercaptan odor is gone, neutralize any excess sodium hypochlorite by adding a solution of sodium thiosulfate.

  • Final Disposal: The neutralized waste should be collected in a designated hazardous waste container, properly labeled, and disposed of according to your institution's hazardous waste management guidelines.

Method 2: Neutralization with Hydrogen Peroxide

Hydrogen peroxide is another effective oxidizing agent for mercaptans. The reaction can be accelerated with the use of a catalyst.

Experimental Protocol:

  • Preparation: In a chemical fume hood, place the waste container on a stirrer.

  • Stirring: Begin stirring the waste solution.

  • Addition of Hydrogen Peroxide: Slowly add a 3% hydrogen peroxide solution to the waste.

  • Catalyst (Optional): For a more vigorous reaction, a catalyst such as a soluble iron salt (e.g., ferrous sulfate) can be added. For a 1000 mg/L mercaptan solution, a concentration of 250 mg/L of iron catalyst has been shown to be effective.

  • Reaction Time: With a catalyst, the reaction should be complete in approximately 40 minutes. The absence of odor indicates completion.

  • Final Disposal: Collect the neutralized waste in a designated hazardous waste container, label it appropriately, and dispose of it through your institution's hazardous waste program.

Quantitative Data for Disposal

The following table summarizes key quantitative parameters for the chemical neutralization of mercaptan waste.

ParameterSodium Hypochlorite MethodHydrogen Peroxide Method
Oxidant Concentration 5-8.25%3%
Recommended pH > 9Not specified
Volume Ratio (Oxidant:Waste) Start with 1:1Varies by mercaptan concentration
Stoichiometric Ratio (Thiol:Oxidant) 1:0.5 (theoretical)Varies (see below)
Catalyst Not typically requiredFerrous sulfate (B86663) (e.g., 250 mg/L)
Reaction Time Minimum 1 hour~40 minutes (with catalyst)

Weight Ratios of Hydrogen Peroxide to Thiols for Disulfide Formation:

ThiolH₂O₂ / Thiol Weight Ratio
Ethane Thiol0.27
Propane Thiol0.22
Butane Thiol0.17

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow Start Start: Ethylene Glycol Bis-mercaptoacetate Waste Assess Assess Waste: - Pure or Dilute? - Small or Large Volume? Start->Assess PPE Don Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat Assess->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood ChooseMethod Choose Neutralization Method FumeHood->ChooseMethod Hypochlorite Sodium Hypochlorite Method ChooseMethod->Hypochlorite Readily Available Peroxide Hydrogen Peroxide Method ChooseMethod->Peroxide Alternative Method ExecuteHypochlorite Execute Protocol: 1. Stir Waste 2. Add Bleach (1:1 vol) 3. Adjust pH > 9 4. Stir for >= 1 hr 5. Verify No Odor 6. Neutralize Excess   with Sodium Thiosulfate Hypochlorite->ExecuteHypochlorite ExecutePeroxide Execute Protocol: 1. Stir Waste 2. Add 3% H2O2 3. Add Catalyst (optional) 4. Stir for ~40 min 5. Verify No Odor Peroxide->ExecutePeroxide CollectWaste Collect Neutralized Waste in Hazardous Waste Container ExecuteHypochlorite->CollectWaste ExecutePeroxide->CollectWaste LabelWaste Properly Label Container: - Contents - Date - Hazard Information CollectWaste->LabelWaste Dispose Dispose via Institutional Hazardous Waste Program LabelWaste->Dispose

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling Ethylene Glycol Bis-mercaptoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for researchers, scientists, and drug development professionals.

This document provides immediate and essential guidance for the safe handling and disposal of Ethylene glycol bis-mercaptoacetate. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against the potential hazards of this compound, which include skin and eye irritation, respiratory tract irritation, and potential harm if swallowed or inhaled.[1][2]

Hand Protection
Glove MaterialChemical Resistance Rating (Ethylene Glycol)Notes
Butyl RubberExcellentRecommended for protection against a wide variety of chemicals, including esters and ketones.[3]
Nitrile RubberExcellentProvides good resistance to oils, greases, and some organic solvents, but may be less effective against certain esters.[3][4]
Viton®ExcellentOffers excellent resistance to a broad range of chemicals, including aromatic and chlorinated hydrocarbons.
NeopreneGoodA synthetic rubber with good all-around chemical resistance.[3]
Natural Rubber (Latex)Fair to PoorNot generally recommended for handling organic solvents.[3]

This data is based on the chemical resistance to Ethylene Glycol and general chemical resistance charts. It should be used as a guide, and it is recommended to consult the glove manufacturer's specific chemical resistance data.

Eye and Face Protection

Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5] A face shield may be necessary when there is a risk of splashing.

Respiratory Protection

A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[1][5] For this compound, which has a low vapor pressure, respiratory protection is primarily needed in case of aerosolization or when working in poorly ventilated areas.

Respirator TypeCartridge/FilterConditions for Use
Air-Purifying Respirator (APR)Organic Vapor (OV) cartridgeFor use in well-ventilated areas where airborne concentrations are not expected to exceed the respirator's assigned protection factor.
Supplied-Air Respirator (SAR)N/ARecommended for situations with high or unknown airborne concentrations, or in oxygen-deficient environments.[6]

Consult with an industrial hygienist or safety professional to determine the appropriate respiratory protection for your specific laboratory conditions.

Protective Clothing

Wear a lab coat, chemical-resistant apron, or other protective clothing to prevent skin contact.[1][5] Ensure that street clothing is not exposed. Contaminated clothing should be removed immediately and laundered before reuse.[1][5]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid
Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1][2]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Spills and Leaks

In the event of a spill, the following workflow should be initiated:

Spill_Workflow cluster_Initial_Response Initial Response cluster_Containment_Cleanup Containment & Cleanup cluster_Decontamination_Disposal Decontamination & Disposal Evacuate Evacuate immediate area Alert Alert others and supervisor Evacuate->Alert Assess Assess the spill size and risk Alert->Assess PPE Don appropriate PPE Assess->PPE If spill is manageable Evacuate_Building Evacuate the building and call emergency services Assess->Evacuate_Building If spill is large or unmanageable Ventilate Ensure adequate ventilation PPE->Ventilate Contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) Ventilate->Contain Collect Collect absorbed material into a sealed, labeled container Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste as hazardous material Decontaminate->Dispose Report Report the incident Dispose->Report

Workflow for managing a chemical spill.

Handling and Storage

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][5] Wash thoroughly after handling.[1][5] Avoid contact with eyes, skin, and clothing.[1][5] Keep the container tightly closed when not in use.[1][5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[1][5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.[7]

Waste Collection
  • Collect all liquid and solid waste contaminated with this compound in a designated, properly labeled, and sealed container.

  • The container must be made of a material compatible with the chemical.

  • Label the container clearly with "Hazardous Waste" and the full chemical name.

On-site Neutralization of Mercaptan Odor (Optional and subject to institutional approval)

For small quantities of aqueous waste, the characteristic mercaptan odor can be neutralized through chemical oxidation before collection for disposal. This procedure should only be performed by trained personnel in a chemical fume hood.

Materials:

  • Mercaptan-containing aqueous waste

  • Sodium hypochlorite (B82951) solution (household bleach, ~5-8%)

  • Large beaker or flask

  • Stir bar and stir plate

Procedure:

  • Place the beaker containing the mercaptan waste on the stir plate inside a chemical fume hood.

  • Begin stirring the waste solution.

  • Slowly and in small increments, add the sodium hypochlorite solution. The reaction may be exothermic, so control the rate of addition.

  • Continue stirring and adding bleach until the characteristic mercaptan odor is no longer detectable.

  • The neutralized solution should then be collected as hazardous waste.

Final Disposal
  • Store the sealed hazardous waste container in a designated satellite accumulation area.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.

  • Never mix this compound waste with incompatible materials.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.